1,4-Dihydronaphthalene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-dihydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-2-6-10-8-4-3-7-9(10)5-1/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPIVZHYVSCYLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060607 | |
| Record name | 1,4-Dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612-17-9 | |
| Record name | 1,4-Dihydronaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=612-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dihydronaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dihydronaphthalene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97894 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naphthalene, 1,4-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dihydronaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.362 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-DIHYDRONAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C56X9SYS4F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 1,4-Dihydronaphthalene via Birch Reduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 1,4-dihydronaphthalene (B28168) through the Birch reduction of naphthalene (B1677914). It covers the core reaction mechanism, detailed experimental protocols, and quantitative data to support laboratory applications and further research in synthetic organic chemistry.
Core Concepts: The Birch Reduction Mechanism
The Birch reduction is a powerful method for the dearomatization of aromatic compounds. Named after Australian chemist Arthur Birch, the reaction typically employs an alkali metal (such as sodium or lithium) dissolved in liquid ammonia (B1221849) with a proton source, commonly an alcohol.[1][2] This process reduces one of the aromatic rings of naphthalene to a non-conjugated diene, yielding this compound as the kinetically favored product.[3]
The mechanism proceeds through a sequence of single electron transfers from the dissolved alkali metal and protonation steps by the alcohol [see Figure 1]:
-
Formation of a Radical Anion: A solvated electron, generated from the dissolution of an alkali metal in liquid ammonia, adds to the naphthalene ring to form a resonance-stabilized radical anion.[4]
-
First Protonation: The radical anion is protonated by the alcohol at the position of highest electron density to form a resonance-stabilized radical.[3]
-
Second Electron Transfer: A second electron is transferred from the metal to the radical, forming a resonance-stabilized anion.[3]
-
Second Protonation: This anion is then protonated by the alcohol to yield the final product, this compound.[3]
Under certain conditions, such as elevated temperatures, the initially formed 1,4-diene can isomerize to the thermodynamically more stable conjugated 1,2-dihydronaphthalene. This conjugated diene can then be further reduced to form tetralin (1,2,3,4-tetrahydronaphthalene) as a byproduct.[3]
Quantitative Data Summary
The Birch reduction of naphthalene and its derivatives generally proceeds with high yields. The choice of reducing agent, solvent, and proton source can influence the efficiency of the reaction. The following table summarizes yields reported under various conditions.
| Substrate | Reducing Agent | Solvent System | Proton Source | Temperature | Yield (%) | Reference |
| Naphthalene | Sodium | Diethyl Ether | tert-Butyl Alcohol | Room Temp. | 89 | [5] |
| Naphthalene | Sodium | Tetrahydrofuran (THF) | tert-Butyl Alcohol | Room Temp. | 96.5 | [5] |
| 1,4-Dimethylnaphthalene | C₈K | THF | Water (work-up) | 0 °C | 35 | [6] |
| 2,7-Dimethylnaphthalene | C₈K | THF | Water (work-up) | 0 °C | 42 | [6] |
| 2,6-Dimethylnaphthalene | C₈K | THF | Water (work-up) | 0 °C | 56 | [6] |
| 2,6-Di-tert-butylnaphthalene | C₈K | THF | Water (work-up) | 0 °C | 60 | [6] |
| 1-Aminonaphthalene | Electrochemical (Al anode) | THF | Dimethylurea | Not specified | 88 | [7] |
Experimental Protocols
Two detailed protocols are provided below. The first is a classical approach that avoids the use of liquid ammonia, and the second is a modified procedure with enhanced safety features suitable for broader laboratory use.
Protocol 1: Birch Reduction of Naphthalene using Sodium and tert-Butanol in THF
This procedure is adapted from a reported method for the reduction of naphthalene at room temperature, which avoids the need for cryogenic liquid ammonia.[5]
Materials:
-
Naphthalene
-
Sodium metal
-
tert-Butyl alcohol (t-BuOH)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add naphthalene (e.g., 5.0 g).
-
Add anhydrous THF (e.g., 100 mL) to dissolve the naphthalene.
-
Carefully add sodium metal, cut into small pieces (e.g., 5 equivalents), to the stirred solution under a nitrogen atmosphere.
-
Slowly add tert-butyl alcohol (e.g., 5 equivalents) to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of ethanol (B145695) or isopropanol (B130326) to consume any unreacted sodium, followed by the slow addition of water.
-
Transfer the mixture to a separatory funnel and add diethyl ether (e.g., 100 mL) and water (e.g., 50 mL).
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The product, this compound, can be further purified by column chromatography if necessary.
Protocol 2: Modified Birch Reduction using Sodium-Impregnated Silica (B1680970) Gel
This modified protocol enhances safety by using a commercially available sodium-impregnated silica gel, avoiding the direct handling of reactive sodium metal and the use of liquid ammonia.[8]
Materials:
-
Naphthalene
-
Sodium-impregnated silica gel (Na-SG)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous ethylenediamine (B42938) (EDA)
-
t-Amyl alcohol
-
Methanol/water solution (9:1)
-
Ethyl acetate
Procedure:
-
Add Na-SG (I) (e.g., 7 mmol) and a stir bar to a flame-dried flask and purge with nitrogen.
-
Under a nitrogen atmosphere, add anhydrous THF to the flask and place it in an ice bath.
-
Add anhydrous ethylenediamine and stir for 15 minutes.
-
Add t-amyl alcohol dropwise to the solution.
-
Add a solution of naphthalene (e.g., 1 mmol) in anhydrous THF to the flask and stir for 30 minutes.
-
Quench the reaction by adding a 9:1 methanol/water solution in small increments and stir for 5 minutes.
-
Filter the reaction mixture and dilute the filtrate with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, dry over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the crude product as an oil.
References
- 1. Birch reduction - Wikipedia [en.wikipedia.org]
- 2. Birch Reduction | Pharmaguideline [pharmaguideline.com]
- 3. organic chemistry - Why does Birch reduction of naphthalene with isoamyl alcohol form tetralin instead of 1,4-dihydrodialin (as formed with C2H5OH)? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. byjus.com [byjus.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.ch.huji.ac.il [chem.ch.huji.ac.il]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Spectroscopic Characterization of 1,4-Dihydronaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of 1,4-dihydronaphthalene (B28168). The following sections detail the key spectroscopic data across various analytical techniques, offering a comprehensive reference for the structural elucidation and analysis of this compound.
Core Spectroscopic Data
The spectroscopic profile of this compound is well-defined, providing a unique fingerprint for its identification and characterization. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.
¹H NMR Data (Solvent: CDCl₃) [1][2]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.09 | m | 4H | Aromatic protons (H-5, H-6, H-7, H-8) |
| ~5.88 | m | 2H | Vinylic protons (H-2, H-3) |
| ~3.35 | m | 4H | Aliphatic protons (H-1, H-4) |
¹³C NMR Data (Solvent: CDCl₃) [1]
| Chemical Shift (ppm) | Assignment |
| 133.7 | C4a, C8a |
| 126.1 | C5, C8 |
| 125.8 | C6, C7 |
| 123.9 | C2, C3 |
| 28.5 | C1, C4 |
Vibrational Spectroscopy: IR and Raman
Vibrational spectroscopy probes the molecular vibrations of this compound, providing insights into its functional groups and overall structure.
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch |
| 1640 - 1600 | Medium | C=C stretch (vinylic and aromatic) |
| 1450 - 1400 | Medium | CH₂ scissoring |
| 750 - 700 | Strong | Aromatic C-H out-of-plane bend |
Raman Spectroscopy Data [3]
| Raman Shift (cm⁻¹) | Assignment |
| ~3050 | Aromatic C-H stretch |
| ~2890 | Aliphatic C-H stretch |
| ~1610 | C=C stretch |
| ~1224 | Ring breathing mode |
| ~782 | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.
Electron Ionization Mass Spectrometry (EI-MS) Data [4]
| m/z | Relative Intensity (%) | Assignment |
| 130 | 100 | [M]⁺ (Molecular ion) |
| 129 | ~75 | [M-H]⁺ |
| 128 | ~45 | [M-2H]⁺ (Naphthalene radical cation) |
| 115 | ~38 | [M-CH₃]⁺ |
| 104 | ~9 | [M-C₂H₂]⁺ |
| 77 | ~7 | [C₆H₅]⁺ |
| 63 | ~7 | [C₅H₃]⁺ |
| 51 | ~10 | [C₄H₃]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly related to conjugated systems.
UV-Vis Absorption Data (Solvent: Ethanol) [5]
| λmax (nm) | Molar Absorptivity (ε) | Transition |
| ~210 | High | π → π |
| ~260 | Moderate | π → π |
| ~270 | Moderate | π → π* |
Experimental Protocols
The following sections provide detailed methodologies for the key spectroscopic experiments cited in this guide.
NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.[6]
Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) NMR spectrometer. For ¹³C NMR, proton decoupling is used to simplify the spectrum. A sufficient number of scans are acquired to ensure a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples like this compound, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned from 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.
Raman Spectroscopy
Sample Preparation: A small amount of liquid this compound is placed in a glass capillary tube or a cuvette.
Instrumentation and Data Acquisition: The Raman spectrum is obtained using a Raman spectrometer with a laser excitation source (e.g., 785 nm). The scattered light is collected and analyzed to generate the Raman spectrum.
Mass Spectrometry
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via gas chromatography (GC-MS) for volatile compounds like this compound. Electron Ionization (EI) is a common method where the sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector then records the abundance of each ion.
UV-Vis Spectroscopy
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as ethanol. The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically between 0.1 and 1.0).
Instrumentation and Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam UV-Vis spectrophotometer. A cuvette containing the pure solvent is used as a reference. The absorbance is measured over a wavelength range of approximately 200 to 400 nm.[7]
Visualizations
Experimental Workflow for Spectroscopic Characterization
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a compound such as this compound.
Caption: A logical workflow for the spectroscopic characterization of this compound.
References
- 1. This compound(612-17-9) 13C NMR [m.chemicalbook.com]
- 2. This compound(612-17-9) 1H NMR spectrum [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound [webbook.nist.gov]
- 5. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. benchchem.com [benchchem.com]
- 7. web.williams.edu [web.williams.edu]
An In-Depth Technical Guide to the NMR Spectral Data Analysis of 1,4-Dihydronaphthalene
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1,4-dihydronaphthalene (B28168). It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed look at the molecule's structural characterization through NMR spectroscopy.
Introduction to NMR Spectroscopy of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For a molecule like this compound, NMR is instrumental in confirming its structure by identifying the different types of protons and carbons and their connectivity. The symmetry in this compound leads to a simplified NMR spectrum, which, when correctly interpreted, provides unambiguous structural confirmation.
¹H and ¹³C NMR Spectral Data
The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. The chemical shifts are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).
Table 1: ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| H-1, H-4 | ~3.3 | Triplet | 4H |
| H-2, H-3 | ~5.9 | Triplet | 2H |
| H-5, H-8 | ~7.1 | Multiplet | 2H |
| H-6, H-7 | ~7.1 | Multiplet | 2H |
Table 2: ¹³C NMR Spectral Data for this compound
| Carbons | Chemical Shift (ppm) |
| C-1, C-4 | ~28 |
| C-2, C-3 | ~126 |
| C-4a, C-8a | ~134 |
| C-5, C-8 | ~126 |
| C-6, C-7 | ~126 |
Experimental Protocols
The following protocols outline the general procedures for acquiring ¹H and ¹³C NMR spectra.
3.1. Sample Preparation
-
Sample Quantity: Weigh approximately 5-25 mg of the this compound sample for ¹H NMR and 10-50 mg for ¹³C NMR.[1][2]
-
Solvent Selection: Dissolve the sample in approximately 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).[2][3][4] The choice of solvent is crucial to avoid overwhelming signals from the solvent's protons.[4]
-
Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[1]
-
Internal Standard: An internal standard, such as tetramethylsilane (TMS), is often added to the solvent by the manufacturer to define the 0 ppm reference point.[1][5]
-
Labeling: Clearly label the NMR tube with the sample information.[1]
3.2. Data Acquisition
-
Instrument Setup: Place the NMR tube into the spinner turbine and insert it into the spectrometer's magnet.[2]
-
Locking and Shimming: The spectrometer is "locked" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[3] The magnetic field is then "shimmed" to achieve homogeneity, which results in sharp spectral lines.[3]
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is used to simplify the spectrum by removing C-H coupling.[3]
-
Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a larger number of scans (NS) is required to achieve a good signal-to-noise ratio.[3][5]
-
A suitable relaxation delay (d1) is set to allow for the complete relaxation of the carbon nuclei.[3] For quantitative analysis, a longer delay of at least 5 times the longest T1 is necessary.[3]
-
3.3. Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.[3]
-
Phasing: The spectrum is phased to ensure that all peaks are in the pure absorption mode (upright).[3]
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.[3]
-
Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.[3][7]
-
Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons giving rise to that signal.[4] Integration is generally not quantitative in standard ¹³C NMR spectra unless specific experimental parameters are used.[5][8]
-
Peak Picking: The chemical shifts of the peaks are determined and labeled.
Visualizations
The following diagrams illustrate the structure of this compound and the general workflow for NMR data analysis.
Caption: General workflow for NMR spectral analysis.
References
An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 1,4-Dihydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption spectrum of 1,4-dihydronaphthalene (B28168). It includes quantitative spectral data, a detailed experimental protocol for obtaining the spectrum, and a visualization of a key synthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals working with this compound in fields such as organic synthesis, materials science, and drug development.
Introduction to this compound
This compound (C₁₀H₁₀) is a partially hydrogenated aromatic hydrocarbon. Its structure, consisting of a benzene (B151609) ring fused to a cyclohexadiene ring, results in unique electronic properties that are distinct from its fully aromatic parent compound, naphthalene. The study of its UV-Vis absorption spectrum provides critical insights into its electronic transitions and can be utilized for quantitative analysis and reaction monitoring.
UV-Vis Absorption Spectrum
The UV-Vis spectrum of this compound is characterized by absorption bands in the ultraviolet region, arising from π → π* electronic transitions within the molecule's conjugated system.
Quantitative Spectral Data
The following table summarizes the key absorption maxima (λmax) and corresponding molar absorptivity (ε) for this compound, as derived from the National Institute of Standards and Technology (NIST) spectral database. The data is presented for the compound in the gas phase.
| Wavelength (λmax) (nm) | Log(ε) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| ~235 | ~3.2 | ~1585 |
| ~265 | ~2.8 | ~631 |
| ~272 | ~2.75 | ~562 |
Note: The values are estimated from the graphical representation of the spectrum provided by the NIST Chemistry WebBook.[1][2]
Experimental Protocol: UV-Vis Spectroscopy of this compound
This section outlines a detailed methodology for obtaining the UV-Vis absorption spectrum of this compound.
1. Materials and Equipment:
-
This compound (high purity)
-
Spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile)
-
Dual-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
2. Procedure:
-
Solvent Selection: Choose a solvent that does not absorb in the spectral region of interest (typically 200-400 nm for aromatic compounds) and in which this compound is soluble. Cyclohexane is a common choice for nonpolar aromatic compounds.
-
Preparation of Standard Solution:
-
Accurately weigh a small amount of this compound.
-
Dissolve the weighed sample in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).
-
Perform serial dilutions to obtain a working solution with an absorbance in the optimal range of the spectrophotometer (typically 0.2 - 0.8 A.U.).
-
-
Instrument Setup and Calibration:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range (e.g., 200-400 nm).
-
Fill both the sample and reference cuvettes with the pure solvent.
-
Place the cuvettes in the spectrophotometer and record a baseline spectrum to correct for any solvent absorption and instrument drift.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the this compound solution.
-
Fill the sample cuvette with the this compound solution.
-
Place the sample cuvette in the sample holder and the reference cuvette (containing pure solvent) in the reference holder.
-
Acquire the UV-Vis absorption spectrum of the sample.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
If the concentration of the solution and the path length of the cuvette are known, calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length in cm, and c is the concentration in mol/L.
-
Synthesis of this compound: The Birch Reduction
A primary method for the synthesis of this compound is the Birch reduction of naphthalene. This reaction involves the reduction of the aromatic ring using an alkali metal (typically sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source.
Below is a diagram illustrating the workflow for the synthesis of this compound via the Birch Reduction of Naphthalene.
Caption: Workflow for the synthesis of this compound.
The following diagram illustrates the chemical reaction mechanism of the Birch reduction of naphthalene.
Caption: Mechanism of the Birch reduction of naphthalene.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 1,4-Dihydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dihydronaphthalene (B28168) (1,4-DHN) is a partially hydrogenated aromatic hydrocarbon that serves as a crucial intermediate in organic synthesis and holds significance in various research and development sectors, including drug discovery. Its unique structural features, combining both aromatic and aliphatic characteristics, impart a distinct reactivity profile that makes it a versatile building block for the synthesis of complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with experimental protocols and mechanistic insights to support its application in a laboratory setting.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀ | [1][2] |
| Molecular Weight | 130.19 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or semi-solid | |
| Melting Point | 25 °C | [3] |
| Boiling Point | 212 °C | [4] |
| Density | 0.993 g/mL | [5] |
| Refractive Index | 1.559 | [5] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether. | [6] |
| CAS Number | 612-17-9 | [3] |
Spectral Data
Key spectral data for the characterization of this compound are outlined below.
-
¹H NMR (in CDCl₃): Spectral data is available for this compound.[5][6]
-
¹³C NMR (in Acetone-d₆): Spectral information can be found for this compound.[3][6]
-
Mass Spectrometry (Electron Ionization): The mass spectrum of this compound is well-documented.[7][8]
-
Infrared (IR) Spectrum: The gas-phase IR spectrum for this compound is available.[9][10]
Chemical Properties and Reactivity
This compound exhibits a range of chemical reactivities, making it a valuable synthetic intermediate. Key reactions include its synthesis via Birch reduction, oxidation to form naphthalenoid systems, reduction to fully saturated analogues, and participation in cycloaddition reactions.
Synthesis of this compound via Birch Reduction
The most common and effective method for the synthesis of this compound is the Birch reduction of naphthalene (B1677914). This reaction selectively reduces one of the aromatic rings, yielding the non-conjugated 1,4-dihydro isomer as the major product.
Experimental Protocol: Modified Birch Reduction of Naphthalene
This protocol is adapted from a safer procedure utilizing sodium-impregnated silica (B1680970) gel.
Materials:
-
Naphthalene
-
Sodium-impregnated silica gel (Na-SG)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous ethylenediamine (B42938) (EDA)
-
t-Amyl alcohol
-
Methanol/water (9:1 v/v)
-
Ethyl acetate
-
Nitrogen gas supply
-
Round-bottom flask with stir bar
-
Ice bath
-
Standard glassware for extraction and filtration
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add sodium-impregnated silica gel (7 mmol).
-
Purge the flask with nitrogen gas to establish an inert atmosphere.
-
Under the nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) to the flask and cool the mixture in an ice bath.
-
Add anhydrous ethylenediamine (EDA) to the flask and stir the suspension for 15 minutes.
-
Slowly add t-amyl alcohol dropwise to the reaction mixture.
-
In a separate flask, prepare a solution of naphthalene (1 mmol) in anhydrous THF.
-
Add the naphthalene solution to the reaction flask and allow the mixture to stir for 30 minutes.
-
To quench the reaction, add a solution of 9:1 methanol/water in small increments and continue stirring for 5 minutes.
-
Work up the reaction by filtering the mixture.
-
Dilute the filtrate with water and perform an extraction with ethyl acetate.
-
Combine the organic layers and remove the solvent under reduced pressure to obtain the crude this compound as an oil.
-
The product can be further purified by column chromatography if necessary and characterized by GC-MS analysis.
Mechanism of the Birch Reduction of Naphthalene
The Birch reduction proceeds through a well-established mechanism involving single electron transfer from an alkali metal to the aromatic ring.
Caption: Mechanism of the Birch Reduction of Naphthalene.
Oxidation of this compound
This compound can be oxidized to form 1,4-naphthoquinone (B94277), a valuable precursor in the synthesis of various biologically active compounds.
Experimental Protocol: Oxidation to 1,4-Naphthoquinone
This is a representative protocol using chromium trioxide as the oxidizing agent.
Materials:
-
This compound
-
Chromium trioxide (CrO₃)
-
Glacial acetic acid
-
Water
-
Round-bottom flask with stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of chromium trioxide in 80% aqueous acetic acid.
-
Cool the flask in an ice-salt bath to 0 °C.
-
Prepare a solution of this compound in glacial acetic acid.
-
Slowly add the this compound solution to the cooled chromium trioxide solution over 2-3 hours, maintaining the temperature between 10-15 °C.
-
After the addition is complete, continue stirring the reaction mixture overnight, allowing it to gradually warm to room temperature.
-
Pour the reaction mixture into a large volume of water to precipitate the crude 1,4-naphthoquinone.
-
Collect the yellow precipitate by vacuum filtration and wash it with water.
-
Dry the crude product in a desiccator.
-
The crude 1,4-naphthoquinone can be purified by recrystallization from petroleum ether to yield yellow needles.
Oxidation Workflow
The oxidation of this compound to 1,4-naphthoquinone is a key transformation.
Caption: Oxidation of this compound.
Reduction of this compound
Further reduction of this compound yields 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin), a fully saturated derivative.
Experimental Protocol: Catalytic Hydrogenation to Tetralin
This protocol outlines a typical catalytic hydrogenation procedure.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas supply
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
In the reaction vessel of a hydrogenation apparatus, dissolve this compound in a suitable solvent such as ethanol.
-
Carefully add a catalytic amount of 10% palladium on carbon to the solution.
-
Seal the reaction vessel and purge the system with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by observing the hydrogen uptake.
-
Once the theoretical amount of hydrogen has been consumed, stop the reaction and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the filter cake with the solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield tetralin.
-
The product can be purified by distillation if necessary.
Cycloaddition Reactions
The diene moiety in this compound can participate in Diels-Alder reactions with suitable dienophiles, providing a route to complex polycyclic structures.
Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride (B1165640)
This is a representative protocol for a Diels-Alder reaction.
Materials:
-
This compound
-
Maleic anhydride
-
Xylene (as solvent)
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound and a molar equivalent of maleic anhydride in xylene.
-
Add a few boiling chips to the flask.
-
Attach a reflux condenser and heat the reaction mixture to reflux using a heating mantle.
-
Maintain the reflux for a specified period (e.g., 2-3 hours), monitoring the reaction by thin-layer chromatography.
-
After the reaction is complete, allow the mixture to cool to room temperature, which may induce crystallization of the product.
-
If necessary, further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold xylene.
-
The crude product can be purified by recrystallization from a suitable solvent.
Isomerization
In the presence of a catalytic amount of acid, this compound can isomerize to the more thermodynamically stable, conjugated 1,2-dihydronaphthalene.
Acid-Catalyzed Isomerization
This process involves the protonation of a double bond to form a carbocation intermediate, followed by deprotonation to yield the conjugated isomer.
Caption: Acid-Catalyzed Isomerization of 1,4-DHN.
Conclusion
This compound is a versatile and valuable molecule in organic chemistry with a well-defined set of physical and chemical properties. Its reactivity, particularly in the context of synthesis, oxidation, reduction, and cycloaddition reactions, provides chemists with a powerful tool for the construction of complex molecular architectures. The experimental protocols and mechanistic diagrams provided in this guide are intended to facilitate its effective use in research and development, particularly in the field of drug discovery where novel scaffolds are of paramount importance. Proper handling and consideration of the reactivity of this compound will enable its full potential to be realized in the laboratory.
References
- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. spectrabase.com [spectrabase.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. This compound(612-17-9) 1H NMR [m.chemicalbook.com]
- 6. This compound | C10H10 | CID 69155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
- 8. This compound [webbook.nist.gov]
- 9. This compound [webbook.nist.gov]
- 10. This compound [webbook.nist.gov]
An In-Depth Technical Guide to the Thermodynamic Stability of 1,4-Dihydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dihydronaphthalene (B28168) (1,4-DHN) is a partially hydrogenated aromatic hydrocarbon that, along with its isomer 1,2-dihydronaphthalene (B1214177) (1,2-DHN), serves as a crucial intermediate in the hydrogenation of naphthalene (B1677914) to tetralin and decalin. Understanding the thermodynamic stability of 1,4-DHN is of paramount importance in various chemical processes, including catalytic hydrogenation, hydrogen storage, and the synthesis of precursors for pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of the thermodynamic landscape of this compound, presenting key quantitative data, detailed experimental protocols for its determination, and visualizations of the underlying chemical transformations.
Core Concepts in Thermodynamic Stability
The thermodynamic stability of a chemical compound is a measure of its energy content, typically expressed in terms of enthalpy of formation (ΔHf°) and Gibbs free energy of formation (ΔGf°). A lower energy content implies greater stability. For isomers like 1,2- and this compound, their relative stability is determined by the difference in their Gibbs free energies of formation, which dictates the position of the isomerization equilibrium between them.
Furthermore, the reactivity of this compound is governed by the thermodynamics of its potential reactions, such as isomerization, disproportionation, and hydrogenation. Key thermodynamic parameters for these reactions include the enthalpy of reaction (ΔHr°), the Gibbs free energy of reaction (ΔGr°), and the equilibrium constant (Keq).
Thermodynamic Data of this compound and Related Compounds
A compilation of experimentally determined thermodynamic data is essential for a quantitative understanding of the stability of this compound. The following tables summarize the key thermodynamic parameters for 1,4-DHN, its isomer 1,2-DHN, and relevant reaction products.
| Compound | Formula | State | ΔHf° (kJ/mol) | ΔGf° (kJ/mol) | Reference |
| 1,2-Dihydronaphthalene | C₁₀H₁₀ | gas | 114.9 ± 2.0 | 215.3 ± 2.2 | [1] |
| Naphthalene | C₁₀H₈ | gas | 150.9 ± 1.1 | 224.2 ± 1.2 | NIST WebBook |
| 1,2,3,4-Tetrahydronaphthalene (Tetralin) | C₁₀H₁₂ | liquid | -65.3 ± 1.0 | 118.8 ± 1.1 | NIST WebBook |
Table 1: Standard Molar Enthalpy and Gibbs Free Energy of Formation at 298.15 K
| Reaction | Equation | ΔHr° (kJ/mol) | Method | Conditions | Reference |
| Hydrogenation of this compound | C₁₀H₁₀(l) + H₂(g) → C₁₀H₁₂(l) | -113.5 ± 0.4 | Catalytic Hydrogenation Calorimetry | Liquid phase, Acetic acid solvent, 302 K | [2] |
Table 2: Enthalpy of Reaction for the Hydrogenation of this compound
Key Thermodynamic Processes
Isomerization to 1,2-Dihydronaphthalene
This compound can isomerize to the more stable 1,2-dihydronaphthalene. This process is crucial in catalytic reactions where the product distribution depends on the relative stabilities of the intermediates. The thermodynamic favorability of this isomerization is dictated by the difference in the Gibbs free energies of formation of the two isomers. Based on the available data for 1,2-dihydronaphthalene, it is the thermodynamically more stable isomer.
Caption: Isomerization of 1,4-DHN to the more stable 1,2-DHN.
Disproportionation Reaction
This compound can undergo a disproportionation reaction to form naphthalene and tetralin. This reaction involves the transfer of hydrogen from one molecule of 1,4-DHN to another, resulting in one fully aromatic molecule and one fully saturated molecule in the hydroaromatic ring.
References
The Intricate Conformational Landscape of 1,4-Dihydronaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dihydronaphthalene (B28168) (1,4-DHN) is a partially saturated polycyclic aromatic hydrocarbon that serves as a crucial structural motif in numerous biologically active molecules and as a key intermediate in organic synthesis. Its conformational flexibility, arising from the partially saturated six-membered ring, plays a pivotal role in its chemical reactivity and biological interactions. This technical guide provides an in-depth analysis of the molecular structure and conformation of this compound, drawing upon data from nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling. Detailed experimental considerations and theoretical approaches are presented to offer a comprehensive understanding of this seemingly simple yet conformationally complex molecule.
Molecular Structure and Properties
This compound is a bicyclic hydrocarbon with the chemical formula C₁₀H₁₀ and a molecular weight of 130.19 g/mol .[1][2][3] It consists of a benzene (B151609) ring fused to a cyclohexadiene ring.[4] This structure, containing both sp² and sp³ hybridized carbon atoms, results in a non-planar geometry, the specifics of which have been a subject of considerable investigation. The molecule's unique electronic and structural properties distinguish it from its fully aromatic counterpart, naphthalene, and its fully saturated analog, decalin.[4]
Conformational Analysis: A Tale of Planarity and Pliability
The central question in the stereochemistry of this compound is the conformation of the dihydro-aromatic ring. Theoretical calculations and experimental data have led to a nuanced understanding, suggesting a shallow energy landscape with multiple accessible conformations.
The Boat Conformation
Early studies and nuclear magnetic resonance (NMR) data have suggested that this compound adopts a shallow boat-shaped conformation .[5][6][7] This puckered structure is a consequence of the sp³-hybridized carbon atoms at the 1 and 4 positions, which deviate from the plane of the aromatic ring. Conformational analysis using NMR techniques, particularly the measurement of homoallylic coupling constants, has been instrumental in deducing this boat-like geometry in solution.[8] It is believed that many 1-substituted-1,4-dihydronaphthalenes also favor a "flattened" boat conformation.[6]
The Near-Planar Conformation
In contrast to the solution-phase studies, X-ray crystallographic analyses of this compound derivatives often reveal a nearly planar structure .[9] For instance, an X-ray analysis of 1,4,5,8,9,12-hexahydrotriphenylene, which contains the this compound ring system, showed the ring system to be planar to within 0.06 Å.[4][9][10] This suggests that crystal packing forces may favor a more planar conformation to maximize intermolecular interactions. Rotational spectroscopy studies have also indicated a nearly planar structure for the isolated molecule in the gas phase.[11]
Computational Insights
Computational studies, including molecular mechanics and ab initio calculations, have been employed to model the conformational landscape of this compound.[12] These theoretical approaches have been crucial in rationalizing the experimental findings and providing quantitative energetic details. Calculations suggest that the energy barrier for the interconversion between different boat and planar conformations is relatively low, indicating a high degree of flexibility.[9] This inherent floppiness is a key characteristic of the molecule.[13]
Quantitative Conformational Data
The following table summarizes key quantitative data related to the conformation of this compound and its derivatives from various experimental and computational studies.
| Parameter | Method | Value | Compound | Reference |
| Puckering Angle (α) | X-ray Crystallography | 169.2° | 1,4-dihydro-1-naphthoic acid | [9] |
| Folding Angle | Molecular Mechanics | 170° | 1-phenyl-1,4-dihydronaphthalene | [9] |
| Deviation from Planarity | X-ray Crystallography | < 0.06 Å | 1,4,5,8,9,12-hexahydrotriphenylene | [9][10] |
| Homoallylic Coupling Constant (J, axial/axial) | NMR Spectroscopy | 8.5 Hz | Boat-shaped this compound derivative | [8] |
| Homoallylic Coupling Constant (J, axial/equatorial) | NMR Spectroscopy | 3.2 Hz | Boat-shaped this compound derivative | [8] |
| Homoallylic Coupling Constant (J, equatorial/equatorial) | NMR Spectroscopy | 1.8 Hz | Boat-shaped this compound derivative | [8] |
Experimental Protocols
Detailed experimental protocols are essential for the accurate characterization of the conformation of this compound. While specific, step-by-step protocols for this compound itself are not always published in full detail, the following sections outline the general methodologies based on studies of related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution.
Objective: To determine the solution-phase conformation of this compound by measuring proton-proton coupling constants.
Methodology:
-
Sample Preparation: Dissolve a pure sample of this compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Deoxygenate the sample by bubbling with an inert gas (e.g., argon) to prevent paramagnetic broadening.
-
Data Acquisition:
-
Acquire a high-resolution one-dimensional (1D) ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
To aid in signal assignment and coupling constant determination, perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy).
-
For accurate measurement of coupling constants, especially smaller long-range couplings, use techniques like J-resolved spectroscopy or spectral simulation.
-
-
Data Analysis:
-
Assign all proton resonances using the 1D and 2D spectra.
-
Extract the values of vicinal and homoallylic coupling constants (³JHH and ⁴JHH).
-
Compare the experimental coupling constants to those predicted by the Karplus equation for different dihedral angles to deduce the most likely conformation (e.g., boat vs. planar). The magnitude of homoallylic coupling constants is particularly sensitive to the puckering of the ring.[8]
-
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule.
Objective: To determine the precise three-dimensional structure of a crystalline derivative of this compound.
Methodology:
-
Crystallization: Grow single crystals of a suitable derivative of this compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head of a diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Expose the crystal to a monochromatic X-ray beam (e.g., Mo Kα radiation).
-
Collect a complete set of diffraction data by rotating the crystal through a series of angles.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.
-
Build an initial molecular model into the electron density map.
-
Refine the atomic coordinates and thermal parameters against the experimental data using least-squares methods until the model converges.
-
-
Data Analysis:
-
Analyze the final refined structure to determine bond lengths, bond angles, and torsion angles.
-
Quantify the planarity or puckering of the dihydronaphthalene ring.
-
Computational Chemistry
Theoretical calculations are invaluable for complementing experimental data and exploring the conformational energy landscape.
Objective: To calculate the relative energies of different conformations of this compound and to predict its geometric parameters.
Methodology:
-
Model Building: Construct an initial 3D model of the this compound molecule.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers.
-
Geometry Optimization: Optimize the geometry of each identified conformer using quantum mechanical methods. A common approach is to use density functional theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).
-
Frequency Calculations: Perform frequency calculations for each optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data.
-
Energy Analysis: Compare the relative energies of the different conformers to determine the most stable conformation and the energy barriers between them.
-
Property Calculation: Calculate NMR parameters (chemical shifts, coupling constants) for the optimized geometries to compare with experimental data.
Chemical Transformation Pathways
While this compound is not involved in biological signaling pathways in the traditional sense, its synthesis and reactivity represent important chemical transformation pathways.
Synthesis of this compound
A common laboratory synthesis of this compound involves the Birch reduction of naphthalene.
References
- 1. Dihydronaphthofurans: synthetic strategies and applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09987E [pubs.rsc.org]
- 2. citedrive.com [citedrive.com]
- 3. This compound(612-17-9) 1H NMR spectrum [chemicalbook.com]
- 4. Chemical synthesis and application of aryldihydronaphthalene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. auremn.org.br [auremn.org.br]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Conformer Search with Low-Energy Latent Space - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bibliographies: 'X-ray crystallography Naphthalene' – Grafiati [grafiati.com]
- 12. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nobelprize.org [nobelprize.org]
An In-depth Technical Guide to the Electronic Properties of 1,4-Dihydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dihydronaphthalene (B28168) (1,4-DHN) is a partially saturated polycyclic aromatic hydrocarbon that serves as a crucial intermediate in organic synthesis and as a model compound for understanding the electronic and structural properties of more complex aromatic systems. Its unique structure, featuring both sp² and sp³ hybridized carbon atoms, results in a distinct reactivity profile compared to its fully aromatic or saturated counterparts, naphthalene (B1677914) and decalin, respectively.[1] This guide provides a comprehensive overview of the electronic properties of this compound, detailing its synthesis, molecular structure, and spectroscopic characteristics. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key chemical pathways to support further research and application in fields such as drug development.
Introduction
This compound (C₁₀H₁₀) is a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclohexadiene ring.[1] As a partially hydrogenated derivative of naphthalene, it represents a key intermediate in various chemical transformations, including both synthetic and degradative pathways of more complex aromatic systems.[1] The interplay between its aromatic and non-aromatic portions governs its electronic behavior, making it a subject of significant interest in physical organic chemistry. Understanding the electronic properties of 1,4-DHN is crucial for manipulating its reactivity and for designing novel molecular scaffolds in medicinal chemistry. For instance, dihydronaphthalene analogues have been investigated as potent inhibitors of tubulin polymerization for the development of anticancer agents.[2][3]
Synthesis of this compound
The most common and regioselective method for synthesizing this compound is the Birch reduction of naphthalene.[1] This reaction, typically conducted at low temperatures in liquid ammonia (B1221849) with an alkali metal (like sodium, lithium, or potassium) and a proton source (such as an alcohol), favors the formation of the non-conjugated 1,4-dihydro isomer over the conjugated 1,2-dihydro isomer.[1]
The reaction proceeds via the addition of solvated electrons to the naphthalene ring to form a radical anion. This is followed by protonation from the alcohol, a second electron transfer, and a final protonation to yield this compound.[1][4]
Alternative synthetic routes include the intramolecular hydroarylation of allenyl arenes and the cyclization of appropriate acyclic or monocyclic precursors.[1]
Birch Reduction Pathway
The following diagram illustrates the step-by-step mechanism of the Birch reduction of naphthalene to this compound.
Caption: Birch reduction mechanism for the synthesis of this compound.
Molecular Structure and Conformation
The molecular structure of this compound is characterized by a planar benzene ring fused to a non-planar cyclohexadiene ring. The molecule possesses C₂ᵥ symmetry in its planar conformation, although it is known to be very "floppy" in its ground state (S₀), which can relax these selection rules.[5][6] In its first excited singlet state (S₁), it becomes more rigid.[5] Theoretical studies have investigated the boat-shaped conformation of the cyclohexadiene ring.[7]
Spectroscopic and Electronic Properties
A comprehensive understanding of the electronic properties of 1,4-DHN has been achieved through a combination of spectroscopic techniques and theoretical calculations.[5][6][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2, H-3 | ~5.9 | Triplet | ~1.3 |
| H-5, H-8 | ~7.0 | Singlet | - |
| H-1, H-4 | ~3.3 | Doublet | ~1.2 |
Note: Data are approximate and may vary depending on the solvent and instrument.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (ppm) |
| C-1, C-4 | ~29.0 |
| C-2, C-3 | ~126.0 |
| C-4a, C-8a | ~134.0 |
| C-5, C-8 | ~126.5 |
| C-6, C-7 | ~124.0 |
Note: Data are approximate and may vary depending on the solvent and instrument.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including IR and Raman techniques, provides insights into the molecular vibrations of 1,4-DHN in its ground and excited electronic states.[5][6] These experimental findings are often complemented by ab initio and Density Functional Theory (DFT) calculations to achieve excellent agreement between observed and calculated vibrational frequencies.[5][8] The NIST WebBook provides access to the gas-phase IR spectrum of this compound.[9]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The UV absorption spectrum of 1,4-DHN is associated with the π→π* transitions of the aromatic ring.[5] The NIST WebBook also contains UV/Visible spectrum data for this compound.[10]
Theoretical Calculations
Theoretical studies, including ab initio and DFT calculations, have been instrumental in understanding the electronic structure of 1,4-DHN. These calculations have been used to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as to model the molecular vibrations and conformational landscape of the molecule.[5][8][11]
Experimental Protocols
General Workflow for Spectroscopic Analysis
The following diagram outlines a general workflow for the spectroscopic analysis of this compound.
Caption: General experimental workflow for spectroscopic analysis of 1,4-DHN.
Protocol for UV-Vis Spectroscopy
This protocol outlines the steps for obtaining the UV-Vis absorption spectrum of this compound.
-
Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.
-
Solvent Selection: Choose a solvent that dissolves 1,4-DHN and is transparent in the desired UV range (e.g., ethanol (B145695) or cyclohexane).
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance in the linear range of the instrument (typically 0.1 to 1.0).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum.[12]
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).[13]
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and the corresponding absorbance value. The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration and path length are known.
Protocol for Cyclic Voltammetry
Cyclic voltammetry can be used to investigate the redox properties of this compound.
-
Electrolyte Solution Preparation: Prepare an electrolyte solution by dissolving a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate) in a suitable organic solvent (e.g., acetonitrile (B52724) or dichloromethane).
-
Analyte Solution Preparation: Dissolve a known concentration of this compound in the electrolyte solution.
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[14]
-
Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen.
-
Cyclic Voltammogram Acquisition: Connect the electrodes to a potentiostat. Set the potential window to scan a range where the redox events of 1,4-DHN are expected. Initiate the potential sweep and record the resulting current as a function of the applied potential.[15] Multiple scan rates should be used to investigate the reversibility of the electrochemical processes.
-
Data Analysis: Analyze the cyclic voltammogram to determine the oxidation and reduction potentials of this compound.
Reactivity and Reaction Mechanisms
The electronic structure of this compound dictates its chemical reactivity. It can undergo various transformations, including dehydrogenation to naphthalene and addition reactions at the double bonds. For example, treatment of 1-naphthylmethylamines with a strong base can lead to the formation of this compound-1-carbonitriles through a dearomative transformation.[16] The reaction of the p-tolyl radical with 1,3-butadiene (B125203) has been shown to form 7-methyl-1,4-dihydronaphthalene under single collision conditions, highlighting its role in the formation of polycyclic aromatic hydrocarbons.[17][18]
Logical Relationship in Reaction Pathway Analysis
The following diagram illustrates the logical relationship in analyzing reaction pathways involving this compound.
Caption: Logical workflow for the analysis of reaction mechanisms involving 1,4-DHN.
Conclusion
This compound exhibits a rich and complex set of electronic properties stemming from its unique molecular structure. This guide has provided a detailed overview of its synthesis, spectroscopic characterization, and reactivity. The presented data tables, experimental protocols, and pathway visualizations offer a valuable resource for researchers in organic chemistry, materials science, and drug discovery. A thorough understanding of the electronic landscape of 1,4-DHN is fundamental for its application in the rational design of new molecules with tailored functions.
References
- 1. This compound | 612-17-9 | Benchchem [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. mydisser.com [mydisser.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound [webbook.nist.gov]
- 10. This compound [webbook.nist.gov]
- 11. pubs.aip.org [pubs.aip.org]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. longdom.org [longdom.org]
- 14. ossila.com [ossila.com]
- 15. Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Base-Induced Dehydrogenative and Dearomative Transformation of 1-Naphthylmethylamines to this compound-1-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. uhmreactiondynamics.org [uhmreactiondynamics.org]
A Historical Overview of 1,4-Dihydronaphthalene Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dihydronaphthalene (B28168), a partially hydrogenated derivative of naphthalene (B1677914), has long been a subject of scientific inquiry. Its unique structural and electronic properties, arising from the presence of both sp² and sp³ hybridized carbon atoms, distinguish it from its fully aromatic parent compound, naphthalene, and its saturated counterpart, decalin.[1] This guide provides a comprehensive historical perspective on the research of this compound, detailing its synthesis, physicochemical properties, and evolving applications in organic synthesis and medicinal chemistry.
Early Synthetic Methods and Industrial Significance
The investigation into this compound is historically rooted in the exploration of naphthalene reduction reactions. One of the earliest and most well-established methods for its preparation is the reduction of naphthalene using sodium and an alcohol.[2] This classical approach laid the foundation for further studies into the selective hydrogenation of aromatic compounds.
In the mid-20th century, this compound gained industrial importance as a molecular weight moderator in the production of alfin rubbers. Alfin catalysts, composed of a sodium alkoxide, a sodium alkenyl compound, and an alkali metal salt, facilitate the rapid polymerization of unsaturated organic compounds, resulting in polymers with exceptionally high molecular weights. The inclusion of this compound in this process allowed for the control of the polymer chain length, making the resulting alfin rubbers more processable.
A significant advancement in its synthesis was the Birch reduction, a dissolving metal reduction that utilizes an alkali metal, typically sodium, in liquid ammonia (B1221849) with an alcohol proton source. This method offers a powerful tool for the 1,4-reduction of aromatic rings.[3][4]
Physicochemical and Spectroscopic Properties
The unique structure of this compound has prompted extensive spectroscopic investigation to understand its molecular vibrations and electronic states. These studies have been crucial for elucidating its reactivity and reaction mechanisms.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀ | [1] |
| Molecular Weight | 130.19 g/mol | [5] |
| CAS Number | 612-17-9 | [6] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Melting Point | 25 °C | |
| Boiling Point | 212-213 °C | |
| Density | 0.996 g/cm³ | [5] |
| Solubility | Insoluble in water, soluble in organic solvents | [6] |
Spectroscopic Data
Comprehensive spectroscopic studies using infrared (IR), Raman, ultraviolet (UV), and laser-induced fluorescence (LIF) techniques have provided a detailed picture of the vibrational modes of this compound in its ground and excited electronic states.[7]
| Spectroscopic Technique | Key Observations |
| Infrared (IR) Spectroscopy | Characteristic C-H stretching and bending vibrations for both aromatic and aliphatic protons. |
| Raman Spectroscopy | Complements IR data, providing information on symmetric vibrations. |
| Ultraviolet (UV) Spectroscopy | Reveals electronic transitions, with the origin of the S₀ to S₁ transition observed at 36788.6 cm⁻¹.[7] |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR provide detailed information on the chemical environment of each atom. |
| Mass Spectrometry | The molecular ion peak confirms the molecular weight. |
Key Experimental Protocols
Classical Sodium and Alcohol Reduction of Naphthalene
This method represents a foundational technique for the synthesis of this compound.
Materials:
-
Naphthalene
-
Sodium metal
-
Anhydrous ethanol (B145695) (or other suitable alcohol)
-
Inert solvent (e.g., toluene, xylene)
-
Water
-
Apparatus for reflux with mechanical stirring
Procedure:
-
In a flask equipped with a reflux condenser and a mechanical stirrer, dissolve naphthalene in an inert solvent.
-
Carefully add small pieces of sodium metal to the solution while stirring vigorously.
-
Slowly add anhydrous ethanol to the reaction mixture. The reaction is exothermic and will generate hydrogen gas.
-
Maintain the reaction temperature between 60-145°C and continue stirring until the sodium is completely consumed.[8]
-
After the reaction is complete, cautiously add water to quench any unreacted sodium and to hydrolyze the sodium alkoxide.
-
Separate the organic layer, wash it with water, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by distillation.
Modified Birch Reduction of Naphthalene
This modified procedure utilizes a safer sodium-impregnated silica (B1680970) gel, making it more suitable for a laboratory setting.[3]
Materials:
-
Naphthalene
-
Sodium-impregnated silica gel
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous ethylenediamine (B42938) (EDA)
-
t-Amyl alcohol
-
Methanol/water (9:1) solution
-
Nitrogen gas supply
-
Standard laboratory glassware with a stir bar
Procedure:
-
Add sodium-impregnated silica gel to a flask equipped with a stir bar and purge the flask with nitrogen.
-
Under a nitrogen atmosphere, add anhydrous THF to the flask and cool it in an ice bath.
-
Add anhydrous ethylenediamine and stir the mixture for 15 minutes.
-
Add t-amyl alcohol dropwise to the solution.
-
Add a solution of naphthalene in anhydrous THF to the reaction flask and stir for 30 minutes.
-
Quench the reaction by adding a methanol/water (9:1) solution in small increments and stir for 5 minutes.[3]
-
Work up the reaction by filtering the mixture, diluting the filtrate with water, and extracting with a suitable organic solvent (e.g., ethyl acetate).[3]
-
Remove the organic solvent to obtain the crude this compound as an oil.[3]
Visualizing Reaction Mechanisms
The reduction of naphthalene to this compound via the Birch reduction involves a stepwise addition of electrons and protons. This can be visualized as a logical workflow.
Caption: Birch reduction mechanism of naphthalene.
Modern Synthetic Applications and Research Directions
In contemporary organic synthesis, this compound serves as a versatile building block for the construction of more complex molecules.[1] Its unique reactivity allows for a variety of chemical transformations, including dehydrogenation to restore the aromaticity of the naphthalene core and functionalization of the dihydro-aromatic ring.
Recent research has demonstrated the synthesis of this compound-1-carbonitriles from 1-naphthylmethylamines, a process involving a dearomative hydride addition.
This compound Derivatives in Drug Development
The dihydronaphthalene scaffold has emerged as a promising pharmacophore in the development of new therapeutic agents, particularly in the field of oncology. Several studies have explored the synthesis and biological evaluation of this compound derivatives as potential anticancer agents.
Anticancer Activity of this compound Derivatives
The following table summarizes the cytotoxic activity (IC₅₀ values) of some this compound derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Dihydronaphthalene Derivative 5a | MCF-7 (Breast) | 0.93 ± 0.02 | [9] |
| Dihydronaphthalene Derivative 5d | MCF-7 (Breast) | 1.76 ± 0.04 | [9] |
| Dihydronaphthalene Derivative 5e | MCF-7 (Breast) | 2.36 ± 0.06 | [9] |
| Dihydronaphthalene Derivative 10 | MCF-7 (Breast) | 2.83 ± 0.07 | [9] |
| Dihydronaphthalene Derivative 3d | MCF-7 (Breast) | 3.73 ± 0.09 | [9] |
| Naphthalene-1,4-dione analogue 8 | HEC1A (Endometrial) | 9.55 | [10] |
| Naphthalene-1,4-dione analogue 9 | HEC1A (Endometrial) | 4.16 | [10] |
| Naphthalene-1,4-dione analogue 10 | HEC1A (Endometrial) | 1.24 | [10] |
These findings highlight the potential of the this compound core in the design of novel and potent cytotoxic agents. The observed activities underscore the importance of further structure-activity relationship (SAR) studies to optimize the anticancer efficacy of this class of compounds.
Conclusion
From its early discovery through classical reduction reactions to its current role as a versatile synthetic intermediate and a promising scaffold in drug discovery, the research journey of this compound showcases a continuous evolution of chemical understanding and application. The historical perspectives presented in this guide offer a solid foundation for researchers and scientists, while the detailed protocols and compiled data serve as a practical resource for ongoing and future investigations into this fascinating molecule. The continued exploration of this compound and its derivatives holds significant promise for advancements in both fundamental chemistry and the development of novel therapeutics.
References
- 1. This compound | 612-17-9 | Benchchem [benchchem.com]
- 2. US3449453A - Process for hydrogenating naphthalene to this compound - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. This compound | C10H10 | CID 69155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 612-17-9: this compound | CymitQuimica [cymitquimica.com]
- 7. mydisser.com [mydisser.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Role of 1,4-dihydronaphthalene as a PAH intermediate
An In-depth Technical Guide on the Role of 1,4-Dihydronaphthalene (B28168) as a Polycyclic Aromatic Hydrocarbon (PAH) Intermediate
Introduction
This compound (1,4-DHN) is a partially hydrogenated polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₁₀H₁₀.[1] It consists of a benzene (B151609) ring fused to a cyclohexadiene ring, giving it a unique chemical reactivity profile that distinguishes it from its fully aromatic counterpart, naphthalene (B1677914), and its fully saturated analog, decalin.[1] This structural feature, possessing both sp² and sp³ hybridized carbon atoms, positions 1,4-DHN as a crucial intermediate in both the formation and the metabolic degradation of more complex PAHs.[1] Its study is fundamental to understanding reaction mechanisms in diverse environments, from high-temperature combustion processes and interstellar chemistry to biological systems.[1][2][3]
This technical guide provides a comprehensive overview of the role of this compound as a PAH intermediate, focusing on its involvement in PAH formation and metabolism. It includes detailed experimental protocols, quantitative data, and visual diagrams to support researchers, scientists, and drug development professionals in their understanding of this key molecule.
The Role of this compound in PAH Formation
In environments such as combustion flames and the interstellar medium, the formation of PAHs is a critical area of study. This compound has been identified as a key intermediate in a significant, barrierless pathway for the formation of two-ring aromatic systems.
Gas-Phase Synthesis Mechanism
The primary formation route for 1,4-DHN is the gas-phase reaction of the phenyl radical (C₆H₅) with 1,3-butadiene (B125203) (C₄H₆).[2][3][4] This reaction proceeds under single-collision conditions and is considered "de-facto barrierless," meaning it can occur at very low temperatures, such as those found in cold molecular clouds (around 10 K).[2][3]
The mechanism involves the following steps:
-
Barrierless Addition: The phenyl radical adds to a terminal carbon atom of 1,3-butadiene, forming a bound intermediate adduct.[2][3]
-
Isomerization and Ring Closure: The adduct isomerizes via cyclization to form a bicyclic intermediate.[2][5]
-
Hydrogen Ejection: The bicyclic intermediate ejects a hydrogen atom from the bridging carbon atom through a tight exit transition state, yielding the stable this compound molecule.[2][3][5]
A competing, minor pathway involves hydrogen elimination from the intermediate adduct to form 1-phenyl-1,3-butadiene.[2][3]
Quantitative Data: Product Yields
Crossed molecular beam experiments have quantified the product distribution from the reaction of phenyl radicals with 1,3-butadiene at collision energies of approximately 55 kJ mol⁻¹.
| Product | Yield (%) | Reference |
| This compound | 58 ± 15 | [3][4] |
| 1-Phenyl-1,3-butadiene | 34 ± 10 | [3][4] |
A similar reaction involving the para-tolyl radical (C₇H₇) and 1,3-butadiene overwhelmingly favors the formation of the analogous product, 7-methyl-1,4-dihydronaphthalene, with a yield of approximately 94%.[5]
Experimental Protocol: Crossed Molecular Beam Reaction
The study of these gas-phase reactions is typically performed using a crossed molecular beam apparatus.
Methodology:
-
Radical Generation: A pulsed beam of phenyl radicals (C₆H₅) is generated by photolysis of a suitable precursor, such as nitrosobenzene, using a high-power laser.
-
Reactant Beam Generation: A continuous supersonic beam of the coreactant, 1,3-butadiene (C₄H₆), is generated by expanding the gas through a nozzle. Isotopically labeled variants (e.g., C₄D₆) can be used to probe the reaction dynamics.[3][4]
-
Collision: The two beams are crossed at a fixed angle (typically 90°) under single-collision conditions in a high-vacuum chamber. The collision energy is controlled by adjusting the beam velocities.[3][4]
-
Product Detection: The reactively scattered products are detected as a function of angle using a rotatable, triply differentially pumped mass spectrometer.
-
Data Analysis: Time-of-flight spectra are recorded at different mass-to-charge ratios (m/z) to identify the products and their velocity distributions. Analysis of these distributions in the center-of-mass frame provides information on the reaction dynamics and product branching ratios.
Role in PAH Metabolism and Toxicology
While 1,4-DHN is a precursor in PAH synthesis, it and other dihydronaphthalenes are also intermediates in the metabolic processing of naphthalene. The metabolism of these compounds is a key factor in understanding the toxicology of PAHs.
Metabolic Pathways
The metabolism of dihydronaphthalenes is primarily mediated by cytochrome P-450 (CYP) enzymes in the liver.[6] While much of the research has focused on the 1,2-isomer, the pathways are relevant for 1,4-DHN as well.
Key metabolic transformations include:
-
Benzylic Monohydroxylation: CYP enzymes can hydroxylate the benzylic positions of dihydronaphthalenes to form "arene hydrates" such as (R)-1,4-dihydronaphthalen-1-ol.[6][7]
-
Dehydrogenation: The dihydronaphthalene ring can be enzymatically dehydrogenated to form the fully aromatic naphthalene.[6]
-
Epoxidation and Diol Formation: The classic pathway for PAH metabolism involves the formation of an epoxide (e.g., naphthalene-1,2-epoxide from naphthalene), which is then hydrolyzed by epoxide hydrolase to a trans-dihydrodiol.[6][8] Subsequent oxidation of these metabolites can lead to the formation of highly reactive and toxic quinones.
-
Quinone Formation: The ultimate toxicity of naphthalene is often associated not with the initial epoxide, but with the formation of 1,2- and 1,4-naphthoquinone (B94277) from the metabolite 1-naphthol.[8] These quinones are directly toxic and genotoxic, and they readily deplete cellular glutathione.[8] Given that 1,4-DHN can be oxidized to naphthalene, this toxic pathway is highly relevant.
References
- 1. This compound | 612-17-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. PAH formation under single collision conditions: reaction of phenyl radical and 1,3-butadiene to form this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. Biotransformation of 1,2-dihydronaphthalene and 1,2-dihydroanthracene by rat liver microsomes and purified cytochromes P-450. Formation of arene hydrates of naphthalene and anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterisation of the toxic metabolite(s) of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1,4-Dihydronaphthalene Derivatives for Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1,4-dihydronaphthalene (B28168) derivatives, a scaffold of significant interest in medicinal chemistry. These compounds have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.
Introduction
The this compound core is a privileged scaffold in drug discovery, offering a versatile platform for the development of novel therapeutic agents. Its unique structural features allow for three-dimensional diversification, leading to compounds with high affinity and selectivity for various biological targets. This document outlines synthetic strategies and biological evaluation methods for this compound derivatives in three key therapeutic areas: oncology, inflammation, and neuroprotection.
General Workflow for Synthesis and Evaluation
The development of novel this compound derivatives follows a structured workflow from initial synthesis to biological characterization. This process is iterative, with biological results often informing the design of next-generation compounds.
Application Note 1: Anticancer Agents Targeting Tubulin Polymerization
Overview
A significant number of this compound derivatives have been developed as potent anticancer agents, drawing inspiration from the natural product combretastatin (B1194345) A-4.[1] These compounds act as inhibitors of tubulin polymerization, a critical process for cell division, leading to mitotic arrest and apoptosis in cancer cells. The this compound scaffold serves as a constrained cis-stilbene (B147466) mimic, providing favorable conformational properties for binding to the colchicine (B1669291) site on β-tubulin.[1]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro activity of representative this compound derivatives against various cancer cell lines.
| Compound ID | Structure | Target | Cancer Cell Line | IC50 (µM) | Citation |
| KGP03 | 2-methoxy-5-(3,4,5-trimethoxyphenyl)-7,8-dihydronaphthalen-1-ol | Tubulin Polymerization | MDA-MB-435 (Melanoma) | 0.002 | [1] |
| HT-29 (Colon) | 0.002 | [1] | |||
| A549 (Lung) | 0.002 | [1] | |||
| KGP413 | (2-methoxy-5-(3,4,5-trimethoxyphenyl)-7,8-dihydronaphthalen-1-yl)(3,4,5-trimethoxyphenyl)methanone | Tubulin Polymerization | MDA-MB-435 (Melanoma) | 0.003 | [1] |
| HT-29 (Colon) | 0.004 | [1] | |||
| A549 (Lung) | 0.003 | [1] |
Signaling Pathway: Tubulin Polymerization Inhibition
This compound-based anticancer agents typically function by disrupting microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division. By binding to the colchicine site on β-tubulin, these compounds inhibit the polymerization of tubulin dimers into microtubules.
Experimental Protocol: Synthesis of a Combretastatin A-4 Analogue (KGP03)
This protocol describes a key step in the synthesis of 2-methoxy-5-(3,4,5-trimethoxyphenyl)-7,8-dihydronaphthalen-1-ol, a potent tubulin polymerization inhibitor.[1]
Step 1: Synthesis of 5-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one
-
To a stirred solution of 6-methoxy-1-tetralone (B92454) (1.06 g, 6.02 mmol) in 60 mL of water, add N-bromosuccinimide (1.07 g, 6.01 mmol).
-
Heat the reaction mixture to 60 °C.
-
Add sulfuric acid (0.67 mL) to the reaction mixture and continue heating for 5 hours.
-
After cooling, extract the mixture with ethyl acetate.
-
Dry the combined organic layers over sodium sulfate (B86663) and filter.
-
Remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from methanol (B129727) to yield the pure product.[1]
Step 2: Synthesis of 5-Hydroxy-6-methoxy-3,4-dihydronaphthalen-1(2H)-one
-
Dissolve 5-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one (0.50 g, 1.96 mmol) in THF and cool to -78 °C.
-
Add n-BuLi (4.90 mL, 7.84 mmol) dropwise and stir at -78 °C for 1 hour.
-
Allow the reaction to warm to room temperature, then add B(OMe)3 (0.45 mL, 3.92 mmol) dropwise and stir for 1 hour.
-
Add glacial acetic acid (0.22 mL) dropwise, followed by the dropwise addition of 35 wt% H2O2 (0.48 mL).
-
Stir the reaction mixture at room temperature for 12 hours.[1]
-
Work-up and purify by flash column chromatography to obtain the desired phenol.
Application Note 2: Anti-inflammatory Agents Targeting the NLRP3 Inflammasome
Overview
Chronic inflammation is a hallmark of many diseases. The NLRP3 inflammasome is a key component of the innate immune system that, when aberrantly activated, contributes to the pathology of various inflammatory disorders. A series of 3,4-dihydronaphthalene-1(2H)-one derivatives has been identified as potent inhibitors of the NLRP3 inflammasome, offering a promising therapeutic strategy for inflammatory diseases.[2]
Quantitative Data: Anti-inflammatory Activity
The following table presents the in vitro anti-inflammatory activity of a lead 3,4-dihydronaphthalene-1(2H)-one derivative.
| Compound ID | Structure | Target | Assay | IC50 (µM) | Citation |
| 7a | 2-((7-bromo-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)methylene)hydrazine-1-carboxamide | NLRP3 Inflammasome | IL-1β release in LPS-primed, ATP-stimulated J774A.1 cells | ~5 | [2] |
Signaling Pathway: NLRP3 Inflammasome Inhibition
The activation of the NLRP3 inflammasome is a two-step process involving priming and activation signals. The 3,4-dihydronaphthalene-1(2H)-one derivatives inhibit the assembly and activation of the NLRP3 inflammasome, thereby blocking the maturation and release of pro-inflammatory cytokines like IL-1β.[2]
Experimental Protocol: Synthesis of an Anti-inflammatory 3,4-Dihydronaphthalene-1(2H)-one Derivative
This protocol outlines the synthesis of a key intermediate for the preparation of NLRP3 inflammasome inhibitors.[2]
General procedure for the synthesis of 2-(substituted-benzylidene)-3,4-dihydronaphthalen-1(2H)-ones
-
Dissolve the appropriate tetralone (1.0 equiv.) and aromatic aldehyde (1.2 equiv.) in ethanol.
-
Add a catalytic amount of a base (e.g., piperidine (B6355638) or pyrrolidine).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone (B49325) intermediate.
Application Note 3: Neuroprotective Agents
Overview
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss. Oxidative stress and neuroinflammation are key contributors to this process. Aryldihydronaphthalene-type lignanamides isolated from natural sources have shown promising neuroprotective activities, suggesting that the this compound scaffold can be a valuable starting point for the development of drugs for central nervous system (CNS) disorders.[3]
Quantitative Data: Neuroprotective Activity
The following table summarizes the neuroprotective effects of representative aryldihydronaphthalene lignanamides against H2O2-induced injury in SH-SY5Y cells.
| Compound ID | Structure | Assay | Cell Viability (%) at 10 µM | Citation |
| Lyratumamide A | Aryldihydronaphthalene lignanamide | H2O2-induced injury in SH-SY5Y cells | ~75 | [3] |
| Lyratumamide B | Aryldihydronaphthalene lignanamide | H2O2-induced injury in SH-SY5Y cells | ~70 | [3] |
Signaling Pathway: General Neuroprotection
The neuroprotective effects of these compounds are likely multifactorial, involving the modulation of pathways related to oxidative stress and apoptosis. By reducing reactive oxygen species (ROS) and inhibiting pro-apoptotic signaling, these compounds can enhance neuronal survival.
Experimental Protocol: General Synthetic Strategies
The synthesis of aryldihydronaphthalene lignans (B1203133) often involves intramolecular cyclization reactions. While specific protocols for the isolated natural products are complex, general synthetic routes to the aryldihydronaphthalene core can be adapted.[4]
Example of an Intramolecular Cyclization Approach
-
Synthesize a suitable precursor, such as an aryl-tethered internal alkyne.
-
Induce an electrophilic cyclization using a sulfur-mediated reagent, which can simultaneously functionalize the dihydronaphthalene ring.
-
Alternatively, employ a Lewis acid-catalyzed cascade cyclization reaction to form the dihydronaphthalene scaffold.
-
Further chemical modifications can then be performed to introduce the desired amide functionalities.
Note: The synthesis of complex natural products and their analogues often requires multi-step sequences and should be undertaken with careful planning and execution based on detailed literature procedures.
References
- 1. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of anti-inflammatory agents from 3, 4-dihydronaphthalene-1(2H)-one derivatives by inhibiting NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
1,4-Dihydronaphthalene as a Hydrogen Donor in Catalytic Transfer Hydrogenation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catalytic transfer hydrogenation (CTH) is a powerful and versatile reduction methodology in organic synthesis, offering a safer and often more selective alternative to traditional hydrogenation using high-pressure molecular hydrogen.[1][2] This technique relies on the use of a hydrogen donor molecule, which, in the presence of a suitable catalyst, transfers hydrogen to a substrate. Common hydrogen donors include isopropanol, formic acid, and cyclic dienes like 1,4-cyclohexadiene.[1][3] This document explores the potential application of 1,4-dihydronaphthalene (B28168) as a hydrogen donor in the catalytic transfer hydrogenation of nitroarenes, imines, and ketones.
While the use of this compound in this specific context is not extensively documented in peer-reviewed literature, its chemical properties suggest it as a viable candidate. The driving force for the hydrogen transfer is the formation of the highly stable aromatic naphthalene (B1677914) molecule. The heat of hydrogenation of this compound to 1,2,3,4-tetrahydronaphthalene (B1681288) is 113 kJ/mol (27.1 kcal/mol), indicating a release of energy upon saturation and, conversely, a thermodynamic driving force for its dehydrogenation to the aromatic naphthalene.[4]
These application notes provide a theoretical framework and hypothetical protocols to guide researchers in exploring the use of this compound as a hydrogen donor for the reduction of key functional groups relevant to the pharmaceutical and fine chemical industries.
Principle of Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation involves a catalytic cycle where a transition metal catalyst facilitates the transfer of hydrogen from a donor molecule to an acceptor (substrate). The general steps are:
-
Coordination: The catalyst coordinates to the hydrogen donor.
-
Hydride Transfer: The hydrogen donor transfers two hydrogen atoms (as two hydrides and two protons, or as molecular hydrogen) to the metal center, forming a metal hydride species. The donor molecule is oxidized to a stable aromatic or conjugated system. In the case of this compound, it is converted to naphthalene.
-
Substrate Coordination: The substrate (e.g., nitroarene, imine, or ketone) coordinates to the metal hydride complex.
-
Hydrogenation: The metal hydride transfers the hydrogen atoms to the substrate, resulting in the reduced product.
-
Product Release and Catalyst Regeneration: The reduced product dissociates from the catalyst, which is then free to start a new cycle.
Proposed Catalytic Cycle
The following diagram illustrates a plausible catalytic cycle for the transfer hydrogenation of a generic substrate using this compound as the hydrogen donor and a transition metal catalyst (M).
References
Application Notes and Protocols: Synthesis of 1,4-Naphthoquinone from 1,4-Dihydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Naphthoquinone (B94277) and its derivatives are a significant class of compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. A common synthetic precursor to substituted naphthoquinones is the parent 1,4-naphthoquinone. This document provides detailed protocols for the synthesis of 1,4-naphthoquinone, commencing with the preparation of the precursor 1,4-dihydronaphthalene (B28168) from naphthalene (B1677914), followed by its dehydrogenation.
The synthesis is a two-step process:
-
Reduction of Naphthalene: Naphthalene is reduced to this compound.
-
Dehydrogenation of this compound: The intermediate this compound is aromatized to 1,4-naphthoquinone via dehydrogenation.
This application note details the experimental procedures, data presentation in tabular format for clarity, and visual diagrams of the workflow and reaction pathway to aid in comprehension and reproducibility.
Data Presentation
Table 1: Synthesis of this compound from Naphthalene
| Parameter | Value | Reference |
| Starting Material | Naphthalene | US Patent 3,449,453 |
| Reagents | Sodium, Isopropanol (B130326) | US Patent 3,449,453 |
| Solvent | Hexane | US Patent 3,449,453 |
| Reaction Temperature | 110-175 °F (43-79 °C) | US Patent 3,449,453 |
| Reaction Time | 3-20 hours | US Patent 3,449,453 |
| Yield of this compound | ~88% | US Patent 3,449,453 |
| Purity | Not specified | |
| Appearance | Not specified |
Table 2: Dehydrogenation of this compound to 1,4-Naphthoquinone
| Parameter | Value | Reference |
| Starting Material | This compound | Hashish and Hoodless (1976) |
| Reagent | Tetrachloro-p-benzoquinone (TCQ) | Hashish and Hoodless (1976) |
| Solvent | Phenetole (B1680304) | Hashish and Hoodless (1976) |
| Reaction Temperature | 80 °C | Hashish and Hoodless (1976) |
| Reaction Time | Several hours (kinetic study) | Hashish and Hoodless (1976) |
| Yield of 1,4-Naphthoquinone | Not explicitly stated (qualitative) | |
| Purity | Not specified | |
| Appearance of Product | Yellow crystalline solid | General knowledge |
Experimental Protocols
Protocol 1: Synthesis of this compound from Naphthalene
This protocol is adapted from the procedure described in US Patent 3,449,453.
Materials:
-
Naphthalene
-
Sodium metal dispersion
-
Isopropanol
-
Hexane
-
Water
-
Nitrogen gas (for inert atmosphere)
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Condenser
-
Heating mantle with temperature controller
-
Separatory funnel
Procedure:
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere.
-
In the flask, dissolve naphthalene in hexane. The recommended weight ratio of solvent to naphthalene is between 4:1 and 6:1.
-
To this solution, add a dispersion of sodium metal in an inert solvent. The amount of sodium should be sufficient to generate a stoichiometric excess of hydrogen for the reduction.
-
Slowly add isopropanol to the stirred mixture through the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain the reaction temperature between 110-175 °F (43-79 °C).
-
Continue stirring the reaction mixture for 3 to 20 hours until the naphthalene is consumed (monitor by TLC or GC).
-
After the reaction is complete, cautiously add excess isopropanol to quench any unreacted sodium.
-
Add water to the reaction mixture to hydrolyze the sodium isopropoxide.
-
Transfer the mixture to a separatory funnel and separate the aqueous layer from the organic layer.
-
Wash the organic layer with water to remove residual sodium hydroxide (B78521) and isopropanol.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.
Protocol 2: Dehydrogenation of this compound to 1,4-Naphthoquinone
This protocol is based on the reaction described by Hashish and Hoodless in the Canadian Journal of Chemistry (1976).
Materials:
-
This compound
-
Tetrachloro-p-benzoquinone (TCQ)
-
Phenetole (anhydrous)
-
Nitrogen gas (for inert atmosphere)
-
Round-bottom flask
-
Condenser
-
Heating mantle with temperature controller
-
Magnetic stirrer
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
-
Rotary evaporator
Procedure:
-
Set up a round-bottom flask with a condenser and a magnetic stirrer under a nitrogen atmosphere.
-
Dissolve this compound in anhydrous phenetole in the flask.
-
Add a stoichiometric amount of tetrachloro-p-benzoquinone (TCQ) to the solution.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent (phenetole) under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. A suitable eluent system would be a gradient of ethyl acetate in hexane.
-
Combine the fractions containing the yellow 1,4-naphthoquinone product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain pure 1,4-naphthoquinone as a yellow crystalline solid.
Visualizations
Reaction Pathway
Caption: Chemical synthesis pathway from Naphthalene to 1,4-Naphthoquinone.
Experimental Workflow
Caption: A two-step workflow for the synthesis of 1,4-Naphthoquinone.
Application Notes and Protocols: 1,4-Dihydronaphthalene in Diels-Alder Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dihydronaphthalene (B28168) serves as a valuable diene in Diels-Alder cycloaddition reactions for the synthesis of complex polycyclic and bicyclic scaffolds. Its partially saturated nature, containing a non-aromatic conjugated diene system, allows it to readily participate in [4+2] cycloadditions with a variety of dienophiles, a reaction that is significantly less favorable for its fully aromatic counterpart, naphthalene. The resulting cycloadducts are versatile intermediates in the synthesis of natural products, pharmaceuticals, and advanced materials. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in Diels-Alder reactions.
Key Applications
The Diels-Alder reaction of this compound and its derivatives is a powerful tool for:
-
Synthesis of Polycyclic Aromatic Compounds: The cycloaddition provides a direct route to functionalized hydroanthracene and related polycyclic systems.[1]
-
Natural Product Synthesis: Many natural products with complex polycyclic frameworks can be accessed using this methodology.
-
Drug Discovery and Development: The resulting scaffolds are of interest in medicinal chemistry for the development of new therapeutic agents. For instance, derivatives of dihydronaphthalene are key building blocks in the synthesis of compounds like sertraline.[2]
-
Materials Science: The rigid, three-dimensional structures obtained from these reactions are useful in the design of novel materials.
Data Presentation: Diels-Alder Reactions of Naphthalene Derivatives
| Entry | Diene Precursor | Dienophile | Solvent | Temperature (°C) | Time | Product(s) | Yield (%) | Reference |
| 1 | Styrenyl precursor 15 | Intramolecular alkyne | o-DCB-d4 | 180 (MWI) | 20 min | Arylnaphthalene lactone (16) and Aryldihydronaphthalene lactone (17) (2:1 mixture) | 75 | [3][4] |
| 2 | Styrenyl precursor 15 | Intramolecular alkyne | DMF | 180 (MWI) | 15 min | Aryldihydronaphthalene lactone (17) | 90 | [3][4] |
| 3 | Styrenyl precursor 15 | Intramolecular alkyne | PhNO2 | 180 (MWI) | 15 min | Arylnaphthalene lactone (16) | 93 | [3][4] |
Note: MWI refers to microwave irradiation.
Naphthalene itself is generally a poor diene in Diels-Alder reactions due to its aromatic stability. It typically requires forcing conditions, such as high pressure or the use of a catalyst, to undergo cycloaddition.[2]
| Diene | Dienophile | Conditions | Product | Yield (%) | Reference |
| Naphthalene | Maleic Anhydride (B1165640) | 100 °C, 10-12 kbar | Adduct | 90 | [2] |
| Naphthalene | N-phenylmaleimide | 25 °C, GaCl₃ catalyst | exo-adduct | - | [2] |
Experimental Protocols
Protocol 1: General Procedure for the Diels-Alder Reaction of this compound with an Electron-Deficient Dienophile (e.g., Maleic Anhydride)
This protocol is a general guideline adapted from standard procedures for Diels-Alder reactions.
Materials:
-
This compound
-
Maleic Anhydride
-
Xylene (or other high-boiling solvent like toluene)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Stirring apparatus
-
Ice bath
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., hexane (B92381) or ethyl acetate/hexane mixture)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and maleic anhydride (1.0 eq).
-
Solvent Addition: Add a suitable high-boiling solvent, such as xylene, to the flask. The volume should be sufficient to dissolve the reactants upon heating.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Crystallization: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), remove the heat source and allow the mixture to cool to room temperature. Subsequently, cool the flask in an ice bath to promote crystallization of the product.
-
Isolation of Product: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent to remove any impurities.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system.
-
Characterization: Dry the purified product and determine its melting point, and characterize by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).
Protocol 2: Synthesis of Dihydronaphthalenes via Aryne Diels-Alder Reaction
This protocol is based on the synthesis of dihydronaphthalene building blocks from functionalized acyclic dienes and benzyne (B1209423), generated in situ.
Materials:
-
Functionalized acyclic diene (e.g., ethyl sorbate)
-
Benzenediazonium-2-carboxylate (BDC) or other benzyne precursor
-
1,2-Dichloroethane (DCE) or other suitable solvent
-
Reaction vessel with a fritted funnel or a two-necked flask
-
Stirring apparatus
Procedure:
-
Preparation of Benzyne Precursor: Prepare benzenediazonium-2-carboxylate (BDC) from anthranilic acid. Caution: BDC is explosive when dry and should be handled with care.
-
Reaction Setup: In a reaction flask containing the diene dissolved in a suitable solvent (e.g., DCE), add the freshly prepared BDC. The BDC can be washed into the reaction flask using the reaction solvent via a fritted funnel to ensure its purity.
-
Reaction Conditions: Stir the reaction mixture at the appropriate temperature. The reaction progress can be monitored by TLC.
-
Workup: Upon completion, the reaction mixture is worked up by quenching with a suitable reagent, followed by extraction and purification of the dihydronaphthalene product by column chromatography.
Visualizations
Diels-Alder Reaction Mechanism
References
Application Notes and Protocols for the Oxidation of 1,4-Dihydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the oxidation of 1,4-dihydronaphthalene (B28168). The primary route described is a two-step process involving the initial dehydrogenation of this compound to naphthalene (B1677914), followed by the oxidation of naphthalene to the target compound, 1,4-naphthoquinone (B94277). This approach is based on established and reliable methodologies for similar transformations.
Introduction
1,4-Naphthoquinone and its derivatives are important structural motifs in medicinal chemistry and materials science. The oxidation of this compound presents a direct synthetic route to this valuable class of compounds. The protocols outlined below detail two key methodologies for this transformation: a dehydrogenation step to form the aromatic naphthalene ring, followed by an oxidation step to yield 1,4-naphthoquinone.
Data Presentation
The following tables summarize the quantitative data for the described protocols.
Table 1: Dehydrogenation of Dihydronaphthalenes
| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1,2-Dihydronaphthalene (B1214177) | DDQ, NaNO₂, O₂ | Not specified | 120 | 8 | Naphthalene | 91[1][2] |
Table 2: Oxidation of Naphthalene to 1,4-Naphthoquinone
| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Time | Product | Yield (%) |
| Naphthalene | Chromium trioxide | 80% Acetic Acid | 10-15 | Overnight, then 3 days at RT | 1,4-Naphthoquinone | 18-22 (up to 35)[1] |
| 4-Amino-1-naphthol hydrochloride | Potassium dichromate | Water | Boiling, then 25 | Not specified | 1,4-Naphthoquinone | 78-81[3] |
Experimental Protocols
Protocol 1: Dehydrogenation of this compound to Naphthalene
This protocol is adapted from a method for the oxidative dehydrogenation of 1,2-dihydronaphthalene and is expected to be effective for the 1,4-isomer.[1][2]
Materials:
-
This compound
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Sodium nitrite (B80452) (NaNO₂)
-
High-pressure reaction vessel
-
Oxygen (O₂) gas supply
-
Organic solvent (e.g., acetonitrile (B52724) or dioxane)
Procedure:
-
To a high-pressure reaction vessel, add this compound (1.0 eq), DDQ (0.05 eq), and NaNO₂ (0.05 eq).
-
Add the desired organic solvent.
-
Seal the vessel and pressurize with oxygen to 1.3 MPa.
-
Heat the reaction mixture to 120 °C and maintain for 8 hours with stirring.
-
After cooling to room temperature, carefully vent the excess oxygen.
-
The reaction mixture can be analyzed by GC-MS to determine the conversion to naphthalene.
-
For purification, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Oxidation of Naphthalene to 1,4-Naphthoquinone using Chromium Trioxide
This protocol is a well-established method for the oxidation of naphthalene.[1]
Materials:
-
Naphthalene
-
Chromium trioxide (CrO₃)
-
Glacial acetic acid
-
Water
-
Petroleum ether (for crystallization)
-
Three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer
Procedure:
-
In a 2-L three-necked flask, dissolve 120 g (1.2 moles) of pure chromium trioxide in 150 mL of 80% aqueous acetic acid.
-
Cool the flask in an ice-salt bath to 0 °C.
-
Separately, dissolve 64 g (0.5 mole) of naphthalene in 600 mL of glacial acetic acid.
-
Slowly add the naphthalene solution to the chromium trioxide solution over 2-3 hours, maintaining the internal temperature at 10-15 °C with constant stirring.
-
Continue stirring overnight, allowing the reaction mixture to gradually warm to room temperature.
-
Let the dark green solution stand for 3 days, with occasional stirring.
-
Pour the reaction mixture into 6 L of water to precipitate the crude 1,4-naphthoquinone.
-
Filter the yellow precipitate, wash with 200 mL of water, and dry in a desiccator.
-
Recrystallize the crude product from 500 mL of petroleum ether (b.p. 80-100 °C) to obtain long yellow needles of 1,4-naphthoquinone (m.p. 124-125 °C).
Mandatory Visualization
Caption: Two-step oxidation of this compound.
Caption: Logical flow of the synthesis.
References
Application Notes and Protocols for the Regioselective Functionalization of the 1,4-Dihydronaphthalene Ring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the regioselective functionalization of the 1,4-dihydronaphthalene (B28168) scaffold, a key structural motif in various biologically active molecules and pharmaceuticals. The following sections detail modern synthetic strategies that allow for precise control over the introduction of functional groups at specific positions of the this compound ring system.
Palladium-Catalyzed Dearomative 1,4-Difunctionalization of Naphthalenes
A powerful strategy to access highly functionalized 1,4-dihydronaphthalenes involves the dearomative 1,4-difunctionalization of substituted naphthalenes. This approach utilizes a palladium-catalyzed tandem Heck/Suzuki coupling reaction, transforming a planar aromatic starting material into a three-dimensional spirocyclic this compound derivative with excellent regio- and diastereoselectivity.[1][2][3]
The reaction proceeds via an intramolecular dearomative Heck-type insertion of a tethered alkene into the naphthalene (B1677914) ring, forming a π-allylpalladium intermediate. This intermediate is then trapped by a nucleophile, such as an arylboronic acid in a Suzuki coupling, to yield the 1,4-difunctionalized product. The regioselectivity for the 1,4-addition is attributed to steric repulsion that disfavors the alternative 1,2-functionalization pathway.[2]
Quantitative Data Summary
| Entry | Naphthalene Substrate | Arylboronic Acid | Ligand | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | N-(2-bromobenzyl)-N-(naphthalen-1-ylmethyl)acrylamide | Phenylboronic acid | L5 | 85 | >20:1 |
| 2 | N-(2-bromobenzyl)-N-(naphthalen-1-ylmethyl)acrylamide | 4-Methoxyphenylboronic acid | L5 | 82 | >20:1 |
| 3 | N-(2-bromobenzyl)-N-(naphthalen-1-ylmethyl)acrylamide | 4-Fluorophenylboronic acid | L5 | 88 | >20:1 |
| 4 | N-(2-bromobenzyl)-N-(naphthalen-1-ylmethyl)acrylamide | Thiophen-2-ylboronic acid | L5 | 75 | >20:1 |
Data extracted from studies on dearomative 1,4-difunctionalization of naphthalenes.[2]
Experimental Protocol: Palladium-Catalyzed Dearomative 1,4-Diarylation
Materials:
-
Substituted Naphthalene (1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Ligand (e.g., L5, a specific phosphine (B1218219) ligand) (10 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene (B28343) (0.1 M)
-
Anhydrous and deoxygenated solvent
Procedure:
-
To an oven-dried Schlenk tube, add the substituted naphthalene (0.2 mmol, 1.0 equiv), arylboronic acid (0.3 mmol, 1.5 equiv), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 5 mol%), ligand (if solid, 0.02 mmol, 10 mol%), and K₃PO₄ (84.8 mg, 0.4 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous and deoxygenated toluene (2.0 mL) via syringe.
-
Seal the tube and stir the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired this compound derivative.
Reaction Pathway Diagram
Biocatalytic Epoxidation and Nucleophilic Ring-Opening
A highly regioselective and enantioselective method for the functionalization of the double bond in the this compound system is achievable through a biocatalytic approach. This method utilizes heme-thiolate enzymes, such as fungal peroxygenases, to catalyze the epoxidation of a naphthalene precursor. The resulting naphthalene-1,2-epoxide is a reactive intermediate that can be trapped in situ by a nucleophile, leading to the formation of trans-disubstituted 1,2-dihydronaphthalen-1-ol derivatives with high enantiopurity.
This chemoenzymatic cascade provides a green and efficient route to chiral dihydronaphthalene building blocks that are valuable for the synthesis of natural products and active pharmaceutical ingredients.
Quantitative Data Summary
| Naphthalene Substrate | Nucleophile | Product | Isolated Yield (%) |
| 1-Bromonaphthalene | NaN₃ | (1S,2S)-2-azido-5-bromo-1,2-dihydronaphthalen-1-ol | 73 |
| Naphthalene | NaN₃ | (1S,2S)-2-azido-1,2-dihydronaphthalen-1-ol | - (NMR yield) |
| 2-Methylnaphthalene | NaN₃ | Corresponding azido-alcohol | - (NMR yield) |
Data from biocatalytic epoxidation and ring-opening of naphthalenes.
Experimental Protocol: Chemoenzymatic Synthesis of trans-2-Azido-1,2-dihydronaphthalen-1-ol
Materials:
-
Naphthalene or substituted naphthalene (2 mM)
-
Unspecific peroxygenase (PaDa-I) solution (e.g., 200 nM final concentration)
-
Hydrogen peroxide (H₂O₂) (2 mM)
-
Sodium azide (B81097) (NaN₃) (125 mM)
-
Sodium phosphate (B84403) buffer (NaPi, pH 7.0)
-
Acetonitrile (CH₃CN) as a co-solvent (e.g., 30% v/v)
Procedure:
-
In a suitable reaction vessel, prepare a solution of the naphthalene substrate (2 mM) in NaPi buffer (pH 7.0) containing 30% acetonitrile.
-
Add the peroxygenase enzyme solution to a final concentration of 200 nM.
-
Initiate the epoxidation by adding hydrogen peroxide (2 mM).
-
Allow the enzymatic reaction to proceed for a specific time (e.g., determined by time-course experiments, typically minutes).
-
Quench the enzymatic reaction and initiate the nucleophilic ring-opening by adding a solution of sodium azide to a final concentration of 125 mM.
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for several hours until the epoxide intermediate is fully consumed (monitored by HPLC or TLC).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the pure trans-azido-alcohol derivative.
Experimental Workflow Diagram
Rhodium-Catalyzed Allylic C-H Functionalization of Dihydronaphthalenes
The allylic C-H bonds of the dihydronaphthalene ring are susceptible to regioselective functionalization using transition metal catalysis. Rhodium(II) catalysts have been shown to mediate the reaction of dihydronaphthalenes with vinyldiazoacetates, leading to either cyclopropanation of the double bond or a combined C-H activation/Cope rearrangement at the allylic position.[4] The selectivity between these two pathways can be controlled by the choice of the rhodium catalyst and the substituents on the vinyldiazoacetate.[4]
While much of the detailed work has been performed on 1,2-dihydronaphthalenes, the principles of catalyst and reagent control are applicable to achieving regioselective allylic functionalization of the this compound isomer. This methodology offers a route to introduce complexity at the allylic position with high levels of diastereo- and enantiocontrol.[1][4]
Quantitative Data Summary for 1,2-Dihydronaphthalene System
| Catalyst | Vinyldiazoacetate | Product Ratio (C-H Functionalization : Cyclopropanation) | Enantiomeric Excess (ee %) of C-H Product |
| Rh₂(S-DOSP)₄ | Methyl 2-diazopent-3-enoate | 1 : 1.2 | 88 |
| Rh₂(S-PTAD)₄ | Methyl 2-diazopent-3-enoate | 1 : 12 | -84 |
| Rh₂(S-DOSP)₄ | Methyl 3-(tert-butyldimethylsilyloxy)-2-diazopent-3-enoate | 3 : 1 | 88 |
| Rh₂(S-PTAD)₄ | Methyl 3-(tert-butyldimethylsilyloxy)-2-diazopent-3-enoate | 1 : 12 | -74 |
Data from studies on the competitive C-H functionalization and cyclopropanation of 1,2-dihydronaphthalene.[1]
General Experimental Protocol for Rhodium-Catalyzed Allylic C-H Functionalization
Materials:
-
This compound (1.0 equiv)
-
Vinyldiazoacetate (1.2 equiv)
-
Rhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄) (1 mol%)
-
Anhydrous, non-polar solvent (e.g., hexanes or dichloromethane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a solution of this compound (0.5 mmol, 1.0 equiv) and the rhodium(II) catalyst (0.005 mmol, 1 mol%) in the anhydrous solvent (5 mL) under an inert atmosphere, add a solution of the vinyldiazoacetate (0.6 mmol, 1.2 equiv) in the same solvent (5 mL) dropwise over a period of 1-2 hours using a syringe pump.
-
Stir the reaction mixture at room temperature for an additional 2-4 hours after the addition is complete.
-
Monitor the reaction progress by TLC.
-
Once the starting materials are consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to separate the C-H functionalization product from the cyclopropanation byproduct and other impurities.
Logical Relationship Diagram for Product Selectivity
References
- 1. Palladium-catalyzed dearomative 1,4-difunctionalization of naphthalenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Controlling factors for C-H functionalization versus cyclopropanation of dihydronaphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. chinesechemsoc.org [chinesechemsoc.org]
Application Notes and Protocols: 1,4-Dihydronaphthalene as a Molecular Weight Moderator in Alfin Rubber Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alfin rubbers, a type of synthetic rubber produced through a specific anionic polymerization, are known for their exceptionally high molecular weights, which can make them difficult to process. The use of molecular weight moderators is crucial for tailoring the properties of alfin rubbers to specific applications. 1,4-Dihydronaphthalene (B28168) has been identified as a highly effective molecular weight moderator in the production of alfin rubber, offering precise control over the final polymer chain length.[1] This document provides detailed application notes and experimental protocols for the use of this compound in this process.
Mechanism of Action
The molecular weight control by this compound in alfin polymerization is believed to occur through a hydrogen transfer mechanism. It is proposed that one molecule of this compound is incorporated per polymer chain, effectively terminating the chain growth.[1] This moderation does not significantly alter the microstructure of the resulting polybutadiene, with the ratio of 1,4-trans, 1,4-cis, and vinyl linkages remaining consistent with that of standard alfin rubber.[1]
Data Presentation
The concentration of this compound has a direct and predictable effect on the molecular weight and Mooney viscosity of the resulting alfin rubber. The following tables summarize the quantitative relationship between the amount of this compound used and the properties of the final polymer.
Table 1: Effect of this compound Concentration on the Molecular Weight of Alfin Polybutadiene
| Concentration of this compound (wt% based on butadiene) | Approximate Molecular Weight |
| 0 | > 1,000,000 |
| 0.5 | 600,000 |
| 1.0 | 400,000 |
| 1.5 | 300,000 |
| 2.0 | 250,000 |
Note: Data is compiled and extrapolated from graphical representations in the cited literature.[1]
Table 2: Relationship between Molecular Weight and Mooney Viscosity for Alfin Rubber
| Approximate Molecular Weight | Approximate Mooney Viscosity (ML 1+4 @ 100°C) |
| 500,000 | ~60 |
| 400,000 | ~50 |
| 300,000 | ~40 |
| 200,000 | ~30 |
Note: Data is compiled and extrapolated from the cited literature.[1]
Experimental Protocols
The following protocols provide a comprehensive guide for the laboratory-scale synthesis of alfin rubber with controlled molecular weight using this compound.
Protocol 1: Preparation of Alfin Catalyst
The alfin catalyst is a heterogeneous mixture of allyl sodium, sodium isopropoxide, and sodium chloride.
Materials:
-
Finely dispersed sodium
-
n-Butyl chloride
-
Isopropyl alcohol
-
Anhydrous hexane (B92381) (or other suitable hydrocarbon solvent)
Procedure:
-
In a flame-dried, inert atmosphere (e.g., nitrogen or argon) reactor equipped with a stirrer, add the desired amount of finely dispersed sodium to anhydrous hexane.
-
Slowly add a stoichiometric amount of n-butyl chloride to the sodium dispersion while stirring. The reaction is exothermic and should be controlled to maintain a safe temperature. This reaction forms butyl sodium.
-
To the resulting slurry, add a stoichiometric amount of isopropyl alcohol. This reaction forms sodium isopropoxide.
-
Bubble propylene gas through the slurry to convert the remaining butyl sodium to allyl sodium via transmetalation. This step is typically carried out at a controlled temperature, for example, near -15°C, to minimize side reactions.[1]
-
The resulting slurry is the active alfin catalyst and should be used promptly.
Protocol 2: Preparation of this compound Moderator Solution
Materials:
-
Sodium metal
-
Anhydrous hydrocarbon solvent (e.g., hexane)
Procedure:
-
Dissolve naphthalene in the anhydrous hydrocarbon solvent in a suitable reactor under an inert atmosphere.
-
Add small pieces of sodium metal to the solution with vigorous stirring.
-
Slowly add ethanol to the mixture. The reaction is exothermic and will produce hydrogen gas, which should be safely vented. The sodium and ethanol will reduce the naphthalene to a mixture of dihydronaphthalene isomers, with this compound being a major product.
-
After the reaction is complete (i.e., all the sodium has reacted), the resulting solution can be carefully washed with water to remove any unreacted alcohol and sodium ethoxide.
-
The organic layer containing the this compound is then dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and can be used directly or further purified if desired.
Protocol 3: Alfin Polymerization of Butadiene with Molecular Weight Control
Materials:
-
Butadiene monomer (purified to remove inhibitors and moisture)
-
Alfin catalyst slurry (from Protocol 1)
-
This compound solution (from Protocol 2)
-
Anhydrous hexane (or other suitable solvent)
-
Methanol (B129727) (for termination)
-
Antioxidant solution (e.g., 2,6-di-tert-butyl-4-methylphenol in isopropanol)
Procedure:
-
In a dry, inert atmosphere reactor, charge the desired amount of anhydrous hexane.
-
Add the calculated amount of the this compound solution to the reactor.
-
Introduce the purified butadiene monomer into the reactor.
-
Initiate the polymerization by adding the alfin catalyst slurry. The polymerization is typically rapid and exothermic. Maintain the desired reaction temperature through external cooling.
-
Allow the polymerization to proceed for the desired time to achieve high conversion.
-
Terminate the polymerization by adding a small amount of methanol to the reactor.
-
Precipitate the polymer by adding the reaction mixture to a larger volume of methanol.
-
Isolate the alfin rubber by filtration or decantation.
-
Wash the polymer with additional methanol to remove any residual catalyst and unreacted monomer.
-
Add an antioxidant solution to the polymer to prevent degradation.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 4: Characterization of Alfin Rubber
Molecular Weight Determination (Gel Permeation Chromatography - GPC):
-
Instrumentation: A standard GPC system equipped with a refractive index (RI) detector.
-
Columns: A set of columns suitable for separating high molecular weight polymers (e.g., polystyrene-divinylbenzene columns).
-
Mobile Phase: Tetrahydrofuran (THF) is a commonly used solvent.[2][3]
-
Calibration: Calibrate the system using polystyrene standards of known molecular weights.
-
Sample Preparation: Dissolve a small amount of the dried alfin rubber in THF to a concentration of approximately 1-2 mg/mL. Filter the solution through a 0.45 µm filter before injection.
-
Analysis: Inject the sample into the GPC system and analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
Mooney Viscosity Measurement:
-
Instrumentation: A Mooney viscometer.
-
Standard: Follow the procedure outlined in ASTM D1646.[4][5]
-
Procedure:
-
Preheat the viscometer to the specified temperature (typically 100°C).
-
Place a sample of the alfin rubber in the die cavity.
-
Close the dies and allow the sample to warm for a specified time (e.g., 1 minute).
-
Start the rotor and record the torque reading after a specified time (e.g., 4 minutes). The result is reported as the Mooney viscosity (ML 1+4 @ 100°C).[5][6]
-
Visualizations
Caption: Experimental workflow for alfin rubber synthesis.
Caption: Proposed mechanism of molecular weight moderation.
References
Application Notes and Protocols for the Biotransformation of 1,4-Dihydronaphthalene Using Microorganisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the microbial biotransformation of 1,4-dihydronaphthalene (B28168). This process is of significant interest for the synthesis of chiral synthons and other valuable intermediates in drug development and fine chemical production. The use of whole-cell biocatalysts, particularly from genera such as Pseudomonas and Rhodococcus, offers a green and stereoselective alternative to traditional chemical synthesis.
Introduction
The microbial oxidation of aromatic hydrocarbons is a well-established field, with naphthalene (B1677914) being a model substrate. The initial steps in these pathways often involve dioxygenase enzymes that introduce hydroxyl groups into the aromatic ring, leading to the formation of cis-dihydrodiols. These chiral molecules are valuable building blocks for the synthesis of various pharmaceuticals and agrochemicals.[1] The biotransformation of this compound, a partially saturated analog of naphthalene, proceeds through similar enzymatic reactions, yielding valuable hydroxylated derivatives.
Microorganisms, particularly bacteria like Pseudomonas putida and Rhodococcus sp., are known to possess the enzymatic machinery necessary for these transformations.[2][3] Fungal systems have also been explored for their capacity to metabolize naphthalene and its derivatives.[4] The key enzymes involved are typically naphthalene dioxygenases (NDOs), which are multi-component enzyme systems responsible for the initial stereospecific oxidation.[1]
Principle of Biotransformation
The core of this biotransformation process lies in the enzymatic activity of selected microorganisms. Whole cells are cultivated to a desired density and then introduced to this compound as a substrate. The microbial enzymes, primarily dioxygenases and dehydrogenases, catalyze the conversion of the substrate into various hydroxylated metabolites. The process can be influenced by various factors, including the choice of microorganism, culture medium composition, pH, temperature, aeration, and substrate concentration.
Key Microbial Genera and Enzymes
-
Pseudomonas : Species like Pseudomonas putida are well-studied for their ability to degrade aromatic compounds. They possess naphthalene dioxygenase (NDO) systems that can co-metabolize a range of related substrates.[3][5]
-
Rhodococcus : This genus is known for its metabolic versatility and ability to degrade a wide array of aromatic compounds.[2][6] Rhodococcus strains often contain dioxygenase genes similar to those found in Pseudomonas.[7]
-
Fungi : Various fungal species, particularly from the order Mucorales, have been shown to oxidize naphthalene, producing metabolites such as 1-naphthol (B170400) and trans-1,2-dihydroxy-1,2-dihydronaphthalene.[4]
Data Presentation: Metabolites of Dihydronaphthalene Biotransformation
The following table summarizes the metabolites identified from the biotransformation of 1,2-dihydronaphthalene (B1214177) and this compound by Pseudomonas putida UV4.
| Substrate | Microorganism | Metabolite | Product Type | Enantiomeric Purity | Reference |
| 1,2-Dihydronaphthalene | Pseudomonas putida UV4 | (R)-1,2-Dihydronaphthalen-1-ol | Arene Hydrate | Enantiopure | [3] |
| 1,2-Dihydronaphthalene | Pseudomonas putida UV4 | 1,2-Dihydronaphthalen-2-ol | Arene Hydrate | Near Racemic | [3] |
| 1,2-Dihydronaphthalene | Pseudomonas putida UV4 | (1R,2S)-1,2-Dihydronaphthalene-1,2-diol | cis-Dihydrodiol | - | [3] |
| This compound | Pseudomonas putida UV4 | (R)-1,4-Dihydronaphthalen-1-ol | Arene Hydrate | Enantiopure | [3] |
Experimental Protocols
Protocol 1: Whole-Cell Biotransformation of this compound using Pseudomonas putida
This protocol is adapted from established methods for the biotransformation of naphthalene and its derivatives.[5][8]
1. Materials
-
Pseudomonas putida strain (e.g., a strain known for naphthalene degradation)
-
Mineral Salts Medium (MSM): (NH₄)₂SO₄ (2.0 g/L), KH₂PO₄ (1.5 g/L), Na₂HPO₄·12H₂O (4.5 g/L), MgSO₄·7H₂O (0.2 g/L), CaCl₂·2H₂O (0.02 g/L), Trace element solution (1 ml/L)
-
Trace element solution: FeCl₃·6H₂O (2.7 g/L), H₃BO₃ (0.06 g/L), ZnSO₄·7H₂O (0.07 g/L), MnCl₂·4H₂O (0.01 g/L), CoCl₂·6H₂O (0.02 g/L), CuSO₄·5H₂O (0.002 g/L), NiCl₂·6H₂O (0.002 g/L), Na₂MoO₄·2H₂O (0.002 g/L) in 0.1 M HCl.
-
Carbon source: Glucose or succinate (B1194679) (e.g., 10 g/L)
-
Inducer: Salicylic (B10762653) acid (optional, 0.5 g/L)
-
Substrate: this compound
-
Solvent for substrate: Ethanol (B145695) or dimethylformamide (DMF)
-
Shaking incubator
-
Centrifuge
-
Ethyl acetate (B1210297) for extraction
-
Analytical equipment: HPLC with a chiral column, GC-MS
2. Procedure
-
Inoculum Preparation: Inoculate a single colony of Pseudomonas putida into 50 mL of Luria-Bertani (LB) broth and incubate overnight at 30°C with shaking at 200 rpm.
-
Cultivation: Transfer the overnight culture to 1 L of MSM supplemented with the chosen carbon source to an initial optical density at 600 nm (OD₆₀₀) of 0.1. Incubate at 30°C with shaking at 200 rpm until the culture reaches the mid-logarithmic phase of growth (OD₆₀₀ ≈ 1.0-1.5).
-
Induction (Optional): If the dioxygenase enzymes are inducible, add the inducer (e.g., salicylic acid) to the culture and continue incubation for another 2-4 hours.
-
Cell Harvesting and Preparation: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Wash the cell pellet twice with sterile phosphate (B84403) buffer (50 mM, pH 7.4) and resuspend in the same buffer to a final OD₆₀₀ of 5.0 (resting cells).
-
Biotransformation:
-
Add the resting cell suspension to a flask.
-
Prepare a stock solution of this compound in a minimal amount of ethanol or DMF.
-
Add the substrate solution to the cell suspension to a final concentration of 1-5 mM.
-
Incubate the reaction mixture at 30°C with shaking at 200 rpm for 24-48 hours.
-
-
Sampling and Analysis:
-
Withdraw samples at regular intervals (e.g., 0, 4, 8, 12, 24, 48 hours).
-
Centrifuge the samples to remove cells.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Dry the organic phase over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., methanol (B129727) or acetonitrile) for analysis.
-
Analyze the products by HPLC (for quantification and enantiomeric excess determination) and GC-MS (for identification).
-
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Metabolism of Naphthalene, 1-Naphthol, Indene, and Indole by Rhodococcus sp. Strain NCIMB 12038 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fungal transformation of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Process for Converting Naphthalene to cis-1,2-Dihydroxy-1,2-Dihydronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination of degradation pathways for naphthalene utilization in Rhodococcus sp. strain TFB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Naphthalene-degrading bacteria of the genus Rhodococcus from the Verkhnekamsk salt mining region of Russia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microbial oxidation of naphthalene to cis-1,2-naphthalene dihydrodiol using naphthalene dioxygenase in biphasic media - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Applications of 1,4-Epoxy-1,4-dihydronaphthalene: A Detailed Guide for Researchers
Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis and applications of 1,4-epoxy-1,4-dihydronaphthalene (B1582345), a versatile building block in organic synthesis with emerging relevance in medicinal chemistry. Detailed experimental protocols for its synthesis and its derivatization into biologically active compounds are presented, alongside quantitative data and visual diagrams to facilitate understanding and implementation in a laboratory setting.
Introduction
1,4-Epoxy-1,4-dihydronaphthalene, also known as 7-oxabenzonorbornadiene, is a bicyclic ether with a unique strained structure that makes it a valuable intermediate for the synthesis of complex polycyclic systems. Its reactivity is dominated by the facile cleavage of the oxygen bridge, either thermally or under acidic or basic conditions, leading to the formation of various naphthalene (B1677914) derivatives. This reactivity profile has been exploited in the synthesis of natural products and has garnered interest in the development of novel therapeutic agents.
Synthesis of 1,4-Epoxy-1,4-dihydronaphthalene
The most common and efficient method for the synthesis of 1,4-epoxy-1,4-dihydronaphthalene is the Diels-Alder reaction between in situ generated benzyne (B1209423) and furan (B31954). Benzyne, a highly reactive intermediate, is typically generated from the aprotic diazotization of anthranilic acid.
Quantitative Data for Synthesis
| Parameter | Value | Reference |
| Reaction | Diels-Alder Cycloaddition | General Knowledge |
| Reactants | Anthranilic acid, Isoamyl nitrite (B80452), Furan | [1][2] |
| Benzyne Precursor | Benzenediazonium-2-carboxylate | [1] |
| Solvent | 1,2-dimethoxyethane (B42094) (DME) | [2] |
| Typical Yield | Not explicitly stated for this specific reaction in the provided results, but related aryne Diels-Alder reactions report yields ranging from 56% to 77%. | [3] |
| Purity | >98% (commercially available) | [4] |
Experimental Protocol: Synthesis via Diels-Alder Reaction
This protocol outlines the in situ generation of benzyne from anthranilic acid and its subsequent trapping with furan to yield 1,4-epoxy-1,4-dihydronaphthalene.[1][2]
Materials:
-
Anthranilic acid
-
Isoamyl nitrite
-
Furan
-
1,2-dimethoxyethane (DME), anhydrous
-
Round-bottomed flask
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard glassware for work-up and purification
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for chromatography
Procedure:
-
Reaction Setup: In a dry 100 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add furan (10 mL) and anhydrous 1,2-dimethoxyethane (10 mL).
-
Benzyne Generation: In a separate dropping funnel, prepare a solution of anthranilic acid (to be diazotized) and isoamyl nitrite in 1,2-dimethoxyethane.
-
Reaction Execution: Heat the furan solution to a gentle reflux. Slowly add the solution from the dropping funnel to the refluxing furan mixture over a period of 1 hour. The reaction is exothermic and will generate nitrogen gas.
-
Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete reaction.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 50 mL of water and 50 mL of diethyl ether.
-
Extraction: Separate the layers and extract the aqueous layer with two additional 25 mL portions of diethyl ether. Combine the organic extracts.
-
Washing: Wash the combined organic layer with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1,4-epoxy-1,4-dihydronaphthalene as a white solid.
dot
Caption: Workflow for the synthesis of 1,4-epoxy-1,4-dihydronaphthalene.
Applications in Drug Development: Synthesis of Dihydronaphthalene-based Tubulin Polymerization Inhibitors
The dihydronaphthalene scaffold, accessible from 1,4-epoxy-1,4-dihydronaphthalene, is a key structural motif in a class of potent anticancer agents that function as tubulin polymerization inhibitors.[5] These compounds bind to the colchicine (B1669291) site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.
Quantitative Data for Biological Activity
| Compound | Target | IC₅₀ (Tubulin Polymerization) | Cytotoxicity (GI₅₀) | Cell Lines | Reference |
| KGP03 | Tubulin | 1.0 µM | Low nM | NCI-H460, DU-145, SK-OV-3 | [5] |
| KGP413 | Tubulin | 1.2 µM | Low nM | NCI-H460, DU-145, SK-OV-3 | [5] |
Experimental Protocol: Synthesis of a Dihydronaphthalene-based Tubulin Polymerization Inhibitor Analogue
This protocol describes the synthesis of a dihydronaphthalene analogue inspired by known tubulin polymerization inhibitors and illustrates how 1,4-epoxy-1,4-dihydronaphthalene can be envisioned as a starting material for such molecules following an initial ring-opening and functionalization sequence (not detailed here). The provided protocol starts from a substituted tetralone, a common precursor for this class of compounds.[5]
Materials:
-
sec-Butyllithium (sec-BuLi)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Trimethyl borate
-
Hydrogen peroxide (H₂O₂)
-
Substituted arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃)
-
Solvents (THF, Toluene, Ethanol)
-
Standard glassware for synthesis, work-up, and purification
Procedure (Illustrative Multi-step Synthesis):
-
Ortho-lithiation and Borylation of 6-Methoxy-1-tetralone: To a solution of 6-methoxy-1-tetralone in THF at 0 °C, add TMEDA followed by the dropwise addition of sec-BuLi. Stir the reaction mixture and then add trimethyl borate. After stirring, quench the reaction and work up to obtain the corresponding boronic acid.
-
Suzuki Coupling: Combine the boronic acid from the previous step with a suitable substituted aryl halide, a palladium catalyst, and a base in a solvent mixture such as toluene/ethanol/water. Heat the mixture to reflux until the reaction is complete (monitored by TLC).
-
Work-up and Purification: After cooling, perform an aqueous work-up and extract the product with an organic solvent. Dry, concentrate, and purify the crude product by column chromatography to yield the desired dihydronaphthalene derivative.
-
Further Modifications (as needed): The resulting dihydronaphthalene can be further functionalized (e.g., demethylation, introduction of phosphate (B84403) prodrug moieties) to enhance biological activity and solubility.
dot
Caption: Signaling pathway of dihydronaphthalene-based tubulin inhibitors.
Conclusion
1,4-Epoxy-1,4-dihydronaphthalene is a readily accessible and highly versatile synthetic intermediate. Its application extends from fundamental organic synthesis to the development of complex, biologically active molecules. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this compound in their own research endeavors, particularly in the promising field of anticancer drug discovery.
References
- 1. Formation and Trapping of Benzyne | Semantic Scholar [semanticscholar.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. 1,4-Epoxy-1,4-dihydronaphthalene | 573-57-9 [sigmaaldrich.com]
- 5. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Gold-Catalyzed Synthesis of 3,4-Dihydronaphthalene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3,4-dihydronaphthalene derivatives utilizing gold-catalyzed reactions. The 3,4-dihydronaphthalene scaffold is a key structural motif in a variety of biologically active molecules and natural products, making its efficient synthesis a significant area of interest in medicinal chemistry and drug development. The protocols outlined herein are based on the gold(I)-catalyzed reaction of o-alkynylarylaldehydes with alkenes, a method noted for its broad substrate scope and high functional group tolerance.[1][2]
Application Notes
Gold(I) catalysis offers a powerful and selective method for the construction of complex molecular architectures under mild reaction conditions. The synthesis of 3,4-dihydronaphthalene derivatives via the reaction of o-alkynylarylaldehydes and alkenes proceeds through a proposed mechanism involving the formation of an o-quinodimethane (o-QDM) intermediate.[1] A key feature of this methodology is the use of a dinuclear gold(I) catalyst, such as [(BINAP)2Au2(BArF4)2], which is believed to facilitate the generation of the o-QDM intermediate while suppressing its dimerization.[1] This catalytic system has demonstrated high efficiency, with catalyst loadings as low as 0.1 mol% being effective, and in some cases, reducible to 0.05 mol% for gram-scale reactions.[1][2]
The reaction exhibits a broad substrate scope with respect to both the alkene and the o-alkynylarylaldehyde, tolerating a wide range of functional groups.[1] This versatility makes the protocol highly valuable for the late-stage functionalization of complex molecules, a critical aspect of drug discovery and development programs.[1][2]
Proposed Reaction Mechanism
The reaction is thought to proceed through the following key steps:
-
Coordination of the gold(I) catalyst to the alkyne of the o-alkynylarylaldehyde.
-
Intramolecular attack of the aldehyde oxygen onto the activated alkyne, leading to a cyclized intermediate.
-
Reaction with the alkene to form an o-quinodimethane (o-QDM) intermediate.
-
A subsequent 1,5-hydride shift to yield the final 3,4-dihydronaphthalene product.
Experimental Protocols
Materials and Methods
-
Reagents : o-Alkynylarylaldehydes and alkenes can be synthesized according to literature procedures or purchased from commercial suppliers. The gold(I) catalyst [(BINAP)2Au2(BArF4)2] can be prepared from commercially available precursors. All solvents should be of anhydrous grade and reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Instrumentation : Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates. Product purification is typically achieved by flash column chromatography on silica gel. Characterization of the products should be performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
General Experimental Workflow
The general workflow for the gold-catalyzed synthesis of 3,4-dihydronaphthalene derivatives is depicted below.
Detailed Protocol for the Synthesis of 3,4-Dihydronaphthalene Derivatives
The following is a representative experimental procedure based on the work of Yang et al.[1]
-
Reaction Setup : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the o-alkynylarylaldehyde (0.2 mmol, 1.0 equiv), the alkene (1.0 mmol, 5.0 equiv), and the solvent (e.g., 1,2-dichloroethane, 2.0 mL).
-
Catalyst Addition : To the stirred solution, add the gold(I) catalyst, [(BINAP)2Au2(BArF4)2] (0.1 mol %).
-
Reaction Conditions : Seal the tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for the specified time (typically 4-24 hours), monitoring the reaction progress by TLC.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure.
-
Purification : Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired 3,4-dihydronaphthalene derivative.
-
Characterization : Confirm the structure and purity of the isolated product by NMR spectroscopy and mass spectrometry.
Data Presentation
The following tables summarize the substrate scope and yields for the gold-catalyzed synthesis of various 3,4-dihydronaphthalene derivatives as reported by Yang et al.[1]
Table 1: Substrate Scope of Alkenes
| Entry | Alkene Substrate | Product | Yield (%) |
| 1 | Styrene (B11656) | 3a | 88 |
| 2 | 4-Methylstyrene | 3b | 96 |
| 3 | 4-Methoxystyrene | 3c | 92 |
| 4 | 4-Fluorostyrene | 3d | 75 |
| 5 | 4-Chlorostyrene | 3e | 68 |
| 6 | 4-(Trifluoromethyl)styrene | 3f | 45 |
| 7 | 3-Methylstyrene | 3g | 85 |
| 8 | 2-Methylstyrene | 3h | 72 |
| 9 | 2-Vinylnaphthalene | 3q | 65 |
| 10 | 2-Vinylthiophene | 3r | 40 |
| 11 | 1-Octene | 3s | 55 |
| 12 | Ethyl vinyl ether | 3t | 62 |
Reaction conditions: o-alkynylbenzaldehyde (0.2 mmol), alkene (1.0 mmol), [(BINAP)2Au2(BArF4)2] (0.1 mol%), DCE (2.0 mL), 100 °C, 4 h. Isolated yields.[1]
Table 2: Substrate Scope of o-Alkynylarylaldehydes
| Entry | o-Alkynylarylaldehyde Substrate | Product | Yield (%) |
| 1 | 2-(Phenylethynyl)benzaldehyde | 3a | 88 |
| 2 | 2-((4-Methylphenyl)ethynyl)benzaldehyde | 3an | 85 |
| 3 | 2-((4-Methoxyphenyl)ethynyl)benzaldehyde | 3ao | 88 |
| 4 | 2-((4-Chlorophenyl)ethynyl)benzaldehyde | 3ap | 76 |
| 5 | 5-Methoxy-2-(phenylethynyl)benzaldehyde | 3aq | 78 |
| 6 | 4-Chloro-2-(phenylethynyl)benzaldehyde | 3ar | 65 |
| 7 | 2-(Cyclohexylethynyl)benzaldehyde | 3as | 52 |
| 8 | 2-(But-1-yn-1-yl)benzaldehyde | 3at | 26 |
Reaction conditions: o-alkynylarylaldehyde (0.2 mmol), styrene (1.0 mmol), [(BINAP)2Au2(BArF4)2] (0.1 mol%), DCE (2.0 mL), 100 °C, 4 h. Isolated yields.[1]
These protocols and data provide a solid foundation for researchers to explore the synthesis of novel 3,4-dihydronaphthalene derivatives for various applications in medicinal chemistry and materials science. The mild reaction conditions and broad substrate tolerance make this gold-catalyzed method a valuable tool in modern organic synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Isomerization of 1,4-Dihydronaphthalene to 1,2-Dihydronaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the acid-catalyzed isomerization of 1,4-dihydronaphthalene (B28168) to its more stable 1,2-isomer. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the isomerization of this compound to 1,2-dihydronaphthalene (B1214177) under acidic conditions?
A1: The isomerization is driven by thermodynamics. 1,2-Dihydronaphthalene is more stable than this compound because its double bond is conjugated with the aromatic ring. This conjugation results in a lower overall energy state. Under acidic conditions, a catalytic amount of acid facilitates the migration of the double bond to achieve this more stable conjugated system.
Q2: What is the mechanism of the acid-catalyzed isomerization?
A2: The generally accepted mechanism involves a two-step process:
-
Protonation: An acid catalyst (H⁺) protonates one of the double bonds of this compound, leading to the formation of a secondary carbocation intermediate.
-
Deprotonation: A base (such as the conjugate base of the acid or a solvent molecule) abstracts a proton from an adjacent carbon, resulting in the formation of the conjugated double bond of 1,2-dihydronaphthalene and regeneration of the acid catalyst.
Q3: Besides acid, what other conditions can promote this isomerization?
A3: While the reaction is typically acid-catalyzed, it's important to be aware that basic conditions and elevated temperatures can also promote the isomerization of this compound to the 1,2-isomer. This is a critical consideration during the workup and purification stages of synthesizing or using this compound.
Q4: How can I monitor the progress of the isomerization reaction?
A4: The progress of the reaction can be monitored by several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is excellent for separating and identifying the two isomers, as they will have distinct retention times.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful. The signals for the vinylic and allylic protons are characteristic for each isomer, allowing for quantification of the mixture.
-
Thin Layer Chromatography (TLC): While less precise for quantification, TLC can give a quick qualitative assessment of the reaction's progress by showing the disappearance of the starting material and the appearance of the product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Insufficient Catalyst: The amount of acid catalyst may be too low to effectively initiate the isomerization. 2. Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier. 3. Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. 4. Poor Quality Starting Material: The this compound may be impure or degraded. | 1. Increase Catalyst Concentration: Incrementally increase the molar percentage of the acid catalyst. 2. Increase Temperature: Gently warm the reaction mixture. Monitor for side product formation. 3. Extend Reaction Time: Monitor the reaction over a longer period using an appropriate analytical technique (e.g., GC-MS or NMR). 4. Verify Starting Material Purity: Analyze the starting material by GC-MS or NMR before use. |
| Formation of Side Products | 1. Excessive Catalyst/Acidity: High concentrations of strong acids can lead to polymerization or other side reactions. 2. High Reaction Temperature: Elevated temperatures can promote side reactions, such as disproportionation or aromatization to naphthalene. 3. Presence of Oxidants: Exposure to air (oxygen) can lead to the formation of oxidation products, especially at higher temperatures. | 1. Use a Milder Acid or Lower Concentration: Consider using a weaker acid or reducing the concentration of the strong acid. 2. Optimize Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Isomerization During Workup | 1. Residual Acid: Incomplete neutralization of the acid catalyst during the workup can continue to promote isomerization. 2. Basic Conditions: Use of a strong base for neutralization can also catalyze the isomerization. | 1. Thorough Neutralization and Washing: Ensure complete neutralization with a mild base (e.g., sodium bicarbonate solution) and wash thoroughly with water to remove all traces of acid. 2. Use Mild Base: Neutralize with a weak base. Avoid prolonged contact with any basic solution. |
| Difficulty in Product Purification | 1. Similar Physical Properties: The two isomers have very similar boiling points, making separation by distillation challenging. | 1. Column Chromatography: Utilize silica (B1680970) gel column chromatography for efficient separation. The polarity difference between the two isomers is sufficient for a good separation with an appropriate solvent system (e.g., hexanes/ethyl acetate). |
Experimental Protocols
While a specific, universally optimized protocol with precise quantitative data is highly dependent on the scale and available equipment, the following general procedure can be adapted.
General Procedure for Acid-Catalyzed Isomerization:
-
Dissolution: Dissolve this compound in a suitable inert solvent (e.g., toluene, dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.
-
Catalyst Addition: Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid, sulfuric acid). A typical starting point is 1-5 mol% of the acid catalyst.
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC-MS.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of a mild base, such as sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the 1,2-dihydronaphthalene from any remaining starting material and side products.
-
Quantitative Data (Illustrative)
The following table presents illustrative data based on typical outcomes. Actual results will vary based on specific experimental conditions.
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield of 1,2-DHN (%) |
| p-TsOH | 2 | 25 | 4 | >95 | ~90 |
| H₂SO₄ | 1 | 25 | 2 | >98 | ~92 |
| Amberlyst-15 | 10 (w/w) | 40 | 6 | >90 | ~85 |
Visualizations
Caption: Acid-catalyzed isomerization mechanism.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
Technical Support Center: Separation of Dihydronaphthalene Isomers
Welcome to the technical support center for the separation of 1,4-dihydronaphthalene (B28168) and its 1,2-isomer. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges in isolating these closely related compounds.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: I am observing poor resolution between the 1,2- and this compound peaks in my gas chromatogram. What are the likely causes and solutions?
A1: Poor resolution in Gas Chromatography (GC) for these isomers typically stems from suboptimal column selection or inadequate method parameters.
-
Problem: The boiling points of the two isomers are relatively close, which can make separation on standard non-polar columns challenging.
-
Solution 1: Column Selection: Employ a capillary column with a stationary phase that offers high selectivity for aromatic isomers. Liquid crystalline stationary phases are particularly effective for separating positional isomers. Alternatively, a mid-polarity phenyl- or cyano-substituted column can enhance separation through π-π interactions.
-
Solution 2: Method Optimization:
-
Temperature Program: Use a slow, shallow temperature ramp (e.g., 2-5 °C/min) around the expected elution temperature of the isomers to maximize separation.
-
Carrier Gas Flow Rate: Optimize the linear velocity of your carrier gas (Helium or Hydrogen) to ensure the column is operating at its maximum efficiency.
-
Column Length: If resolution is still insufficient, using a longer column (e.g., 60 m instead of 30 m) will increase the total number of theoretical plates and improve separation, albeit at the cost of longer run times.[1]
-
Q2: My HPLC analysis shows co-eluting or broad peaks for the dihydronaphthalene isomers. How can I improve the separation?
A2: Co-elution in High-Performance Liquid Chromatography (HPLC) indicates that the selectivity of your current system is insufficient.
-
Problem: The isomers have very similar hydrophobicity, leading to poor separation on standard C18 columns.
-
Solution 1: Optimize Mobile Phase:
-
Solvent Choice: The choice of organic modifier can significantly impact selectivity. If you are using acetonitrile, try switching to methanol (B129727), or vice-versa. The different solvent properties can alter interactions with the stationary phase.[2]
-
Isocratic vs. Gradient: If using an isocratic method, fine-tune the ratio of organic solvent to water. A lower percentage of organic solvent will increase retention times and may improve resolution. A shallow gradient can also help resolve closely eluting peaks.
-
-
Solution 2: Change Stationary Phase:
-
For aromatic isomers, a standard C18 column is often not optimal. A phenyl-hexyl or biphenyl (B1667301) stationary phase will provide alternative selectivity through π-π interactions, which is ideal for separating compounds with aromatic rings.[3]
-
-
Solution 3: Check for Extra-Column Effects: Broad peaks, especially for early-eluting compounds, can be caused by issues outside the column, such as excessive tubing length between the column and detector or a large detector cell volume.[4]
Q3: During workup or after purification on silica (B1680970) gel, I'm finding that my pure this compound is contaminated with the 1,2-isomer. What is happening?
A3: This is a classic case of isomerization. The 1,4-isomer can convert to the more thermodynamically stable 1,2-isomer under certain conditions.
-
Problem: The presence of acid or base can catalyze the migration of the double bond. This is a common issue during aqueous workups or column chromatography.
-
Solution 1: Neutralize and Dry: During workup, ensure that any basic (e.g., sodium hydroxide) or acidic layers are thoroughly removed. Wash the organic layer with a neutral brine solution and dry it completely with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) before solvent evaporation.
-
Solution 2: Deactivate Silica Gel: Standard silica gel is acidic and can promote isomerization on the column. To mitigate this, you can use deactivated silica gel. A common procedure is to slurry the silica gel with a solvent system containing a small amount of a base, like triethylamine (B128534) (~1%), and then evaporate the solvent before packing the column.
-
Solution 3: Use an Alternative Stationary Phase: If isomerization on silica is persistent, consider using a less acidic stationary phase for purification, such as alumina (B75360) (neutral or basic grade) or Florisil.[2]
Q4: My sample recovery from the purification column is low. Where could my compound be going?
A4: Low recovery can be due to several factors, from irreversible adsorption to decomposition.
-
Problem: The dihydronaphthalenes, being electron-rich olefins, can be susceptible to decomposition on highly active stationary phases.
-
Solution 1: Test Compound Stability: Before committing your entire sample to a column, spot a small amount on a TLC plate of the same stationary phase and let it sit for a few hours. Elute the plate and check for the appearance of new spots, which would indicate decomposition.
-
Solution 2: Reduce Residence Time: If the compound is sensitive, use a shorter column and a slightly faster flow rate to minimize the time the compound spends in contact with the stationary phase.
-
Solution 3: Check All Fractions: Your compound may have eluted earlier or later than expected. Ensure you have collected and analyzed all fractions, including the solvent front and the high-polarity column flush. Sometimes, compounds can be so dilute in later fractions that they are not immediately visible by TLC without concentrating the fractions first.
Quantitative Data Summary
The physical properties of the isomers are critical for selecting an appropriate separation technique.
| Property | 1,2-Dihydronaphthalene (B1214177) | This compound | Data Source(s) |
| Molecular Weight | 130.19 g/mol | 130.19 g/mol | [5][6] |
| Boiling Point | ~207-210 °C (estimated at 760 mmHg) | 212 °C / 209 °C | [6][7][8] |
| 89 °C at 16 mmHg | [5] | ||
| Melting Point | -8 °C | 25 °C | [5][6] |
| Physical Form | Liquid | Solid below 25°C, Liquid above | [5][6] |
Experimental Protocols
The following are detailed methodologies for key separation techniques. These should be considered starting points and may require optimization for your specific mixture and instrumentation.
Protocol 1: Gas Chromatography (GC) - High-Resolution Separation
This method is designed for analytical quantification and purity assessment.
-
Instrument: Gas chromatograph with Flame Ionization Detector (FID).
-
Column: DB-5ms (or similar 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. For enhanced separation of positional isomers, a liquid crystal column like LC-50 is recommended.[9]
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Injection: 1 µL, split ratio 50:1.
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 180 °C.
-
Hold: Hold at 180 °C for 5 minutes.
-
-
Detector Temperature: 280 °C.
-
Expected Elution Order: Based on boiling points, 1,2-dihydronaphthalene is expected to elute slightly before this compound.
Protocol 2: High-Performance Liquid Chromatography (HPLC) - Analytical Separation
This reversed-phase method is suitable for monitoring reaction progress and assessing purity.
-
Instrument: HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: Phenyl-Hexyl column, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient:
-
Start at 50% B.
-
Linear gradient to 80% B over 15 minutes.
-
Hold at 80% B for 2 minutes.
-
Return to 50% B over 1 minute and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water.
Protocol 3: Preparative Flash Column Chromatography
This method is for the physical separation and isolation of the isomers on a larger scale.
-
Stationary Phase: Silica gel (230-400 mesh). To prevent isomerization, use silica gel deactivated with 1% triethylamine (see FAQ Q3).
-
Column Dimensions: Select a column diameter appropriate for your sample load (e.g., a 40 g silica cartridge for a 0.4-1.0 g sample load).
-
Eluent: A non-polar solvent system. Start with 100% Hexane or Heptane. If the compounds do not move, gradually increase polarity by adding small amounts of a slightly more polar solvent like Toluene or Dichloromethane (e.g., 1-5%). Avoid highly polar solvents like methanol or ethyl acetate (B1210297) unless necessary to elute the compounds, as this will reduce separation.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the initial eluent (or a weak solvent like hexane). If solubility is low, perform a "dry load" by adsorbing the mixture onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
Elution: Begin elution with the non-polar solvent. Collect fractions and monitor their composition by TLC or GC. The less polar 1,4-isomer is expected to elute before the slightly more polar 1,2-isomer.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the separation process.
References
- 1. gcms.cz [gcms.cz]
- 2. benchchem.com [benchchem.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. 相关内容暂不可用 [sigmaaldrich.com]
- 5. 1,2-二氢萘 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 612-17-9 [sigmaaldrich.com]
- 7. 612-17-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. This compound [stenutz.eu]
- 9. Improved Separation of Complex Polycyclic Aromatic Hydrocarbon Mixtures Using Novel Column Combinations in GC×GC/ToF-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,4-Dihydronaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the synthesis of 1,4-dihydronaphthalene (B28168). The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Birch Reduction of Naphthalene (B1677914)
Q1: My Birch reduction of naphthalene yields a significant amount of 1,2-dihydronaphthalene (B1214177). How can I increase the selectivity for the 1,4-isomer?
A1: The formation of 1,2-dihydronaphthalene is a common issue, often arising from the isomerization of the desired this compound product. This isomerization is typically base-catalyzed.
Troubleshooting Steps:
-
Neutralize the Reaction Mixture Promptly: During the workup, the hydrolysis of sodium alkoxide generates sodium hydroxide, which can catalyze the isomerization of this compound to the more thermodynamically stable 1,2-isomer.[1] It is crucial to neutralize the reaction mixture as quickly and completely as possible.
-
Careful Workup: After quenching the reaction, perform washes with water or a mild acidic solution to remove any residual base.[1]
-
Solvent Ratio: A higher solvent-to-naphthalene weight ratio (e.g., 4:1 to 6:1) can facilitate the separation of the aqueous layer containing sodium hydroxide, thereby minimizing contact time with the product and reducing the formation of the 1,2-isomer.[1]
Q2: My reaction is producing a significant amount of tetralin as a byproduct. What causes this over-reduction and how can I prevent it?
A2: The formation of tetralin (1,2,3,4-tetrahydronaphthalene) is a result of over-reduction of the initial dihydronaphthalene product.
Troubleshooting Steps:
-
Control Reaction Temperature: The Birch reduction is typically carried out at low temperatures (e.g., in liquid ammonia (B1221849) at -33 °C). Higher temperatures can promote further reduction.
-
Stoichiometry of Reducing Agent: Use the correct stoichiometric amount of the alkali metal (e.g., sodium or lithium). An excess of the reducing agent can lead to the reduction of the diene intermediate.
-
Proton Source: The choice and addition rate of the proton source (e.g., ethanol (B145695) or tert-butanol) are critical. The proton source quenches the anionic intermediates. Insufficient or slow addition of the proton source can allow for further reduction to occur.
Q3: The yield of my Birch reduction is consistently low. What are the potential causes and solutions?
A3: Low yields can be attributed to several factors, from reagent quality to reaction setup.
Troubleshooting Steps:
-
Purity of Reagents: Ensure that all reagents, especially the solvent (e.g., liquid ammonia, THF) and the alcohol, are anhydrous. Water will consume the alkali metal and quench the reaction intermediates.
-
Inert Atmosphere: The reaction is highly sensitive to oxygen and moisture. Maintain a strictly inert atmosphere (e.g., argon or nitrogen) throughout the setup and reaction.
-
Quality of Alkali Metal: The surface of the alkali metal can oxidize over time. Use freshly cut pieces of sodium or lithium to ensure high reactivity.
-
Order of Addition: The order of reagent addition can be important and may need to be determined empirically for optimal results. Common procedures involve adding the substrate and alcohol to the metal-ammonia solution or adding the metal last.[2]
2. Catalytic Hydrogenation of Naphthalene
Q1: My catalytic hydrogenation of naphthalene is producing almost exclusively tetralin, with very little this compound. How can I improve the selectivity for the desired product?
A1: Catalytic hydrogenation of naphthalene is a sequential reaction where naphthalene is first reduced to dihydronaphthalenes and then to tetralin. Achieving high selectivity for dihydronaphthalene can be challenging.
Troubleshooting Steps:
-
Catalyst Choice: The choice of catalyst is critical. While palladium on carbon (Pd/C) is a common hydrogenation catalyst, it can be highly active and favor the formation of tetralin.[3] Research different catalysts and catalyst supports that may offer better selectivity for partial hydrogenation.
-
Reaction Conditions:
-
Temperature and Pressure: Milder reaction conditions (lower temperature and lower hydrogen pressure) will generally favor the formation of the partially hydrogenated product. High temperatures and pressures promote complete saturation of the aromatic rings.[4]
-
Reaction Time: Monitor the reaction progress closely using techniques like GC or TLC. Stopping the reaction at the optimal time is crucial to prevent over-hydrogenation.
-
Q2: The hydrogenation reaction is very slow or not proceeding at all. What are the common reasons for catalyst inactivity?
A2: Catalyst deactivation or inhibition can halt the hydrogenation process.
Troubleshooting Steps:
-
Catalyst Quality: Ensure the catalyst is fresh and has been stored properly. Catalysts can be poisoned by various substances.
-
Catalyst Poisoning: Sulfur-containing compounds, strong acids or bases, and certain functional groups in the substrate or solvent can poison the catalyst. Purify the naphthalene and solvent before use.
-
Insufficient Agitation: In a heterogeneous catalytic reaction, efficient mixing is essential to ensure good contact between the substrate, hydrogen, and the catalyst surface.
-
Hydrogen Supply: Check for leaks in the hydrogenation apparatus and ensure a continuous and sufficient supply of hydrogen. For reactions at atmospheric pressure, using a hydrogen-filled balloon is common, but it's important to ensure the system is well-sealed.[5]
Data Presentation
Table 1: Influence of Solvent Ratio on Isomer Formation in the Birch Reduction of Naphthalene
| Solvent to Naphthalene Ratio (w/w) | This compound to 1,2-Dihydronaphthalene Ratio | Naphthalene Conversion to this compound (%) |
| ~2.5:1 (Control) | 0.47:1 | 26.9 |
| 5:1 | 7.13:1 | 88.0 |
Data adapted from US Patent 3,449,453.[1] The experiment was conducted using sodium and isopropanol (B130326) in hexane.
Table 2: Product Distribution in the Catalytic Hydrogenation of Naphthalene over Different Catalysts
| Catalyst | Naphthalene Conversion (%) | Tetralin Selectivity (%) | Decalin Selectivity (%) |
| 1 wt% Pd/Al₂O₃ | >99 | 5.3 | 94.7 |
| 2 wt% Pd/Al₂O₃ | >99 | 26.9 | 73.1 |
| 5 wt% Pd/Al₂O₃ | >99 | 0.5 | 99.5 |
| NiMo/Al₂O₃ | 45.8 | 98.8 | 1.2 |
Data adapted from a comparative study on naphthalene hydrogenation.[6] Conditions: 40 bar H₂, 300 °C, 2 hours.
Experimental Protocols
1. Modified Birch Reduction of Naphthalene
This protocol utilizes a safer, commercially available sodium-impregnated silica (B1680970) gel.[7]
-
Materials: Sodium-impregnated silica gel (Na-SG), anhydrous tetrahydrofuran (B95107) (THF), anhydrous ethylenediamine (B42938) (EDA), t-amyl alcohol, naphthalene, methanol, water, ethyl acetate.
-
Procedure:
-
Add Na-SG (7 mmol) to a flask equipped with a stir bar and purge with nitrogen.
-
Under a nitrogen atmosphere, add anhydrous THF to the flask and cool it in an ice bath.
-
Add anhydrous ethylenediamine and stir for 15 minutes.
-
Add t-amyl alcohol dropwise.
-
Add a solution of naphthalene (1 mmol) in anhydrous THF to the flask and stir for 30 minutes.
-
Quench the reaction by slowly adding a 9:1 methanol/water solution and stir for 5 minutes.
-
Filter the reaction mixture.
-
Dilute the filtrate with water and extract with ethyl acetate.
-
Dry the organic layer and remove the solvent to obtain the crude product.
-
Analyze the product mixture (e.g., by GC-MS) to determine the ratio of this compound, 1,2-dihydronaphthalene, and tetralin.
-
2. Catalytic Hydrogenation of Naphthalene to Tetralin
This is a general procedure for catalytic hydrogenation. Optimal conditions (catalyst, solvent, temperature, pressure) may vary.
-
Materials: Naphthalene, solvent (e.g., ethanol, hexane), hydrogenation catalyst (e.g., Pd/C, Pt/C), hydrogen gas.
-
Procedure:
-
Dissolve naphthalene in a suitable solvent in a hydrogenation vessel.
-
Carefully add the hydrogenation catalyst under an inert atmosphere.
-
Seal the vessel and purge it several times with hydrogen gas.
-
Pressurize the vessel to the desired hydrogen pressure.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots.
-
Once the desired conversion is reached, cool the reaction to room temperature and carefully vent the hydrogen pressure.
-
Purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Remove the solvent from the filtrate to obtain the crude product.
-
Analyze the product to determine the composition of dihydronaphthalene isomers and tetralin.
-
Mandatory Visualization
Caption: Byproduct formation pathways in the Birch reduction of naphthalene.
Caption: Troubleshooting logic for catalytic hydrogenation of naphthalene.
References
- 1. US3449453A - Process for hydrogenating naphthalene to this compound - Google Patents [patents.google.com]
- 2. baranlab.org [baranlab.org]
- 3. Sciencemadness Discussion Board - Catalyzed Hydrogenation of Naphthalene to Tetralin - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. US3000983A - Process for the hydrogenation of naphthalene - Google Patents [patents.google.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Optimizing yield and purity of 1,4-dihydronaphthalene in Birch reduction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the yield and purity of 1,4-dihydronaphthalene (B28168) in the Birch reduction of naphthalene (B1677914).
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the Birch reduction of naphthalene?
The kinetically favored product of the Birch reduction of naphthalene is this compound.[1] Under thermodynamic control, this can isomerize to the more stable, conjugated 1,2-dihydronaphthalene (B1214177), which can then be further reduced.[1]
Q2: Which alkali metal is most effective for this reduction?
While sodium is traditionally used, lithium often provides better yields in Birch reductions.[2] The choice of metal can influence the reducing power and selectivity of the reaction.
Q3: What is the role of the alcohol in the reaction?
The alcohol (e.g., ethanol (B145695), t-butanol) serves as a proton source to protonate the radical anion and subsequent anionic intermediates formed during the reduction.[3] The acidity of the alcohol is a critical factor; for instance, t-butanol is less acidic than ethanol, which can lead to milder reaction conditions.
Q4: Can solvents other than liquid ammonia (B1221849) be used?
Yes, alternative solvent systems have been developed to avoid the challenges of working with liquid ammonia at cryogenic temperatures.[2] A common alternative is using a mixture of an amine, like ethylenediamine, with an ether solvent such as tetrahydrofuran (B95107) (THF).[4]
Q5: What are the main byproducts to be aware of?
The two most common byproducts are 1,2-dihydronaphthalene and 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin).[5] 1,2-dihydronaphthalene is the isomerized, thermodynamically more stable product, while tetralin is the result of over-reduction.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Birch reduction of naphthalene.
Q1: My yield of this compound is low. What are the potential causes and solutions?
Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure the alkali metal was fully consumed (the characteristic blue color of the solvated electrons should dissipate). If starting material remains, consider increasing the reaction time or the equivalents of the alkali metal and proton source.
-
-
Purity of Reagents: Moisture in the solvent or on the glassware can quench the reaction by reacting with the alkali metal.
-
Solution: Ensure all solvents (ammonia, THF, etc.) are anhydrous and that glassware is flame-dried or oven-dried before use.
-
-
Suboptimal Reagents: The choice of alkali metal and alcohol can significantly impact yield.
Q2: My final product is predominantly 1,2,3,4-tetrahydronaphthalene (tetralin). How can I prevent this over-reduction?
Over-reduction to tetralin occurs when the desired this compound isomerizes to 1,2-dihydronaphthalene, which is then further reduced.[1]
-
Cause: The isomerization is often base-catalyzed and favored by higher temperatures.[1] The sodium alkoxide formed during the reaction acts as a base.[1]
-
Solution 1 (Kinetic Control): Maintain a low reaction temperature (typically -78°C to -33°C for liquid ammonia) to disfavor the isomerization.[6]
-
Solution 2 (Proton Source): Ensure a sufficient amount of a suitable proton source is present throughout the reaction to rapidly protonate the intermediates before they can rearrange.
-
Solution 3 (Workup): Quench the reaction promptly with a proton source like ammonium (B1175870) chloride to neutralize the basic alkoxides and prevent post-reaction isomerization.
-
Q3: My product contains a significant amount of 1,2-dihydronaphthalene. How can I improve the selectivity for the 1,4-isomer?
The formation of the 1,2-isomer is a result of isomerization from the initially formed 1,4-product.
-
Cause: As with over-reduction, this isomerization is promoted by the presence of a base (alkali alkoxide) and higher temperatures, which allow the reaction to reach thermodynamic equilibrium, favoring the more stable conjugated 1,2-isomer.[1]
-
Solution 1 (Temperature Control): Keep the reaction at a low temperature to ensure the reaction is under kinetic control, which favors the this compound product.[1]
-
Solution 2 (Order of Addition): Adding the alcohol last to the solution of the metal in liquid ammonia can sometimes be advantageous.
-
Solution 3 (Prompt Workup): A rapid and cold workup procedure can help to minimize isomerization. Avoid prolonged exposure of the product to basic conditions, even at room temperature.
-
Q4: How can I effectively purify this compound from the reaction mixture?
Purification can be challenging due to the similar properties of the desired product and the byproducts.
-
Solution (Chromatography): Column chromatography on silica (B1680970) gel is a common method for separating this compound from unreacted naphthalene, 1,2-dihydronaphthalene, and tetralin. A non-polar eluent system, such as hexanes or petroleum ether, is typically effective. The polarity of the compounds generally follows the order: naphthalene < this compound ≈ 1,2-dihydronaphthalene < tetralin. Careful fraction collection and analysis (e.g., by TLC or GC-MS) are essential.
Visual Troubleshooting Workflow
Caption: Troubleshooting flowchart for Birch reduction of naphthalene.
Data Presentation
Table 1: Comparison of Reagent Systems on Yields of Dihydroaromatics
| Substrate | Metal/Proton Source | Solvent | Yield (%) | Reference |
| t-Butylbenzene | Sodium / Ethanol | Liquid NH₃ | 86 | [5] |
| t-Butylbenzene | Lithium / t-Butanol | Liquid NH₃ | 61 | [5] |
| t-Butylbenzene | Lithium / i-Propanol | Methylamine | 79 | [5] |
| Naphthalene | Lithium / - | Ethylenediamine / THF | 94 | [4] |
Table 2: Effect of Reaction Conditions on the Reduction of Substituted Naphthalenes with Potassium-Graphite (C₈K) in THF
Note: These data are for substituted naphthalenes but illustrate the impact of different procedures on conversion and yield.
| Substrate | Procedure | Conversion (%) | Yield (%) |
| 1,4-Dimethylnaphthalene | A (0-5°C, 4h) | 91 | 58 |
| 1,4-Dimethylnaphthalene | B (Reflux, 1h) | 87 | 79 |
| 1,4-Dimethylnaphthalene | C (0°C, 2h, excess C₈K) | 97 | 35 |
| 2,6-Dimethylnaphthalene | A (0-5°C, 4h) | 86 | 56 |
| 2,6-Dimethylnaphthalene | B (Reflux, 1h) | 54 | 20 |
| 2,6-Dimethylnaphthalene | C (0°C, 2h, excess C₈K) | 98 | 41 |
Data adapted from Reference[6].
Experimental Protocols
Protocol 1: Classic Birch Reduction (Na/EtOH/NH₃)
This protocol is a standard method for the Birch reduction of naphthalene.
Materials:
-
Naphthalene
-
Sodium metal
-
Anhydrous ethanol
-
Liquid ammonia
-
Anhydrous diethyl ether or THF
-
Ammonium chloride (for quenching)
-
Three-neck round-bottom flask equipped with a dry ice condenser, dropping funnel, and nitrogen inlet.
Procedure:
-
Set up the reaction apparatus under a nitrogen atmosphere and ensure all glassware is thoroughly dried.
-
Condense approximately 250 mL of ammonia into the reaction flask at -78°C (dry ice/acetone bath).
-
Once the desired volume of ammonia is collected, add 12.8 g (0.1 mol) of naphthalene dissolved in 50 mL of anhydrous diethyl ether.
-
Carefully add 4.6 g (0.2 mol) of sodium metal in small pieces to the stirred solution. A deep blue color will form, indicating the presence of solvated electrons.
-
After the sodium has dissolved, slowly add 17.5 mL (0.3 mol) of anhydrous ethanol via the dropping funnel over 30 minutes. The blue color will gradually fade.
-
Continue stirring for an additional 2 hours at -78°C.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride until the blue color is completely discharged.
-
Allow the ammonia to evaporate overnight in a fume hood.
-
Add 100 mL of water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using hexanes as the eluent.
Visual Representation of Experimental Workflow
Caption: General workflow for the Birch reduction of naphthalene.
Protocol 2: Modified Birch Reduction (Li/Ethylenediamine/THF)
This protocol, adapted from modern methods, avoids the use of liquid ammonia.[4]
Materials:
-
Naphthalene
-
Lithium metal
-
Ethylenediamine (EDA)
-
Anhydrous Tetrahydrofuran (THF)
-
t-Butanol
-
Ammonium chloride (for quenching)
-
Schlenk flask or similar apparatus for air-sensitive reactions.
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 12.8 g (0.1 mol) of naphthalene and 200 mL of anhydrous THF.
-
In a separate flask, prepare a solution of 1.4 g (0.2 mol) of lithium metal in 60 mL (0.9 mol) of ethylenediamine. Stir until the lithium dissolves completely.
-
Cool the naphthalene solution to 0°C (ice bath).
-
Slowly add the lithium/EDA solution to the stirred naphthalene solution over 30 minutes.
-
After the addition is complete, add 14.8 g (0.2 mol) of t-butanol dropwise.
-
Stir the reaction mixture at 0°C for 1 hour.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and dilute with 200 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
Stability and storage conditions for 1,4-dihydronaphthalene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 1,4-dihydronaphthalene (B28168), along with troubleshooting advice and frequently asked questions.
Stability and Storage Conditions
This compound is a partially hydrogenated polycyclic aromatic hydrocarbon that is sensitive to environmental conditions. Proper storage and handling are crucial to maintain its purity and prevent degradation.
Appearance: Colorless to slightly pale-yellow liquid or semi-solid.[1][2]
Key Stability Factors:
-
Air Sensitivity: this compound is air-sensitive and can undergo autoxidation in the presence of oxygen.[1]
-
Light Sensitivity: Exposure to light can promote degradation.
-
Thermal Sensitivity: The compound's stability is temperature-dependent.
Recommended Storage Conditions:
To ensure the long-term stability of this compound, it is essential to store it under controlled conditions. The following table summarizes the recommended storage parameters.
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen).[1][2] | To prevent oxidation by atmospheric oxygen. |
| Temperature | Short-term (days to weeks): 4°C. Long-term (months to years): -4°C or below.[3] | To minimize thermal degradation and slow down oxidation reactions. |
| Light | Store in a dark place or use an amber, light-resistant container.[3] | To prevent photodegradation. |
| Container | Use a tightly sealed, airtight container.[3] | To prevent exposure to air and moisture. |
| Location | A well-ventilated area is recommended.[1] | General laboratory safety practice. |
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Color change from colorless to yellow/brown | Oxidation of the compound. | This indicates degradation. The purity of the sample should be checked using GC-MS or NMR (see Experimental Protocols). If significant degradation has occurred, the sample may not be suitable for sensitive experiments. To prevent this, ensure storage under an inert atmosphere and at low temperatures. |
| Presence of unexpected peaks in analytical data (GC-MS, NMR) | Degradation of the sample. Common degradation products include naphthalene (B1677914) and 1,4-naphthoquinone (B94277) derivatives. | Compare the analytical data with the known degradation pathway. If degradation is confirmed, consider purifying the sample or obtaining a new batch. Review storage and handling procedures to prevent future degradation. |
| Inconsistent experimental results | Use of a partially degraded sample. | Always use a fresh or properly stored sample for critical experiments. It is advisable to verify the purity of the compound before use, especially if it has been stored for an extended period. |
| Precipitate formation upon cooling | The melting point of this compound is near room temperature. | This is normal behavior and does not necessarily indicate degradation. Gently warm the sample to room temperature to re-dissolve the solid before use. |
Frequently Asked Questions (FAQs)
Q1: How can I tell if my this compound has degraded?
A1: A visual color change to yellow or brown is a primary indicator of degradation. For a definitive assessment, you should analyze the sample's purity using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. The appearance of new peaks corresponding to degradation products like naphthalene or 1,4-naphthoquinone confirms degradation.
Q2: What are the primary degradation products of this compound?
A2: Under the influence of air and light, this compound can undergo autoxidation to form hydroperoxides, which can further decompose. The two main degradation pathways are dehydrogenation to the more stable aromatic compound, naphthalene, and oxidation to 1,4-naphthoquinone and its derivatives.[3][4]
Q3: Is this compound compatible with all common laboratory solvents?
A3: this compound is generally soluble in and compatible with common organic solvents like hexane, dichloromethane (B109758), and tetrahydrofuran (B95107) (THF). However, it is crucial to avoid contact with strong oxidizing agents.
Q4: What specific oxidizing agents should I avoid mixing with this compound?
A4: You should avoid strong oxidizing agents as they can react vigorously with this compound. Examples of incompatible oxidizing agents include, but are not limited to:
-
Peroxides: Hydrogen peroxide, benzoyl peroxide.
-
Permanganates: Potassium permanganate.
-
Chromates and Dichromates: Chromic acid, potassium dichromate.
-
Nitrates: Nitric acid, ammonium (B1175870) nitrate.
Q5: Can I store this compound in a standard clear glass vial?
A5: It is not recommended. Due to its light sensitivity, this compound should be stored in an amber or other light-resistant container to prevent photodegradation.[3] If only clear containers are available, they should be wrapped in aluminum foil or stored in a dark cabinet.
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for assessing the purity of this compound and identifying potential degradation products.
1. Sample Preparation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL. b. Perform serial dilutions to prepare working solutions in the range of 1-100 µg/mL.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890B GC system or equivalent.
- Mass Spectrometer: Agilent 5977 Series MSD or equivalent.
- Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
- Injector: Split/splitless, operated in splitless mode.
- Injector Temperature: 250°C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 60°C, hold for 2 minutes.
- Ramp: 10°C/min to 280°C.
- Hold: 5 minutes at 280°C.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-400.
3. Data Analysis: a. Integrate the peak corresponding to this compound. b. Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks. c. Identify any impurity peaks by comparing their mass spectra with a library (e.g., NIST) and known degradation products (naphthalene, m/z 128; 1,4-naphthoquinone, m/z 158).
Protocol 2: Purity and Degradation Monitoring by ¹H NMR Spectroscopy
This protocol describes how to use ¹H NMR to determine the purity of this compound and quantify degradation products.
1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of the this compound sample into an NMR tube. b. Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). c. Add a known amount of an internal standard with a singlet peak in a clear region of the spectrum (e.g., 1,4-dinitrobenzene (B86053) or maleic acid).
2. NMR Acquisition:
- Spectrometer: 400 MHz or higher NMR spectrometer.
- Nucleus: ¹H.
- Solvent: CDCl₃.
- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16-64 (adjust for desired signal-to-noise).
- Relaxation Delay (d1): 5 times the longest T₁ of the signals of interest (a value of 30 seconds is generally sufficient for quantitative analysis).
3. Data Processing and Analysis: a. Process the FID with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform. b. Phase and baseline correct the spectrum. c. Integrate the characteristic signals for this compound (allylic protons ~3.3 ppm, olefinic protons ~5.9 ppm) and the internal standard. d. Integrate the signals corresponding to potential degradation products (e.g., naphthalene aromatic protons ~7.5-7.9 ppm). e. Calculate the purity and the amount of degradation products based on the integral values relative to the internal standard.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Experimental workflow for purity assessment.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. This compound | 612-17-9 [sigmaaldrich.com]
- 3. This compound | 612-17-9 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ehs.utk.edu [ehs.utk.edu]
- 6. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. acs.org [acs.org]
- 8. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 9. List of Incompatible Chemicals – Laboratory Safety [wp.stolaf.edu]
Technical Support Center: Preventing Autoxidation of 1,4-Dihydronaphthalene in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the autoxidation of 1,4-dihydronaphthalene (B28168) in solution.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and preparation of this compound solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid discoloration (yellowing or browning) of this compound solution upon preparation. | Oxidation of this compound due to exposure to atmospheric oxygen. | 1. Prepare solutions using degassed solvents. 2. Work under an inert atmosphere (e.g., nitrogen or argon). 3. Add an appropriate antioxidant to the solvent before dissolving the this compound. |
| Solid this compound appears discolored upon opening the container. | Long-term, slow oxidation from improper storage. | 1. Ensure the compound is stored in a tightly sealed container, under an inert atmosphere, and protected from light in a cool, dry place.[1][2] 2. For critical experiments, consider purification of the material before use. |
| Inconsistent results in analytical assays (e.g., HPLC, NMR). | Degradation of this compound in stock solutions or during sample processing. | 1. Prepare fresh stock solutions daily and store them in amber vials under an inert atmosphere. 2. Incorporate an antioxidant into the mobile phase or sample diluent if compatible with the analytical method. 3. Minimize the time between sample preparation and analysis. |
| Formation of precipitate in the this compound solution over time. | Formation of insoluble polymeric materials from advanced oxidation products. | 1. Filter the solution through a compatible syringe filter (e.g., PTFE) before use. 2. Re-evaluate the storage conditions and consider using a more effective antioxidant or a lower storage temperature. |
Frequently Asked Questions (FAQs)
General Information
Q1: What is autoxidation and why is this compound susceptible to it?
A1: Autoxidation is a spontaneous, slow oxidation process that occurs in the presence of oxygen. It proceeds via a free radical chain mechanism.[3] this compound is particularly susceptible to autoxidation due to the presence of allylic C-H bonds, which are weaker and more prone to hydrogen atom abstraction, initiating the radical chain reaction.[4]
Q2: What are the primary products of this compound autoxidation?
A2: The initial products of autoxidation are hydroperoxides. These can further decompose to form a variety of other products, including alcohols, ketones, and eventually polymeric materials, leading to discoloration and precipitation. The hydroperoxy radical (HOO•) is a key intermediate in the autoxidation of this compound.[1]
Prevention and Inhibition
Q3: How can I prevent the autoxidation of this compound in my experiments?
A3: The most effective way to prevent autoxidation is to minimize exposure to oxygen. This can be achieved by:
-
Using Degassed Solvents: Remove dissolved oxygen from your solvents before use.
-
Working under an Inert Atmosphere: Handle the compound and prepare solutions in a glove box or by using Schlenk line techniques with an inert gas like nitrogen or argon.
-
Using Antioxidants: Add a suitable antioxidant to your solution to scavenge free radicals and inhibit the chain reaction.
Q4: Which antioxidants are most effective for stabilizing this compound solutions?
A4: Common and effective antioxidants for organic molecules include butylated hydroxytoluene (BHT), α-tocopherol (Vitamin E), and ascorbic acid. The choice of antioxidant will depend on the solvent system and the specific requirements of your experiment. BHT is a synthetic antioxidant that is very effective in non-polar solvents.[5][6] α-tocopherol is a natural antioxidant also suitable for lipid-soluble systems. Ascorbic acid is a water-soluble antioxidant.[6]
Q5: What concentration of antioxidant should I use?
A5: The optimal concentration can vary, but a common starting point is in the range of 0.01% to 0.1% (w/v). It is advisable to optimize the concentration for your specific application.
Analytical and Experimental Procedures
Q6: How can I monitor the autoxidation of this compound?
A6: Several analytical techniques can be used to monitor the degradation of this compound and the appearance of its oxidation products:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a reliable method to quantify the decrease in the concentration of this compound over time.[7][8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify volatile oxidation products.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide structural information about the oxidation products formed.[11][12]
Q7: How should I store my this compound solutions?
A7: Store solutions of this compound in a cool, dark place, preferably in amber vials to protect from light. The headspace of the vial should be flushed with an inert gas before sealing. For long-term storage, consider freezing the solution.
Quantitative Data
Table 1: Rate Constants for the Autoxidation of this compound
| Parameter | Value | Conditions | Reference |
| Chain Propagation Rate Constant (kp) | 225 M⁻¹s⁻¹ | 30 °C in chlorobenzene | [13] |
| Chain Termination Rate Constant (2kt) | 350 x 10⁶ M⁻¹s⁻¹ | 30 °C in chlorobenzene | [13] |
Table 2: Comparative Efficacy of Common Antioxidants
| Antioxidant | Type | Solubility | General Efficacy | Reference |
| Butylated Hydroxytoluene (BHT) | Synthetic Phenolic | Lipid-soluble | High | [5][6] |
| α-Tocopherol (Vitamin E) | Natural Phenolic | Lipid-soluble | High | |
| Ascorbic Acid (Vitamin C) | Natural | Water-soluble | High (in aqueous systems) | [6] |
Experimental Protocols
Protocol 1: Preparation of an Oxygen-Free Solution of this compound
Materials:
-
This compound
-
Anhydrous solvent (e.g., THF, diethyl ether, chlorobenzene)
-
Antioxidant (e.g., BHT)
-
Schlenk flask
-
Syringes and needles
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Vacuum pump
Procedure:
-
Solvent Degassing:
-
Place the required volume of solvent in a Schlenk flask.
-
Perform at least three freeze-pump-thaw cycles:
-
Freeze the solvent using liquid nitrogen.
-
Evacuate the flask under high vacuum.
-
Close the vacuum tap and thaw the solvent.
-
-
After the final thaw, backfill the flask with inert gas.
-
-
Preparation of the Solution:
-
Under a positive pressure of inert gas, add the desired amount of antioxidant to the degassed solvent.
-
Weigh the required amount of this compound in a separate vial inside a glovebox or under a stream of inert gas.
-
Using a cannula or a gas-tight syringe, transfer the degassed solvent containing the antioxidant to the vial with this compound.
-
Gently swirl the vial until the solid is completely dissolved.
-
Store the solution under an inert atmosphere in a tightly sealed container.
-
Protocol 2: Monitoring Autoxidation by HPLC
Instrumentation and Conditions:
-
HPLC System: With a UV detector.
-
Column: A reverse-phase C18 column is suitable.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase.[9] A gradient may be necessary to separate oxidation products.
-
Flow Rate: Typically 1 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (around 260-280 nm).
-
Injection Volume: 10-20 µL.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the desired solvent, with and without an antioxidant.
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Analysis:
-
Inject the prepared samples into the HPLC system.
-
Record the chromatograms.
-
Quantify the peak area of this compound at each time point.
-
-
Data Interpretation:
-
Plot the concentration or peak area of this compound as a function of time.
-
The rate of degradation can be determined from the slope of this plot.
-
Visualizations
Caption: Autoxidation radical chain reaction and inhibition mechanism.
Caption: Troubleshooting workflow for preventing oxidation.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Comparison of Various Assays of Antioxidant Activity/Capacity: Limited Significance of Redox Potentials of Oxidants/Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autoxidation - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. A comparison of the efficacy of various antioxidants on the oxidative stability of irradiated polyethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Food Science of Animal Resources [kosfaj.org]
- 7. researchgate.net [researchgate.net]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. This compound | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Purification of 1,4-Dihydronaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 1,4-dihydronaphthalene (B28168).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The most common impurities in this compound synthesized by the reduction of naphthalene (B1677914) are typically:
-
1,2-Dihydronaphthalene (B1214177): An isomer formed during the synthesis process. The ratio of 1,4- to 1,2-dihydronaphthalene can vary depending on the reaction conditions. For instance, some syntheses report a crude product ratio of approximately 0.47:1 of 1,4- to 1,2-dihydronaphthalene.[1]
-
Naphthalene: Unreacted starting material.
-
Tetralin (1,2,3,4-Tetrahydronaphthalene): Over-reduction product.
-
Solvent Residues: Solvents used in the synthesis, such as hexane (B92381) or ethanol (B145695).[2]
Q2: Which purification techniques are most effective for this compound?
The most common and effective purification techniques for this compound are fractional distillation, column chromatography, and recrystallization. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q3: How can I assess the purity of my this compound sample?
Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for assessing the purity of this compound and identifying impurities. A well-chosen capillary column (e.g., HP-5MS) can separate this compound from its isomers and other byproducts.
Troubleshooting Guides
Crystallization
Issue: Difficulty in finding a suitable recrystallization solvent.
-
Possible Cause: this compound may have high solubility in many common organic solvents at room temperature.
-
Troubleshooting:
-
Solvent Screening: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Ideal solvents will show poor solubility at low temperatures and high solubility at their boiling point. Common solvents to screen for non-polar compounds include ethanol, methanol, hexane, and ethyl acetate (B1210297), or mixtures thereof.[3]
-
Mixed Solvent Systems: If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity is observed. Reheat to clarify and then allow to cool slowly. A common mixture for non-polar compounds is ethanol/water.[4]
-
Issue: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solution is too concentrated, or the cooling rate is too fast, causing the compound to come out of solution above its melting point. The presence of significant impurities can also lower the melting point of the mixture.
-
Troubleshooting:
-
Dilute the Solution: Reheat the mixture to redissolve the oil and add more of the "good" solvent to decrease the concentration.
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
-
Seed Crystals: Introduce a small, pure crystal of this compound to the cooled solution to induce crystallization.
-
Issue: Poor recovery of the purified product.
-
Possible Cause: Using an excessive amount of solvent, or the compound has significant solubility in the cold solvent.
-
Troubleshooting:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Optimize Cooling: Ensure the crystallization mixture is thoroughly cooled in an ice bath to minimize the amount of product remaining in the solution.
-
Wash with Cold Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove adhered impurities without dissolving a significant amount of the product.
-
Column Chromatography
Issue: Poor separation of this compound from its 1,2-isomer.
-
Possible Cause: The chosen mobile phase does not provide sufficient selectivity between the two isomers.
-
Troubleshooting:
-
Solvent System Optimization: Use a non-polar solvent system and optimize the polarity. A good starting point for non-polar compounds is a mixture of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane.[5][6] A very low percentage of the polar solvent (e.g., 1-5%) in hexane should be tested first, with the polarity gradually increased.
-
Gradient Elution: Start with a very non-polar mobile phase (e.g., pure hexane) and gradually increase the polarity by adding small increments of a more polar solvent. This can help to achieve a better separation of closely eluting compounds.
-
Column Packing: Ensure the column is packed uniformly to avoid band broadening and channeling, which can decrease resolution.
-
Issue: The compound elutes too quickly or not at all.
-
Possible Cause: The mobile phase is too polar or not polar enough, respectively.
-
Troubleshooting:
-
Adjust Polarity: If the compound elutes too quickly (high Rf value on TLC), decrease the polarity of the mobile phase. If it does not move from the baseline (low Rf value), increase the polarity.
-
TLC Analysis: Before running the column, perform thin-layer chromatography (TLC) with various solvent systems to find a mobile phase that gives the target compound an Rf value of approximately 0.2-0.3.
-
Fractional Distillation
Issue: Incomplete separation of this compound from closely boiling impurities.
-
Possible Cause: Insufficient column efficiency for the separation of components with similar boiling points.
-
Troubleshooting:
-
Use a Fractionating Column: For separating isomers like 1,2- and this compound, a simple distillation is likely insufficient. A fractional distillation column (e.g., Vigreux or packed column) is necessary to provide multiple theoretical plates for better separation.[7]
-
Slow Distillation Rate: A slow and steady distillation rate allows for proper equilibrium to be established within the column, leading to better separation.
-
Vacuum Distillation: Since this compound has a relatively high boiling point, performing the distillation under reduced pressure will lower the boiling points of the components, which can prevent potential decomposition and may improve separation.
-
Quantitative Data
| Purification Method | Typical Starting Purity (1,4-isomer ratio) | Expected Final Purity | Expected Yield | Key Considerations |
| Recrystallization | 50-70% | >95% | 40-70% | Dependent on finding a suitable solvent system; potential for significant product loss in the mother liquor. |
| Column Chromatography | 50-70% | >98% | 60-85% | Good for high purity but can be time-consuming and require large volumes of solvent for large-scale purifications. |
| Fractional Distillation | 50-70% | >95% | 70-90% | Efficient for large quantities; requires a good fractionating column and careful control of the distillation rate. |
Note: The "Typical Starting Purity" is an estimate based on reported synthesis outcomes where isomeric ratios are mentioned. Actual purities will vary. Expected Final Purity and Yield are estimates based on the general effectiveness of these techniques and may require optimization.
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
This protocol is a general guideline and may require optimization.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise with swirling until the solution becomes faintly cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Flash Column Chromatography
-
Stationary Phase: Silica (B1680970) gel (230-400 mesh).
-
Mobile Phase Selection: Use TLC to determine an optimal solvent system. Start with pure hexane and gradually increase the polarity with small additions of ethyl acetate (e.g., 99:1, 98:2 hexane:ethyl acetate). The target Rf for this compound should be around 0.2-0.3.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the top of the column.
-
Elution: Begin elution with the initial mobile phase, collecting fractions. If necessary, gradually increase the polarity of the mobile phase to elute the desired compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Fractional Distillation Under Reduced Pressure
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all joints are properly sealed for vacuum application.
-
Charging the Flask: Place the crude this compound in the distillation flask with a boiling chip or a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask.
-
Fraction Collection: Collect the fractions that distill over at a constant temperature. The forerun will likely contain lower-boiling impurities. The main fraction should be collected at the boiling point of this compound at the applied pressure.
-
Monitoring: Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates the collection of a pure fraction.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: A logical flow for troubleshooting common purification problems.
References
- 1. US3449453A - Process for hydrogenating naphthalene to this compound - Google Patents [patents.google.com]
- 2. US3558728A - Preparation of dihydronaphthalene compounds - Google Patents [patents.google.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Purification [chem.rochester.edu]
Technical Support Center: Improving Naphthalene Hydrogenation to 1,4-Dihydronaphthalene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the efficiency and selectivity of naphthalene (B1677914) hydrogenation to the target molecule, 1,4-dihydronaphthalene (B28168).
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process in a direct question-and-answer format.
Q1: Why is my yield of this compound consistently low?
A1: Low yield can stem from several factors, primarily incomplete conversion of naphthalene or loss of the desired product through side reactions or over-hydrogenation.
-
Incomplete Conversion:
-
Insufficient Reaction Time/Temperature: The reaction may not have reached completion. For chemical reduction methods (e.g., Birch reduction), reaction times can range from 1 to 30 hours.[1] For catalytic hydrogenation, temperatures that are too low may result in poor conversion rates.
-
Catalyst Inactivity: The catalyst may be poisoned or deactivated. (See Q3 for details).
-
Poor Mass Transfer: In heterogeneous catalysis, inefficient stirring can limit the interaction between hydrogen gas, the liquid phase, and the solid catalyst. Stirring speeds of at least 1000 rpm are often used to eliminate diffusion limitations.[2][3]
-
-
Product Loss:
-
Over-hydrogenation: The primary challenge is often the further hydrogenation of this compound to tetralin and subsequently decalin.[3][4] This is especially prevalent at higher temperatures and hydrogen pressures.
-
Isomerization: this compound can isomerize to the more thermodynamically stable 1,2-dihydronaphthalene, which can complicate purification.
-
Workup/Separation Issues: The desired product may be lost during the extraction and purification steps. A proper solvent ratio is crucial for efficient separation.[1]
-
Q2: How can I improve the selectivity towards this compound and avoid over-hydrogenation to tetralin and decalin?
A2: Improving selectivity is critical and involves careful control over the reaction method, catalyst, and conditions.
-
Choice of Method: The Birch reduction (using sodium or lithium in liquid ammonia (B1221849) with an alcohol) is a classic and highly selective method for producing this compound from naphthalene.[5][6] Catalytic hydrogenation offers an alternative but requires precise control to stop the reaction at the desired intermediate.
-
Catalyst Selection:
-
For catalytic hydrogenation, the choice of metal and support is crucial. Noble metal catalysts like Palladium (Pd) and Platinum (Pt) are highly active but can easily lead to over-hydrogenation to tetralin and decalin.[2][3][4]
-
Bimetallic catalysts (e.g., Ni-Mo, Ni-Cu, Ni-Zn) or modified supports can alter the electronic properties and activity to favor partial hydrogenation.[7][8] For instance, NiZn/Al₂O₃ has shown higher selectivity for tetralin over decalin compared to NiCu/Al₂O₃, suggesting modification can tune the hydrogenation depth.[8]
-
-
Reaction Conditions:
-
Temperature and Pressure: Lowering the reaction temperature and hydrogen pressure generally reduces the rate of over-hydrogenation. For example, while deep hydrogenation is often performed at 250-380°C and 18-40 bar, milder conditions would be necessary to isolate the dihydronaphthalene intermediate.[2][3][9]
-
Solvent: The use of supercritical fluids like hexane (B92381) can enhance mass transfer and potentially influence selectivity.[10] In chemical reductions, using a specific solvent-to-naphthalene weight ratio (e.g., 4:1 to 6:1) can improve yield and simplify product separation.[1]
-
Q3: My catalyst seems to have lost activity after a few runs. What are the likely causes and solutions?
A3: Catalyst deactivation is a common problem in heterogeneous catalysis.
-
Coke Formation: At higher temperatures, aromatic compounds can polymerize on the catalyst surface, forming "coke" that blocks active sites. This is a primary cause of deactivation.[4][11]
-
Solution: Adding high-temperature water can help suppress coke formation.[11] Lowering the reaction temperature can also mitigate this issue. Regeneration of the catalyst through calcination in air can sometimes burn off the coke, but this may also alter the catalyst's structure.
-
-
Sintering: At high temperatures, fine metal nanoparticles on the support can agglomerate into larger particles, reducing the active surface area.
-
Solution: Use a thermally stable support and avoid excessive reaction temperatures.
-
-
Poisoning: Impurities in the feedstock or solvent (e.g., sulfur or nitrogen compounds) can irreversibly bind to the catalyst's active sites.
-
Solution: Ensure high purity of all reactants and solvents. Thio-resistant catalysts, such as certain bimetallic formulations, may be necessary if sulfur is present.[2]
-
Q4: I am observing inconsistent results between batches. What could be the reason?
A4: Inconsistency often points to variables that are not being adequately controlled.
-
Catalyst Preparation: The method of catalyst preparation, such as incipient wetness impregnation, must be highly reproducible. Variations in precursor concentration, drying temperature, or calcination/reduction procedures can lead to different catalyst activities.[10][12]
-
Water Content: Traces of water can significantly affect the reaction, sometimes beneficially by suppressing coke, but inconsistencies in its amount can lead to variable results.[11]
-
Reactor Sealing and Atmosphere: Ensure the reactor is properly sealed to maintain consistent hydrogen pressure. Thoroughly purge the reactor with an inert gas (like nitrogen or argon) before introducing hydrogen to remove any oxygen.[10]
Q5: How can I effectively separate this compound from the reaction mixture?
A5: Effective separation is key to achieving a high isolated yield.
-
For Chemical Reduction (Birch-type): After the reaction, water is typically added to quench excess sodium and hydrolyze the sodium alkoxide. This forms an aqueous layer containing sodium hydroxide. Using an optimal ratio of an inert solvent (like an aliphatic hydrocarbon) to naphthalene (4:1 to 6:1) facilitates a cleaner separation of this aqueous layer from the organic layer containing the product.[1] The organic layer is then washed to remove residual alcohol and base.
-
For Catalytic Hydrogenation: After the reaction, the catalyst is first removed by filtration. The resulting solution contains the product, unreacted naphthalene, and other hydrogenated species. Separation can be achieved through:
-
Distillation: If the boiling points of the components are sufficiently different.
-
Column Chromatography: For smaller-scale lab preparations, silica (B1680970) gel chromatography can be used to separate the components based on polarity.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound from naphthalene?
A1: There are two main approaches:
-
Chemical Reduction (Birch Reduction): This is a classic and highly effective method that involves dissolving an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol proton source. It selectively reduces one of the aromatic rings to give the 1,4-dihydro product.[5] A variation involves using sodium and an alcohol in an inert solvent at elevated temperatures.[1]
-
Catalytic Hydrogenation: This method uses a heterogeneous catalyst (commonly a metal like Pd, Pt, or Ni on a support) and hydrogen gas.[4] It is a more "green" approach but poses a significant challenge in stopping the reaction selectively at the this compound stage, as over-hydrogenation to tetralin and decalin is highly favorable.[3]
Q2: Which catalysts are recommended for selective catalytic hydrogenation?
A2: While achieving high selectivity is difficult, certain catalysts offer better control. Transition metal catalysts like Ni-Mo or Co-Mo on supports such as Al₂O₃ or activated carbon are commonly used.[9][12] Noble metal catalysts (Pd, Pt) are very active but tend to be less selective for the dihydro- intermediate, quickly leading to tetralin.[2][3] Modifying catalysts, for example by creating bimetallic nanoparticles or using specific supports like zeolites, can introduce shape selectivity or alter electronic properties to improve the yield of the desired intermediate.[13]
Q3: What are the typical reaction conditions for this process?
A3: Conditions vary significantly with the chosen method:
-
Catalytic Hydrogenation (for Tetralin/Decalin): Temperatures typically range from 250°C to 400°C with hydrogen pressures from 15 to 80 bar.[2][7] To selectively obtain this compound, significantly milder conditions (lower temperature and pressure) would be required.
-
Chemical Reduction (Sodium/Alcohol): Temperatures can range from 75°F to 250°F (approx. 24°C to 121°C) with reaction times of 3 to 20 hours.[1] The reaction is typically run at or near atmospheric pressure.
Q4: How does the choice of solvent impact the reaction?
A4: The solvent plays multiple roles:
-
Solubility: It must dissolve naphthalene and, in catalytic systems, allow for sufficient hydrogen solubility.
-
Mass Transfer: Low viscosity solvents can improve mass transfer. Using supercritical fluids like hexane has been shown to intensify the reaction rate due to higher diffusivity and lower viscosity.[10]
-
Separation: In chemical reductions, using an inert aliphatic hydrocarbon solvent at a 4:1 to 6:1 weight ratio to naphthalene has been shown to greatly facilitate the separation of the product, increasing the final yield.[1]
Q5: What is the standard method for analyzing the product mixture?
A5: The most common method for quantitative analysis of the reaction mixture is Gas Chromatography (GC) , typically equipped with a Flame Ionization Detector (FID). A capillary column, such as a ZB-WAX column, is often used. The components (naphthalene, this compound, tetralin, decalin isomers) are separated based on their boiling points and polarity, and their concentrations are calculated using an absolute calibration method with pure standards.[10]
Data & Protocols
Data Presentation
Table 1: Comparison of Catalytic Systems for Naphthalene Hydrogenation (Note: Most literature focuses on hydrogenation to tetralin and decalin. The data reflects the catalyst's general activity and tendency for deeper hydrogenation.)
| Catalyst | Support | Temp (°C) | Pressure (bar) | Key Finding | Reference |
| Pd (5 wt%) | Al₂O₃ | 250 | 40 | Highly active; favors deep hydrogenation to decalin over tetralin formation. | [3][4] |
| NiMo | Al₂O₃ | 250 | 40 | Lower activity than Pd catalysts; poor selectivity for hydrogenation products. | [3][4] |
| Mo-MMO | Ni-Al LDH-derived | 250 | 40 | Comparable activity to 2 wt% Pd/Al₂O₃; enhanced cis-decalin production. | [3] |
| Pt (1 wt%) | HAP | 250 | 60 (6 MPa) | Close to 100% selectivity to tetralin at full conversion in supercritical hexane. | [10] |
| NiZn | Al₂O₃ | N/A | N/A | Higher hydrogenation activity and tetralin selectivity compared to Ni/Al₂O₃. | [8] |
| MoS₂ | Activated Carbon | 320 | 40 (4 MPa) | HNO₃ treatment of support improves catalyst dispersion and activity. | [12] |
Table 2: Effect of Reaction Parameters on Naphthalene Hydrogenation (Qualitative)
| Parameter | Effect on Conversion | Effect on Selectivity to this compound | Notes |
| Temperature | Increases (up to an optimum) | Decreases | Higher temperatures strongly favor the more stable, fully hydrogenated products (tetralin, decalin) and increase coke formation.[9] |
| H₂ Pressure | Increases | Decreases | Higher hydrogen partial pressure accelerates the rate of all hydrogenation steps, making it difficult to stop at the intermediate.[10] |
| Agitation Speed | Increases (up to a point) | Can improve | Overcomes mass transfer limitations, ensuring the intrinsic kinetics dominate. Poor agitation can mimic low activity.[2] |
| Catalyst Loading | Increases | Decreases | Higher loading can increase conversion rate so much that the intermediate is immediately converted to the next product. |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation in a Batch Reactor
-
Catalyst Loading: Place a precisely weighed amount of the catalyst (e.g., 0.1 g of Pt/HAP) into the stainless steel autoclave reactor.[10]
-
Reactant Addition: Add the naphthalene (e.g., 1.5 g) and the solvent (e.g., 40 mL of hexane).[10]
-
Reactor Sealing & Purging: Seal the reactor securely. Purge the system multiple times (e.g., 3-5 times) with an inert gas like nitrogen to remove all oxygen, then purge with hydrogen.
-
Pressurization & Heating: Pressurize the reactor to the desired initial hydrogen pressure (e.g., 40 bar).[2][3] Begin stirring (e.g., 1000-1500 rpm) and heat the reactor to the target temperature (e.g., 250°C).[2][10]
-
Reaction: Maintain the target temperature and pressure for the desired reaction time. The pressure will drop as hydrogen is consumed; a constant pressure can be maintained using a hydrogen reservoir.
-
Cooling & Depressurization: After the reaction time, stop heating and allow the reactor to cool to room temperature. Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.
-
Sample Recovery: Open the reactor and collect the reaction mixture.
-
Analysis: Filter the mixture to remove the solid catalyst. Analyze the liquid product via Gas Chromatography (Protocol 3).
Protocol 2: Catalyst Preparation via Incipient Wetness Impregnation
-
Support Pre-treatment: Dry the support material (e.g., γ-Al₂O₃ or activated carbon) in an oven (e.g., at 120°C for 12 hours) to remove adsorbed water.[12]
-
Precursor Solution: Prepare a solution of the metal precursor (e.g., H₂PtCl₆ or (NH₄)₆Mo₇O₂₄·4H₂O) with a volume equal to the pore volume of the support material.[10][12]
-
Impregnation: Add the precursor solution dropwise to the dried support material while mixing, ensuring uniform wetting.
-
Drying: Dry the impregnated support in an oven (e.g., 70-120°C) until a constant weight is achieved.[10][12]
-
Calcination: Place the dried material in a furnace and heat under a controlled atmosphere (e.g., air or nitrogen flow) to a high temperature (e.g., 450-500°C) for several hours to decompose the precursor and anchor the metal oxide to the support.[2][12]
-
Reduction (Activation): Prior to the reaction, the calcined catalyst must be reduced to its active metallic form. This is typically done by heating the catalyst under a hydrogen flow at a specific temperature (e.g., 300°C for 3 hours).[10]
Protocol 3: Product Analysis by Gas Chromatography (GC)
-
Instrument Setup: Use a GC system equipped with an FID. Install a suitable capillary column (e.g., ZB-WAX, 60 m x 0.53 mm i.d.).[10]
-
Operating Conditions:
-
Injector Temperature: 240°C
-
Detector Temperature: 240°C
-
Carrier Gas: Helium (30 mL/min)
-
Oven Temperature Program: Hold at 50°C for 5 min, then ramp to 90°C at 10°C/min, then ramp to 160°C at 40°C/min, and hold for 5 min.[10] (Note: This program is an example and should be optimized for the specific separation).
-
-
Sample Preparation: Dilute a small aliquot of the filtered reaction mixture in a suitable solvent (e.g., hexane or cyclohexane).
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Quantification: Identify the peaks corresponding to naphthalene, this compound, tetralin, and decalin by comparing their retention times to those of pure standards. Calculate the concentration of each component using a pre-established calibration curve.
Visualizations
Caption: Reaction pathway for naphthalene hydrogenation.
Caption: General experimental workflow for catalytic hydrogenation.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. US3449453A - Process for hydrogenating naphthalene to this compound - Google Patents [patents.google.com]
- 2. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 3. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sciencemadness Discussion Board - Catalyzed Hydrogenation of Naphthalene to Tetralin - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Enhancing the selectivity of the hydrogenation of naphthalene to tetralin by high temperature water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Modification of Activated Carbon and Its Application in Selective Hydrogenation of Naphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Shape-selective hydrogenation of naphthalene over zeolite-supported Pt and Pd catalysts (Journal Article) | OSTI.GOV [osti.gov]
Troubleshooting low yields in 1,4-dihydronaphthalene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 1,4-dihydronaphthalene (B28168), a crucial intermediate in various chemical processes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the most common synthetic route, the Birch reduction of naphthalene (B1677914).
Q1: My yield of this compound is consistently low. What are the most likely causes?
Low yields in the Birch reduction of naphthalene can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reducing agent (alkali metal), a deactivated reducing agent, or a reaction time that is too short.
-
Side Reactions: The formation of byproducts is a common cause of low yields. The most prevalent side reactions are the isomerization of the desired this compound to the more thermodynamically stable 1,2-dihydronaphthalene (B1214177), and over-reduction to tetralin.[1][2]
-
Improper Quenching and Work-up: The work-up procedure is critical. The presence of a strong base (like sodium hydroxide (B78521) formed during the work-up) can catalyze the isomerization of the 1,4-isomer to the 1,2-isomer.[1] Rapid and efficient removal of the base is crucial.
-
Purity of Reagents and Solvents: The presence of moisture or other impurities in the solvent (e.g., liquid ammonia (B1221849), THF) or reagents can consume the alkali metal, leading to an incomplete reduction.
Q2: I am observing a significant amount of 1,2-dihydronaphthalene in my product mixture. How can I minimize its formation?
The formation of the 1,2-isomer is a common issue and is often a result of isomerization of the initially formed 1,4-product. Here’s how to minimize it:
-
Rapid and Careful Work-up: The primary cause of isomerization is the presence of base during the work-up.[1] It is essential to neutralize the reaction mixture and separate the organic layer from the aqueous basic layer as quickly as possible.
-
Temperature Control: While the Birch reduction is typically run at low temperatures (e.g., -33 °C in liquid ammonia), allowing the reaction mixture to warm up in the presence of a base can promote isomerization. Maintaining a low temperature throughout the reaction and work-up is beneficial.
-
Choice of Proton Source: The nature of the alcohol used as a proton source can influence the product distribution, although this is more complex. The key is to have a proton source that can efficiently protonate the radical anion intermediates without being so acidic as to cause other side reactions.
Q3: My reaction seems to be producing a significant amount of tetralin. What leads to this over-reduction, and how can I prevent it?
Over-reduction to 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin) occurs when the double bonds in the dihydronaphthalene product are further reduced. This can happen under certain conditions:
-
Reaction Conditions: Higher temperatures and prolonged reaction times can favor the formation of the more stable conjugated 1,2-dihydronaphthalene, which is then more susceptible to further reduction to tetralin.[2]
-
Excess Reducing Agent: While a slight excess of the alkali metal is often used to ensure complete conversion of naphthalene, a large excess can promote the over-reduction of the dihydronaphthalene product.
-
Benkeser Reduction Conditions: Using lithium in low molecular weight amines (Benkeser reduction) can lead to more extensive reduction of polycyclic aromatic hydrocarbons like naphthalene, potentially yielding tetralin or even more saturated products.[3]
Q4: What are the best practices for handling the alkali metals (sodium or lithium) in a Birch reduction?
Safety and efficiency are paramount when working with alkali metals.
-
Inert Atmosphere: Alkali metals react vigorously with moisture and oxygen. All reactions should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Dispersion: Using a dispersion of the alkali metal can increase its surface area and reactivity, leading to a more efficient reaction.
-
Safe Quenching: Any unreacted alkali metal must be quenched safely at the end of the reaction. This is typically done by the slow and careful addition of an alcohol (like isopropanol (B130326) or ethanol) before the addition of water.
Q5: Are there alternative methods to the Birch reduction for synthesizing this compound that might offer better yields or selectivity?
Yes, the Diels-Alder reaction is a notable alternative.
-
Diels-Alder Reaction: This reaction typically involves the [4+2] cycloaddition of a diene and a dienophile. For this compound synthesis, this can be achieved through the reaction of benzyne (B1209423) (as the dienophile) with butadiene (as the diene). This method can offer good yields and high selectivity for the 1,4-isomer.[4]
Quantitative Data on Reaction Parameters
The yield of this compound is highly dependent on the reaction conditions. The following tables summarize some quantitative data from the literature.
Table 1: Effect of Reducing Agent and Conditions on Naphthalene Reduction
| Reducing System | Substrate | Product(s) | Conversion (%) | Yield (%) | Reference |
| C₈K in THF, 0°C (Procedure A) | 1,4-Dimethylnaphthalene | 5,8-Dimethyl-1,4-dihydronaphthalene | 91 | 58 | [1] |
| C₈K in THF, 85°C (Procedure B) | 1,4-Dimethylnaphthalene | 5,8-Dimethyl-1,4-dihydronaphthalene | 87 | 79 | [1] |
| C₈K in THF, 0°C (Procedure C, repeated reduction) | 1,4-Dimethylnaphthalene | 5,8-Dimethyl-1,4-dihydronaphthalene | 97 | 35 | [1] |
| Electrochemical Reduction (Al sacrificial anode) | Naphthalene | This compound | >90 (selectivity) | - | [5] |
| Electrochemical Reduction (Al sacrificial anode) | 1-Aminonaphthalene | 5,6-Dihydro-naphthalen-1-ylamine | >90 (selectivity) | 88 | [5][6] |
Table 2: Influence of Reaction Conditions on Electrochemical Birch Reduction of Naphthalene
| LiBr Concentration (M) | DMU (equiv) | Yield of this compound (%) | Selectivity for this compound (%) | Reference |
| 3 | 12 | High | High | [5] |
| 1.5 | 6 | 59 | High | [5] |
| 0.75 | 3 | 61 | High | [5] |
Detailed Experimental Protocols
Protocol 1: Birch Reduction of Naphthalene
This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.
Materials:
-
Naphthalene
-
Sodium or Lithium metal
-
Liquid Ammonia (condensed)
-
Anhydrous Ethanol or tert-Butanol
-
Anhydrous Diethyl Ether or THF (co-solvent)
-
Ammonium (B1175870) chloride (for quenching)
-
Hexane (B92381) or Pentane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry-ice condenser, a gas inlet, and a dropping funnel under an inert atmosphere (argon or nitrogen).
-
Condense the required amount of liquid ammonia into the flask.
-
Carefully add the alkali metal (sodium or lithium) in small pieces to the liquid ammonia with stirring until a persistent blue color is obtained.
-
Dissolve the naphthalene in a minimal amount of anhydrous co-solvent (diethyl ether or THF) and add it dropwise to the blue solution.
-
Slowly add the anhydrous alcohol (proton source) dropwise to the reaction mixture. The blue color will gradually fade.
-
Once the reaction is complete (indicated by the disappearance of the blue color), carefully quench the reaction by the slow addition of solid ammonium chloride.
-
Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
To the remaining residue, add water and extract the product with hexane or pentane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or recrystallization.
Protocol 2: Diels-Alder Synthesis of this compound
This protocol describes a general approach using benzyne generated in situ.
Materials:
-
Anthranilic acid
-
Isoamyl nitrite (B80452)
-
1,3-Butadiene (B125203) (condensed or in a suitable solvent)
-
1,2-Dichloroethane (DCE) or another suitable solvent
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve anthranilic acid in the chosen solvent (e.g., DCE).
-
Add a solution of 1,3-butadiene in the same solvent to the flask.
-
Heat the mixture to reflux.
-
Slowly add a solution of isoamyl nitrite in the solvent to the refluxing mixture over a period of time. The in situ generation of benzyne will occur, which then reacts with butadiene.
-
After the addition is complete, continue to reflux the mixture for an additional period to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
-
Wash the reaction mixture with sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude this compound by column chromatography or distillation.
Visualizations
Birch Reduction of Naphthalene: Reaction Mechanism
Caption: Mechanism of the Birch reduction of naphthalene to this compound.
General Experimental Workflow for this compound Synthesis (Birch Reduction)
Caption: A generalized workflow for the synthesis of this compound via Birch reduction.
Troubleshooting Flowchart for Low Yields
Caption: A troubleshooting flowchart to diagnose potential causes of low yields.
References
- 1. chem.ch.huji.ac.il [chem.ch.huji.ac.il]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Birch reduction - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Dihydronaphthalenes via Aryne Diels-Alder Reactions: Scope and Diastereoselectivity [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Functionalization of 1,4-Dihydronaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the functionalization of 1,4-dihydronaphthalene (B28168).
Troubleshooting Guides
This section addresses specific issues that may arise during the chemical modification of this compound, offering potential causes and solutions.
Issue 1: Low Yield of Desired Product and Formation of Naphthalene (B1677914)
Question: I am attempting a functionalization reaction on this compound, but I am observing a low yield of my target molecule and a significant amount of naphthalene as a byproduct. What could be the cause, and how can I prevent this?
Answer:
Aromatization of the this compound starting material or product to the more stable naphthalene is a common side reaction. This can be promoted by several factors:
-
Acidic Conditions: The presence of acid can catalyze the elimination of substituents and subsequent aromatization.
-
Oxidative Conditions: Many oxidizing agents can promote dehydrogenation to naphthalene.
-
High Temperatures: Elevated reaction temperatures can provide the energy needed to overcome the activation barrier for aromatization.
-
Prolonged Reaction Times: Extended exposure to reaction conditions can increase the likelihood of side reactions, including aromatization.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Acidic Reaction or Work-up | Neutralize the reaction mixture carefully. Consider using a buffered system if acidity is generated during the reaction. |
| Harsh Oxidizing Agent | Use a milder oxidizing agent. For epoxidation, consider using m-CPBA at low temperatures. For dihydroxylation, OsO₄/NMO is generally effective. |
| High Reaction Temperature | Perform the reaction at a lower temperature, even if it requires a longer reaction time. |
| Extended Reaction Time | Monitor the reaction progress closely using techniques like TLC or GC and quench the reaction as soon as the starting material is consumed. |
Issue 2: Formation of Over-reduction Products (Tetralin and Decalin) During Hydrogenation
Question: I am trying to selectively hydrogenate the double bonds of this compound to synthesize 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin), but I am also getting decahydronaphthalene (B1670005) (decalin) as a byproduct. How can I improve the selectivity for tetralin?
Answer:
Over-reduction is a common challenge in the hydrogenation of partially saturated cyclic systems. The selectivity for tetralin over decalin is influenced by the catalyst, reaction conditions, and substrate concentration.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Highly Active Catalyst | Palladium on carbon (Pd/C) is generally more selective for the hydrogenation of the double bonds of this compound to tetralin compared to more aggressive catalysts like platinum (Pt) or nickel (Ni), which are more prone to aromatic ring reduction.[1] |
| High Hydrogen Pressure | Use a lower hydrogen pressure to reduce the rate of the second hydrogenation step (aromatic ring reduction). |
| High Temperature | Perform the hydrogenation at a lower temperature to favor the more kinetically accessible reduction of the double bonds. |
| Prolonged Reaction Time | Monitor the reaction progress and stop it once the desired amount of tetralin is formed to prevent further reduction. |
Issue 3: Formation of a Mixture of 1,2- and 1,4-Addition Products in Electrophilic Additions
Question: During the bromination of this compound, I am obtaining a mixture of the 1,2-dibromo and 1,4-dibromo adducts. How can I control the regioselectivity of this reaction?
Answer:
The electrophilic addition to the conjugated diene system of this compound can proceed via two main pathways, leading to 1,2- and 1,4-addition products. The ratio of these products is often dependent on the reaction temperature, which dictates whether the reaction is under kinetic or thermodynamic control.
-
Kinetic Control (Low Temperature): At lower temperatures, the reaction is irreversible, and the product that forms faster (the kinetic product) predominates. For many conjugated dienes, the 1,2-adduct is the kinetic product.
-
Thermodynamic Control (Higher Temperature): At higher temperatures, the reaction becomes reversible, and an equilibrium is established. The more stable product (the thermodynamic product) will be the major component of the mixture. The 1,4-adduct is often the more thermodynamically stable product due to a more substituted double bond.
Troubleshooting Steps:
| Desired Product | Recommended Condition | Rationale |
| 1,2-Addition Product | Low reaction temperature (e.g., 0 °C or below) | Favors the kinetically controlled pathway, leading to the faster-forming 1,2-adduct. |
| 1,4-Addition Product | Higher reaction temperature (e.g., 40 °C or higher) | Allows the reaction to reach equilibrium, favoring the more thermodynamically stable 1,4-adduct. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the functionalization of this compound?
A1: The most prevalent side reactions include:
-
Aromatization: Formation of naphthalene due to the high thermodynamic stability of the aromatic system. This is often promoted by heat, acid, or oxidizing conditions.
-
Over-reduction: In hydrogenation reactions, the desired product, tetralin, can be further reduced to decalin.
-
1,2- vs. 1,4-Addition: In electrophilic additions to the conjugated diene system, a mixture of 1,2- and 1,4-adducts can be formed.
-
Oxidation to 1,4-Naphthoquinone (B94277) Derivatives: Strong oxidizing agents can lead to the formation of 1,4-naphthoquinone and its derivatives.[2]
Q2: How can I minimize the formation of naphthalene during my reaction?
A2: To minimize aromatization, it is crucial to use mild reaction conditions. This includes using non-acidic solvents and reagents, maintaining low reaction temperatures, and keeping reaction times to a minimum. Careful monitoring of the reaction progress is essential to stop the reaction once the desired transformation is complete.
Q3: Which catalyst is best for the selective hydrogenation of this compound to tetralin?
A3: Palladium-based catalysts, such as palladium on carbon (Pd/C), are generally preferred for the selective hydrogenation of the double bonds in this compound to yield tetralin, while minimizing the over-reduction of the aromatic ring.[1]
Q4: How does temperature affect the outcome of electrophilic addition reactions to this compound?
A4: Temperature plays a critical role in determining the product ratio in electrophilic additions. Low temperatures favor the formation of the kinetic product (often the 1,2-adduct), which is formed faster. Higher temperatures favor the thermodynamic product (often the 1,4-adduct), which is more stable.
Data Presentation
Table 1: Product Distribution in the Addition of HBr to a Conjugated Diene (1,3-Butadiene as a Model)
| Temperature (°C) | % 1,2-Adduct (Kinetic Product) | % 1,4-Adduct (Thermodynamic Product) |
| 0 | 71 | 29 |
| 40 | 15 | 85 |
Data based on the electrophilic addition to 1,3-butadiene, which serves as a general model for the behavior of conjugated dienes like this compound.[3]
Table 2: Catalyst Effect on the Hydrogenation of Tetralin to Decalin
| Catalyst | Predominant Decalin Isomer | Tendency for Over-reduction |
| Pd/C | trans-decalin | Lower |
| Pt/C | cis-decalin | Higher |
| Ni/Al₂O₃ | cis-decalin | Higher |
This table provides insights into catalyst choice for controlling stereoselectivity and minimizing over-reduction in related hydrogenation reactions.[4]
Experimental Protocols
Protocol 1: Epoxidation of this compound using m-CPBA
This protocol describes the epoxidation of the double bonds in this compound to form the corresponding diepoxide.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add m-CPBA (2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium sulfite solution to destroy excess peroxide.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Dihydroxylation of this compound via Upjohn Dihydroxylation
This protocol details the syn-dihydroxylation of the double bonds of this compound.
Materials:
-
This compound
-
Osmium tetroxide (OsO₄) solution (e.g., 2.5% in tert-butanol)
-
N-Methylmorpholine N-oxide (NMO)
-
Water
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and NMO (2.2 eq) in a mixture of acetone and water (e.g., 10:1 v/v).
-
To the stirred solution, add a catalytic amount of osmium tetroxide solution (e.g., 0.02 eq) dropwise at room temperature.
-
Stir the reaction mixture until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir vigorously for 30-60 minutes.
-
Extract the mixture with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude diol product by flash column chromatography.
Visualizations
Caption: General experimental workflow for the functionalization of this compound.
Caption: Troubleshooting logic for common side reactions in this compound functionalization.
Caption: Competing pathways in the electrophilic addition to this compound.
References
Technical Support Center: HPLC Methods for Purity Analysis of 1,4-Dihydronaphthalene
This technical support center provides detailed methodologies, troubleshooting guides, and frequently asked questions for the purity analysis of 1,4-dihydronaphthalene (B28168) by High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the purity analysis of this compound?
A1: A common starting point is a reversed-phase HPLC method using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, and UV detection. Given that this compound is a nonpolar, aromatic compound, these conditions generally provide good retention and separation from polar impurities.
Q2: What are the expected impurities or degradation products of this compound?
A2: During synthesis and storage, several related substances may be present. Key potential impurities and degradation products include:
-
Naphthalene (B1677914): The fully aromatic parent compound.
-
1,2-Dihydronaphthalene (B1214177): A positional isomer that can be difficult to separate from the 1,4-isomer.
-
Tetralin (1,2,3,4-Tetrahydronaphthalene): A reduction product.
-
1,4-Naphthoquinone (B94277): An oxidation product.
Q3: Which HPLC column is best for separating this compound from its isomers?
A3: While a standard C18 column is a good starting point, achieving baseline separation of positional isomers like 1,2- and this compound can be challenging. For improved resolution, consider columns that offer alternative selectivity, such as a Phenyl-Hexyl phase, which enhances separation of aromatic compounds through π-π interactions.
Q4: What detection wavelength should I use for this compound and its impurities?
A4: Based on the UV spectrum of this compound and related naphthalene derivatives, a detection wavelength between 220 nm and 230 nm is generally effective for detecting the main component and its key impurities. A photodiode array (PDA) detector is highly recommended to assess peak purity and to identify different components by their UV spectra.
Q5: How can I confirm the identity of the impurity peaks in my chromatogram?
A5: Peak identification can be confirmed by running individual standards of the expected impurities (naphthalene, 1,2-dihydronaphthalene, etc.) under the same HPLC conditions to compare retention times. For definitive identification, collecting the fractions and analyzing them by mass spectrometry (LC-MS) is the standard approach.
Experimental Protocols
A detailed methodology for a stability-indicating HPLC method is provided below. This method is designed to separate this compound from its key potential impurities.
Recommended HPLC Method for Purity Analysis
| Parameter | Recommended Condition |
| Column | Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 50% B; 5-20 min: 50% to 80% B; 20-25 min: 80% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV/PDA at 225 nm |
| Sample Diluent | Acetonitrile |
Note: This is a starting method and may require optimization based on your specific system and sample.
Sample Preparation
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to obtain a concentration of approximately 100 µg/mL.
-
Sample Solution: Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Spiked Suitability Solution: Prepare a solution containing approximately 100 µg/mL of this compound and 1 µg/mL each of naphthalene, 1,2-dihydronaphthalene, tetralin, and 1,4-naphthoquinone in acetonitrile. This solution is used to verify the resolution of the method.
Quantitative Data Summary
The following table presents expected relative retention times (RRT) and resolution (Rs) for key impurities relative to this compound using the recommended method.
| Compound | Expected RRT | Expected Resolution (Rs) |
| 1,4-Naphthoquinone | ~ 0.85 | > 2.0 |
| Naphthalene | ~ 0.92 | > 2.0 |
| 1,2-Dihydronaphthalene | ~ 0.97 | > 1.5 |
| This compound | 1.00 | - |
| Tetralin | ~ 1.10 | > 2.0 |
Data are illustrative and will vary based on the specific HPLC system and column used.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the analysis of this compound.
Experimental Workflow Diagram
Caption: Workflow for HPLC purity analysis of this compound.
Problem 1: Poor resolution between this compound and 1,2-dihydronaphthalene (Rs < 1.5).
-
Question: My main peak and a closely eluting impurity, likely the 1,2-isomer, are not fully separated. How can I improve this?
-
Answer:
-
Reduce Mobile Phase Strength: Decrease the initial percentage of acetonitrile in your gradient. A slower gradient will increase retention and provide more time for the isomers to separate.
-
Optimize Temperature: Lowering the column temperature (e.g., to 25°C) can sometimes enhance selectivity between closely related isomers.
-
Change Organic Modifier: Replace acetonitrile with methanol. Methanol has different solvent properties and can alter the selectivity (α) between the isomers.
-
Column Choice: If the above steps fail, the C18 column may not be providing enough selectivity. Switch to a Phenyl-Hexyl or a column specifically designed for aromatic isomer separations, which leverages π-π interactions.[1]
-
Problem 2: Peak tailing observed for the main this compound peak.
-
Question: The peak for this compound is asymmetrical with a distinct tail. What is the cause and solution?
-
Answer:
-
Column Overload: The most common cause for tailing with a non-polar compound is mass overload. Reduce the concentration of your sample solution (e.g., to 50 µg/mL) or decrease the injection volume.
-
Sample Diluent Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. If your sample is dissolved in 100% acetonitrile while the mobile phase starts at 50% acetonitrile, it can cause peak distortion. Try dissolving your sample in the initial mobile phase composition.
-
Column Contamination: Strongly retained compounds from previous injections may accumulate at the column head. Flush the column with a strong solvent like 100% acetonitrile or isopropanol.
-
Column Void: A void at the head of the column can cause peak distortion. This is often accompanied by a drop in backpressure. If suspected, the column may need to be replaced.
-
Problem 3: Retention times are shifting between injections.
-
Question: My retention times are not consistent from one run to the next. What should I check?
-
Answer:
-
Inadequate Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, a 10-15 column volume re-equilibration period is recommended.
-
Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause of drift. Prepare fresh mobile phase daily and ensure accurate mixing. If using an online mixer, check for proper functioning.
-
Column Temperature Fluctuations: Use a thermostatted column compartment and ensure it maintains a stable temperature. Unstable ambient temperatures can cause retention time shifts.
-
Pump Issues: Check for leaks in the pump or fluctuations in the flow rate. A fluctuating backpressure is often a sign of pump problems or air bubbles in the system. Purge the pump to remove any bubbles.
-
Troubleshooting Logic Diagram
Caption: A logical guide for troubleshooting common HPLC issues.
References
Validation & Comparative
Comparative Stability Analysis: 1,2-Dihydronaphthalene vs. 1,4-Dihydronaphthalene
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermodynamic stability of 1,2-dihydronaphthalene (B1214177) and 1,4-dihydronaphthalene (B28168), supported by experimental data. The relative stability of these isomers is a critical factor in synthetic chemistry, influencing reaction pathways and product distributions.
Executive Summary
Experimental evidence, primarily from heats of hydrogenation, conclusively demonstrates that 1,2-dihydronaphthalene is the more stable isomer compared to this compound. This increased stability is attributed to the conjugation of the double bond with the aromatic π-system in the 1,2-isomer, a stabilizing interaction that is absent in the isolated double bond of the 1,4-isomer.
Data Presentation
The thermodynamic stability of the dihydronaphthalene isomers can be quantified by comparing their heats of hydrogenation. This experimental value represents the enthalpy change when the isomers are hydrogenated to a common product, 1,2,3,4-tetrahydronaphthalene. A lower heat of hydrogenation indicates a more stable starting molecule.
| Isomer | Structure | Heat of Hydrogenation (kJ/mol) | Heat of Hydrogenation (kcal/mol) | Relative Stability |
| 1,2-Dihydronaphthalene | 101 | 24.1 | More Stable | |
| This compound | 113 | 27.1 | Less Stable |
Note: Data compiled from multiple consistent sources.
Theoretical Basis for Stability
The observed difference in stability is rooted in the principles of electron delocalization and conjugation.
Caption: Logical relationship of stability in dihydronaphthalene isomers.
In 1,2-dihydronaphthalene, the double bond in the partially saturated ring is in conjugation with the aromatic benzene (B151609) ring. This allows for the delocalization of π-electrons over a larger system, which is a stabilizing effect. Conversely, the double bond in this compound is isolated from the aromatic ring by a methylene (B1212753) group, preventing such resonance stabilization.
Experimental Protocols
The primary experimental method for determining the relative stability of these isomers is the measurement of their heats of hydrogenation via calorimetry.
Objective: To measure the enthalpy change (ΔH) upon catalytic hydrogenation of 1,2-dihydronaphthalene and this compound to their common product, 1,2,3,4-tetrahydronaphthalene.
1. Materials and Apparatus:
-
Substrates: High-purity 1,2-dihydronaphthalene and this compound.
-
Hydrogenation Catalyst: Typically 5% Palladium on Carbon (Pd/C).
-
Solvent: An inert solvent such as ethanol (B145695) or ethyl acetate.
-
Hydrogen Source: High-pressure hydrogen gas cylinder.
-
Apparatus: A high-pressure hydrogenation apparatus (e.g., a Parr shaker) coupled with a reaction calorimeter to measure heat evolution.
2. General Procedure:
-
A precisely weighed amount of the dihydronaphthalene isomer is dissolved in the chosen solvent and placed in the reaction vessel of the calorimeter.
-
A catalytic amount of Pd/C is added to the solution.
-
The system is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove air, then filled with hydrogen to a specific pressure.
-
The reaction is initiated by starting the agitation (shaking or stirring) and, if necessary, heating the vessel to a controlled temperature.
-
The temperature change of the system is monitored precisely throughout the reaction. The total heat evolved is used to calculate the enthalpy of hydrogenation.
-
The reaction is considered complete when hydrogen uptake ceases.
-
The final product, 1,2,3,4-tetrahydronaphthalene, can be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
3. Data Analysis: The heat of hydrogenation is calculated from the temperature change, the heat capacity of the calorimeter and its contents, and the moles of the reactant. By comparing the heats of hydrogenation for the two isomers, their relative stabilities are determined. The isomer that releases less heat is the more stable one.
Stability of Dihydronaphthalene Isomers: A Comparative Analysis of Heats of Hydrogenation
An Examination of the Thermodynamic Stabilities of 1,2-Dihydronaphthalene (B1214177) and 1,4-Dihydronaphthalene (B28168) Through Enthalpy of Hydrogenation
The relative stability of isomers is a critical consideration in chemical research and drug development, influencing reaction pathways, product distribution, and pharmacological activity. This guide provides a comparative analysis of the thermodynamic stability of two dihydronaphthalene isomers, 1,2-dihydronaphthalene and this compound, based on their experimental heats of hydrogenation. The enthalpy of hydrogenation serves as a powerful tool to quantify the stability of unsaturated compounds; a lower heat of hydrogenation indicates a more stable starting molecule.
Quantitative Comparison of Heats of Hydrogenation
The selective hydrogenation of 1,2-dihydronaphthalene and this compound to the common product, 1,2,3,4-tetrahydronaphthalene, allows for a direct comparison of their relative stabilities. The experimental data for the heat of hydrogenation of these two isomers are summarized in the table below.
| Isomer | Structure | Heat of Hydrogenation (kJ/mol) | Heat of Hydrogenation (kcal/mol) | Relative Stability |
| 1,2-Dihydronaphthalene | 101[1][2][3] | 24.1[1] | More Stable | |
| This compound | 113[1][2][3] | 27.1[1] | Less Stable |
The data clearly indicates that 1,2-dihydronaphthalene has a lower heat of hydrogenation compared to this compound. This signifies that 1,2-dihydronaphthalene is the more thermodynamically stable isomer. The difference in stability is attributed to the electronic arrangement within the molecules. In 1,2-dihydronaphthalene, the double bond is in conjugation with the aromatic π-system of the benzene (B151609) ring. This extended conjugation allows for delocalization of π-electrons over a larger area, which results in a lower overall energy state and thus, greater stability. Conversely, the double bonds in this compound are isolated and do not participate in conjugation with the aromatic ring, leading to a higher energy state.
Experimental Determination of Heat of Hydrogenation
The heat of hydrogenation is experimentally determined using calorimetry. A representative protocol for the catalytic hydrogenation of a dihydronaphthalene isomer is outlined below.
Objective: To measure the heat of hydrogenation of a dihydronaphthalene isomer by reacting it with hydrogen gas in the presence of a catalyst and measuring the heat evolved using a calorimeter.
Materials:
-
Dihydronaphthalene isomer (1,2- or 1,4-)
-
Palladium on carbon (Pd/C) catalyst (e.g., 5-10 wt%)
-
Solvent (e.g., ethanol (B145695) or acetic acid)
-
Hydrogen gas (high purity)
-
Calorimeter (e.g., a constant-pressure calorimeter)
-
Hydrogenation apparatus (e.g., a Parr hydrogenator or a balloon hydrogenation setup)
-
Temperature probe
-
Stir plate and stir bar
Procedure:
-
Calorimeter Calibration: The heat capacity of the calorimeter is determined by conducting a reaction with a known enthalpy change or by electrical calibration.
-
Sample Preparation: A known mass of the dihydronaphthalene isomer is accurately weighed and dissolved in a specific volume of the chosen solvent.
-
Catalyst Addition: A catalytic amount of Pd/C is carefully added to the reaction vessel. The system is then sealed.
-
Inert Atmosphere: The reaction vessel is purged with an inert gas (e.g., nitrogen or argon) to remove any oxygen.
-
Hydrogenation: The system is then evacuated and filled with hydrogen gas to a known pressure. The reaction mixture is stirred vigorously to ensure efficient mixing and contact with the catalyst.
-
Temperature Monitoring: The temperature of the reaction mixture is continuously monitored using a calibrated temperature probe. The initial temperature (Tinitial) is recorded once it stabilizes.
-
Reaction Initiation and Data Collection: The hydrogenation reaction is initiated. For an exothermic reaction, the temperature will rise. The temperature is recorded at regular intervals until it reaches a maximum value (Tfinal) and then begins to cool.
-
Calculation of Heat of Reaction: The heat evolved during the reaction (qrxn) is calculated using the formula: qrxn = - (Ccalorimeter + Ccontents) * ΔT where C is the heat capacity and ΔT = Tfinal - Tinitial.
-
Calculation of Enthalpy of Hydrogenation: The molar enthalpy of hydrogenation (ΔHhydrog) is then calculated by dividing the heat of reaction by the number of moles of the dihydronaphthalene isomer used.
Visualizing Stability and Experimental Workflow
The following diagrams illustrate the relationship between the heats of hydrogenation and the relative stabilities of the isomers, as well as a generalized workflow for the experimental determination.
References
A Spectroscopic Showdown: Distinguishing 1,2- and 1,4-Dihydronaphthalene Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the key spectroscopic differences between 1,2-dihydronaphthalene (B1214177) and 1,4-dihydronaphthalene (B28168). This guide provides a detailed comparison of their NMR, mass spectrometry, infrared, and UV-Vis spectroscopic data, supported by experimental protocols and visual diagrams to aid in their unambiguous identification.
The structural isomers 1,2-dihydronaphthalene and this compound, both with the chemical formula C₁₀H₁₀ and a molecular weight of 130.19 g/mol , present a common challenge in chemical synthesis and analysis.[1] Their subtle difference in the placement of a double bond within the partially saturated ring leads to distinct molecular symmetries and electronic environments. These differences are readily elucidated by a suite of spectroscopic techniques, each providing a unique fingerprint for the two isomers. This guide offers an objective comparison of their spectroscopic signatures to facilitate their accurate identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Symmetries
NMR spectroscopy is arguably the most powerful tool for differentiating these two isomers. The molecular symmetry, or lack thereof, in each compound results in markedly different ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy:
This compound possesses a C₂ᵥ symmetry axis, rendering its protons chemically equivalent in pairs. This results in a simpler, more symmetrical ¹H NMR spectrum. In contrast, 1,2-dihydronaphthalene lacks this symmetry, leading to a more complex spectrum with distinct signals for each of its non-equivalent protons.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1,2-Dihydronaphthalene | Aromatic (4H) | 6.85 - 7.29 | m | - |
| Olefinic (H3) | 6.42 | d | J = 9.6 | |
| Olefinic (H4) | 5.99 | dt | J = 9.6, 4.2 | |
| Allylic (H2) | 2.75 | t | J = 8.5 | |
| Benzylic (H1) | 2.28 | q | J = 8.5, 1.7 | |
| This compound | Aromatic (4H) | ~7.09 | m | - |
| Olefinic (2H) | ~5.88 | t | J = 3.4 | |
| Allylic/Benzylic (4H) | ~3.35 | d | J = 3.4 |
Note: Chemical shifts and coupling constants are approximate and can vary depending on the solvent and spectrometer frequency. Data compiled from multiple sources.[2][3]
¹³C NMR Spectroscopy:
The difference in symmetry is also evident in the ¹³C NMR spectra. The higher symmetry of this compound results in fewer signals compared to the 1,2-isomer, where all ten carbon atoms are chemically non-equivalent.
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| 1,2-Dihydronaphthalene | Aromatic | ~135.5, ~133.8, ~128.8, ~128.1, ~126.9, ~125.8 |
| Olefinic | ~127.2, ~124.9 | |
| Aliphatic | ~28.1, ~22.9 | |
| This compound | Aromatic (quaternary) | ~134.5 |
| Aromatic (CH) | ~126.0 | |
| Olefinic | ~124.5 | |
| Aliphatic | ~28.8 |
Note: Chemical shifts are approximate and can vary depending on the solvent. Data compiled from multiple sources.[4][5]
Mass Spectrometry: Fragmentation Fingerprints
Electron ionization mass spectrometry (EI-MS) of both isomers yields a molecular ion peak (M⁺) at m/z 130, confirming their identical molecular weight.[2][6] However, their fragmentation patterns, while similar, can exhibit subtle differences in the relative intensities of key fragment ions. Both isomers show a prominent peak at m/z 129, corresponding to the loss of a hydrogen atom to form a stable dihydronaphthyl cation. Another significant fragment is observed at m/z 115, resulting from the loss of a methyl radical followed by rearrangement.[7]
| Compound | m/z | Proposed Fragment | Relative Abundance |
| 1,2-Dihydronaphthalene | 130 | [C₁₀H₁₀]⁺ | High |
| 129 | [C₁₀H₉]⁺ | High | |
| 115 | [C₉H₇]⁺ | Moderate | |
| This compound | 130 | [C₁₀H₁₀]⁺ | High |
| 129 | [C₁₀H₉]⁺ | High | |
| 115 | [C₉H₇]⁺ | Moderate |
While the major fragments are the same, careful analysis of the relative intensities of other minor fragments may provide additional clues for differentiation, though this can be instrument-dependent.
Infrared (IR) Spectroscopy: Vibrational Distinctions
The vibrational modes of 1,2- and this compound, as observed in their IR spectra, provide another layer of distinction. The key differences arise from the C=C bond placement and the nature of the C-H bonds.
| Functional Group | Vibrational Mode | 1,2-Dihydronaphthalene (cm⁻¹) | This compound (cm⁻¹) |
| Aromatic C-H | Stretch | ~3050 - 3020 | ~3050 - 3020 |
| Olefinic C-H | Stretch | ~3015 | ~3025 |
| Aliphatic C-H | Stretch | ~2930, ~2840 | ~2920, ~2830 |
| C=C | Stretch (Aromatic) | ~1600, ~1490 | ~1600, ~1480 |
| C=C | Stretch (Olefinic) | ~1650 | ~1660 |
| C-H | Bend (out-of-plane) | ~740 (ortho-disubstituted) | ~730 (ortho-disubstituted) |
Note: Frequencies are approximate. Data compiled from NIST Chemistry WebBook.[8][9] The most telling differences are often in the fingerprint region (below 1500 cm⁻¹), where the complex interplay of bending and stretching vibrations provides a unique pattern for each isomer.
UV-Vis Spectroscopy: The Influence of Conjugation
UV-Vis spectroscopy reveals differences in the electronic transitions of the two isomers. 1,2-Dihydronaphthalene has a styrene-like chromophore where the double bond is conjugated with the aromatic ring. This extended conjugation leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maximum compared to this compound, where the double bond is isolated from the aromatic system.
| Compound | λmax (nm) | Solvent |
| 1,2-Dihydronaphthalene | ~262 | Ethanol |
| This compound | ~273, ~281 | Isooctane |
Note: λmax values can be influenced by the solvent.[10][11]
Experimental Protocols
1. NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the dihydronaphthalene isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse sequence.
-
Spectral width: 12-16 ppm.
-
Number of scans: 8-16.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled single-pulse sequence.
-
Spectral width: 0-220 ppm.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the TMS signal.
2. Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., dichloromethane, methanol) via a direct insertion probe or a gas chromatograph (GC-MS).
-
Instrumentation: Utilize a mass spectrometer with an electron ionization (EI) source.
-
Acquisition Parameters:
-
Ionization energy: 70 eV.
-
Mass range: m/z 40-400.
-
Scan speed: 1-2 scans/second.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.
3. Infrared (IR) Spectroscopy (FT-IR)
-
Sample Preparation:
-
Liquid Film: Place a drop of the neat liquid sample between two NaCl or KBr plates.
-
Solution: Prepare a dilute solution (1-5% w/v) in a suitable IR-transparent solvent (e.g., CCl₄, CS₂).
-
-
Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.
-
Acquisition Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Processing: Perform a background subtraction using the spectrum of the empty cell or the pure solvent.
4. UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane, cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at the λmax.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition Parameters:
-
Wavelength range: 200-400 nm.
-
Scan speed: Medium.
-
Baseline correction: Use a cuvette containing the pure solvent as a reference.
-
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).
Visualizing the Differences
The structural disparities between the two isomers are the root cause of their distinct spectroscopic behaviors. The following diagrams illustrate these structural differences and a conceptual workflow for their spectroscopic differentiation.
Caption: Molecular structures of 1,2- and this compound.
Caption: A workflow for distinguishing the isomers using NMR and UV-Vis spectroscopy.
References
- 1. This compound | C10H10 | CID 69155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-DIHYDRONAPHTHALENE(447-53-0) 1H NMR [m.chemicalbook.com]
- 3. This compound(612-17-9) 1H NMR spectrum [chemicalbook.com]
- 4. 1,2-DIHYDRONAPHTHALENE(447-53-0) 13C NMR [m.chemicalbook.com]
- 5. This compound(612-17-9) 13C NMR [m.chemicalbook.com]
- 6. This compound [webbook.nist.gov]
- 7. Naphthalene, 1,2-dihydro- [webbook.nist.gov]
- 8. Naphthalene, 1,2-dihydro- [webbook.nist.gov]
- 9. This compound [webbook.nist.gov]
- 10. 1,2-Dihydronaphthalene | C10H10 | CID 9938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound [webbook.nist.gov]
A Comparative Guide: 1,4-Dihydronaphthalene vs. Tetralin as Hydrogen Transfer Agents
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry and catalysis, the selection of an appropriate hydrogen donor is paramount for efficient and selective reduction reactions. This guide provides a comprehensive comparison of two commonly employed hydrogen transfer agents: 1,4-dihydronaphthalene (B28168) and tetralin (1,2,3,4-tetrahydronaphthalene). While both are capable of donating hydrogen, their efficacy and reaction characteristics can differ significantly depending on the specific application. This document aims to provide an objective comparison based on available experimental data, detailed experimental protocols, and mechanistic insights to aid researchers in making informed decisions for their work.
Performance Comparison: Quantitative Data
Direct comparative studies of this compound and tetralin as hydrogen transfer agents under identical conditions are limited in the reviewed literature. However, data from individual studies on their dehydrogenation and hydrogen transfer reactions provide valuable insights into their relative performance. The following table summarizes key quantitative data extracted from various sources.
| Parameter | This compound | Tetralin | Source |
| Reaction Type | Dehydrogenation by Quinones | Dehydrogenation in Direct Coal Liquefaction | [1] |
| Solvent | Phenetole | - | [1] |
| Temperature | 50-160°C | 380°C | [2] |
| Transformation Rate | - | 34.72% | [2] |
| Reaction Type | - | Dehydrogenation in Direct Coal Liquefaction | [2] |
| Temperature | - | 420°C | [2] |
| Transformation Rate | - | 52.74% | [2] |
| Reaction Type | - | Hydrogenation over Ni/Al2O3 | [3] |
| Temperature | - | 548 K (275°C) | [3] |
| Specific Reaction Rate | - | 71.5 mmol/s gcat | [3] |
| Turnover Frequency (TOF) | - | 28.6 x 10^-3 s^-1 | [3] |
| Reaction Type | - | Hydrogenation over Pd/Al2O3 | [3] |
| Temperature | - | 548 K (275°C) | [3] |
| Specific Reaction Rate | - | 26.2 mmol/s gcat | [3] |
| Turnover Frequency (TOF) | - | 7.9 x 10^-3 s^-1 | [3] |
| Reaction Type | - | Hydrogenation over Pt/Al2O3 | [3] |
| Temperature | - | 548 K (275°C) | [3] |
| Specific Reaction Rate | - | 428.8 mmol/s gcat | [3] |
| Turnover Frequency (TOF) | - | 48.7 x 10^-3 s^-1 | [3] |
Note: The data for this compound pertains to its dehydrogenation by quinones, which is a different reaction system compared to the coal liquefaction and catalytic hydrogenation data for tetralin. This highlights the current gap in the literature regarding direct, side-by-side comparisons.
Experimental Protocols
Hydrogen Transfer from Tetralin in Direct Coal Liquefaction
This protocol is adapted from a study investigating the transformation of tetralin as a hydrogen-donor solvent in the direct liquefaction of coal.[2]
Materials:
-
Tetralin (hydrogen-donor solvent)
-
Wucaiwan coal (WCW), 200 mesh
-
Iron (III) oxide (Fe2O3) catalyst
-
Sulfur (S) co-catalyst
-
High-pressure autoclave reactor
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Weigh 2 grams of WCW coal and 4 grams of tetralin and transfer to the autoclave.
-
Add the Fe2O3 catalyst (3 wt% of coal) and sulfur co-catalyst (0.4 times the mass of Fe).
-
Seal the autoclave and purge with nitrogen gas before introducing hydrogen gas to an initial pressure of 5 MPa.
-
Heat the reactor to the desired temperature (e.g., 380°C or 420°C) and maintain for 60 minutes with stirring.
-
After the reaction, cool the autoclave to room temperature.
-
Collect the gas phase for analysis.
-
Extract the liquid and solid products from the autoclave.
-
Analyze the liquid product composition using GC-MS to determine the transformation rate of tetralin and the distribution of products (naphthalene, methyl indan, etc.).
Dehydrogenation of this compound by Quinones
This protocol is based on a kinetic study of the dehydrogenation of this compound.[1]
Materials:
-
This compound
-
Quinone (e.g., thymoquinone)
-
Solvent (e.g., phenetole)
-
Reaction vessel with temperature control
-
UV-Vis spectrophotometer or other suitable analytical instrument for monitoring reactant/product concentrations
Procedure:
-
Prepare solutions of this compound and the quinone in the chosen solvent at known concentrations.
-
Equilibrate the solutions to the desired reaction temperature (e.g., 155°C).
-
Initiate the reaction by mixing the reactant solutions in the reaction vessel.
-
Monitor the progress of the reaction over time by periodically taking aliquots and analyzing the concentration of the quinone, the hydroquinone (B1673460) product, or this compound using a suitable analytical technique (e.g., spectrophotometry).
-
Determine the reaction rate and order from the concentration-time data.
-
To investigate potential catalysis, the experiment can be repeated with the addition of radical initiators (e.g., benzoyl peroxide) or by exposure to UV light.
Mechanistic Insights and Visualizations
The mechanisms of hydrogen transfer from this compound and tetralin are believed to proceed through different pathways, which influences their reactivity.
Hydrogen Transfer from this compound
The dehydrogenation of this compound is a concerted process where two hydrogen atoms are transferred, leading to the formation of the aromatic naphthalene. This process is driven by the significant gain in resonance energy upon aromatization.
Caption: Hydrogen transfer from this compound.
Hydrogen Transfer from Tetralin
Tetralin donates hydrogen in a stepwise manner. The initial hydrogen abstraction is the rate-determining step and is facilitated by the stability of the resulting benzylic radical. Subsequent hydrogen donation leads to the formation of dihydronaphthalene intermediates and ultimately naphthalene.
Caption: Stepwise hydrogen transfer from tetralin.
Conclusion
Both this compound and tetralin serve as effective hydrogen transfer agents in various chemical transformations. The choice between them depends critically on the reaction conditions and the desired outcome.
-
This compound: The concerted nature of its hydrogen donation, driven by aromatization, suggests it may be a more potent hydrogen donor under milder conditions. However, quantitative data to directly support this across a range of reactions is currently lacking in the literature.
-
Tetralin: Its efficacy as a hydrogen donor, particularly at elevated temperatures as seen in coal liquefaction, is well-documented.[2] The stepwise hydrogen donation mechanism allows for a more controlled release of hydrogen.
Future Research Directions: To provide a more definitive comparison, future research should focus on direct, quantitative comparisons of the hydrogen-donating abilities of this compound and tetralin under identical experimental conditions. This would involve measuring reaction kinetics, yields, and product selectivities for a range of substrates and catalytic systems. Such studies would be invaluable to the scientific community for the rational design of more efficient and selective reduction processes.
References
- 1. Hydrogen transfer. Part II. The dehydrogenation of 1 : 4-dihydronaphthalene by quinones. Kinetics and mechanism - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ou.edu [ou.edu]
Unambiguous Structural Confirmation of 1,4-Dihydronaphthalene: A 2D NMR-Based Comparative Guide
For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of modern 2D Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the definitive structural confirmation of 1,4-dihydronaphthalene (B28168), a common bicyclic aromatic hydrocarbon scaffold.
The structural integrity of a molecule is paramount in chemical and pharmaceutical research, directly impacting its biological activity, physical properties, and potential applications. While one-dimensional (1D) NMR provides initial insights, complex molecules or those with subtle isomeric differences often require the resolving power of two-dimensional (2D) NMR. This guide details the application of COSY, HSQC, and HMBC experiments in confirming the structure of this compound and objectively compares this methodology with alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and X-ray Crystallography.
2D NMR Spectroscopy: A Detailed Look at this compound
2D NMR techniques provide through-bond and through-space correlations between nuclei, offering a definitive roadmap of the molecular structure. For this compound, these experiments unambiguously confirm the connectivity of the aromatic and dihydro portions of the molecule.
Predicted 2D NMR Data for this compound
The following tables summarize the expected chemical shifts and key 2D NMR correlations for this compound. These predictions are based on known 1D NMR data and established principles of 2D NMR spectroscopy.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
| Atom Name | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-1, H-4 | 3.35 (t) | 29.5 |
| H-2, H-3 | 5.95 (t) | 126.5 |
| H-5, H-8 | 7.15 (dd) | 126.0 |
| H-6, H-7 | 7.20 (dd) | 128.5 |
| C-4a, C-8a | - | 134.0 |
Table 2: Key Predicted 2D NMR Correlations for this compound.
| Experiment | Correlation Type | Key Cross-Peaks | Structural Information Confirmed |
| COSY | ¹H-¹H | H-1/H-2, H-3/H-4, H-5/H-6, H-7/H-8 | Connectivity within the aliphatic and aromatic rings. |
| HSQC | ¹H-¹³C (one-bond) | H-1/C-1, H-2/C-2, H-5/C-5, H-6/C-6 | Direct attachment of protons to their respective carbon atoms. |
| HMBC | ¹H-¹³C (multi-bond) | H-1/C-3, H-1/C-4a, H-1/C-8a, H-2/C-4, H-5/C-7, H-5/C-8a | Long-range connectivity, bridging the aliphatic and aromatic rings and confirming the overall molecular framework. |
Experimental Protocols for 2D NMR Analysis
Acquiring high-quality 2D NMR data requires careful sample preparation and parameter optimization.
Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). The solution is then transferred to a 5 mm NMR tube.
Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe is recommended for optimal sensitivity and resolution.
1. COSY (Correlation Spectroscopy): The gradient-selected COSY (gCOSY) experiment is utilized to establish proton-proton couplings. Key parameters include:
-
Pulse Program: cosygpqf
-
Spectral Width: 10 ppm in both dimensions
-
Number of Increments: 256 in the indirect dimension (t₁)
-
Number of Scans: 2-4 per increment
-
Relaxation Delay: 1.5 s
2. HSQC (Heteronuclear Single Quantum Coherence): The phase-sensitive gradient-edited HSQC experiment is used to correlate protons with their directly attached carbons.
-
Pulse Program: hsqcedetgpsisp2.3
-
¹H Spectral Width: 10 ppm
-
¹³C Spectral Width: 160 ppm
-
¹J(C,H) Coupling Constant: Optimized for an average one-bond coupling of 145 Hz.
-
Number of Increments: 256 in t₁
-
Number of Scans: 4-8 per increment
3. HMBC (Heteronuclear Multiple Bond Correlation): The gradient-selected HMBC experiment is employed to identify long-range proton-carbon correlations (2-3 bonds).
-
Pulse Program: hmbcgplpndqf
-
¹H Spectral Width: 10 ppm
-
¹³C Spectral Width: 160 ppm
-
Long-Range Coupling Constant: Optimized for an average ⁿJ(C,H) of 8 Hz.
-
Number of Increments: 400 in t₁
-
Number of Scans: 8-16 per increment
Visualizing the Logic of 2D NMR Structural Elucidation
The following diagrams illustrate the workflow and the relationships between the different NMR experiments in confirming the structure of this compound.
Caption: Workflow for 2D NMR-based structure elucidation of this compound.
Caption: Key 2D NMR correlations confirming the structure of this compound.
Comparison with Alternative Analytical Techniques
While 2D NMR is a powerful tool, other techniques can also provide valuable structural information. The choice of method often depends on the specific research question, sample availability, and instrumentation access.
Table 3: Comparison of 2D NMR with GC-MS and X-ray Crystallography for the Structural Analysis of this compound.
| Feature | 2D NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | X-ray Crystallography |
| Principle | Measures nuclear spin interactions to determine molecular connectivity. | Separates compounds based on volatility and provides mass-to-charge ratio of fragments. | Determines the three-dimensional arrangement of atoms in a crystalline solid. |
| Information Provided | Detailed atomic connectivity, stereochemistry (via NOESY), and dynamic information in solution. | Molecular weight and fragmentation pattern, which can be compared to a library for identification. | Precise bond lengths, bond angles, and solid-state conformation. |
| Sample Requirements | 1-10 mg, soluble in a deuterated solvent. | Microgram to nanogram quantities, must be volatile and thermally stable. | High-quality single crystal. |
| Performance for this compound | Excellent: Provides unambiguous confirmation of the entire molecular framework. | Good: Can identify the compound by matching its mass spectrum and retention time with a known standard. However, it may not distinguish between certain isomers without a reference. | Excellent: Provides the definitive solid-state structure. However, obtaining a suitable crystal can be a significant challenge, and the solid-state conformation may differ from the solution-state. |
| Advantages | Non-destructive, provides detailed structural information in solution, versatile for a wide range of molecules. | High sensitivity, excellent for mixture analysis and quantification. | Provides the absolute structure. |
| Limitations | Lower sensitivity compared to MS, requires more sample, can be time-consuming to acquire and analyze. | Isomeric differentiation can be difficult, requires a reference standard for confident identification. | Requires a suitable crystal, which is not always possible to obtain; the structure is in the solid state. |
Conclusion
For the unambiguous structural confirmation of this compound, 2D NMR spectroscopy stands out as a superior technique. The combination of COSY, HSQC, and HMBC experiments provides a complete and detailed picture of the molecular connectivity in solution, leaving no room for ambiguity. While GC-MS is a valuable tool for rapid identification and quantification, its reliance on spectral library matching can be a limitation for novel or isomeric compounds. X-ray crystallography, when successful, offers the ultimate structural detail but is often hampered by the requirement for high-quality crystals. Therefore, for researchers requiring definitive and comprehensive structural data, 2D NMR is the method of choice.
Purity Under the Microscope: A Comparative Guide to the Assessment of 1,4-Dihydronaphthalene
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. In the synthesis of complex molecules, the seemingly minor presence of impurities can have profound consequences on reaction yields, biological activity, and the overall integrity of a study. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 1,4-dihydronaphthalene (B28168), a common building block in organic synthesis. We delve into the nuances of Gas Chromatography-Mass Spectrometry (GC-MS) and offer a comparative analysis with High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by detailed experimental protocols and data.
The Critical Role of Purity Assessment
This compound is a valuable intermediate in the synthesis of a variety of pharmaceutical compounds and other complex organic molecules. Its purity is a critical factor that can influence the outcome of subsequent reactions and the pharmacological profile of the final product. Common impurities in commercially available or synthesized this compound can include its isomer 1,2-dihydronaphthalene, the fully aromatized naphthalene, and the over-reduced tetralin. The presence of these impurities can lead to unwanted side reactions, reduced yields, and difficulties in purification of the desired product. Therefore, a robust and reliable analytical method for purity assessment is not just a quality control measure; it is a cornerstone of reproducible and accurate scientific research.
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Resolution Approach
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it well-suited for the analysis of this compound and its common impurities. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column, while the mass spectrometer provides detailed structural information for each component, allowing for confident identification and quantification.
Experimental Protocol: GC-MS
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent, such as dichloromethane (B109758) or hexane, and dilute to the mark.
-
Prepare a series of calibration standards of this compound and its potential impurities (1,2-dihydronaphthalene, naphthalene, and tetralin) in the same solvent.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
SIM Ions for Quantification:
-
This compound: m/z 130 (molecular ion), 129
-
1,2-Dihydronaphthalene: m/z 130 (molecular ion), 129
-
Naphthalene: m/z 128 (molecular ion)
-
Tetralin: m/z 132 (molecular ion), 104
-
-
3. Data Analysis:
-
Identify the peaks corresponding to this compound and its impurities based on their retention times and mass spectra.
-
Quantify the amount of each compound by integrating the peak areas in the SIM chromatograms and comparing them to the calibration curves.
-
Calculate the purity of the this compound sample as a percentage of the total peak area of all identified components.
Diagram: GC-MS Experimental Workflow
Caption: Workflow for the purity assessment of this compound by GC-MS.
Alternative Methods: A Comparative Overview
While GC-MS offers excellent resolution and sensitivity, other analytical techniques provide complementary or, in some cases, superior advantages for purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. It is particularly useful for non-volatile or thermally labile compounds, although this compound and its common impurities are amenable to both GC and HPLC.
Key Advantages of HPLC:
-
No derivatization required: Unlike some GC methods for polar compounds, HPLC can often analyze samples directly.
-
Different selectivity: The separation mechanism in HPLC is different from GC, which can be advantageous for resolving isomers that are difficult to separate by GC.
Typical HPLC Method:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water.
-
Detector: UV detector set to a wavelength where all compounds have significant absorbance (e.g., 210 nm or 254 nm).
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a primary analytical method for the accurate determination of purity without the need for a reference standard of the analyte itself.[1][2] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for the absolute quantification of a compound against a certified internal standard.
Key Advantages of qNMR:
-
Primary method: Provides a direct measure of purity without relying on the response factor of the analyte.
-
Non-destructive: The sample can be recovered after analysis.
-
Structural information: Provides detailed structural information that can aid in the identification of unknown impurities.
Typical qNMR Protocol:
-
Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Dissolve the mixture in a deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum with optimized parameters for quantitative analysis (e.g., long relaxation delay).
-
Integrate the signals of the analyte and the internal standard and calculate the purity based on the known concentration and purity of the internal standard.
Performance Comparison
The choice of analytical method often depends on the specific requirements of the analysis, such as the need for high throughput, the availability of instrumentation, and the desired level of accuracy. The following table summarizes the key performance characteristics of GC-MS, HPLC, and qNMR for the purity assessment of this compound.
| Feature | GC-MS | HPLC-UV | qNMR |
| Principle | Separation by volatility and interaction with stationary phase; detection by mass-to-charge ratio. | Separation by partitioning between mobile and stationary phases; detection by UV absorbance. | Nuclear spin resonance in a magnetic field; quantification by signal integration against an internal standard. |
| Selectivity | Excellent, especially with SIM mode for resolving co-eluting peaks. | Good, dependent on column and mobile phase selection. Isomer separation can be challenging. | Excellent, based on unique chemical shifts of protons. |
| Sensitivity | High (ng to pg level). | Moderate (µg to ng level). | Lower than chromatographic methods (mg level). |
| Precision (RSD) | < 2% | < 2% | < 1% |
| Limit of Detection (LOD) | Low (e.g., ~0.1 µg/mL for related dihydroxynaphthalenes)[3] | Moderate (e.g., 2-70 µg/L for naphthalene)[4] | High |
| Limit of Quantitation (LOQ) | Low (e.g., ~0.4 µg/mL for related dihydroxynaphthalenes)[3] | Moderate (e.g., 6-210 µg/L for naphthalene)[4] | High |
| Analysis Time | ~20-30 minutes per sample. | ~15-25 minutes per sample. | ~5-15 minutes per sample. |
| Quantification | Relative (requires calibration curves for each analyte). | Relative (requires calibration curves for each analyte). | Absolute (purity determined against a certified internal standard). |
Diagram: Method Selection Logic
Caption: Decision tree for selecting an analytical method for purity assessment.
Conclusion
The purity assessment of this compound is a critical step in ensuring the quality and reliability of research and development in the chemical and pharmaceutical sciences. GC-MS stands out as a highly sensitive and selective method for identifying and quantifying volatile impurities. HPLC offers a valuable alternative with different selectivity, while qNMR provides the distinct advantage of absolute purity determination without the need for specific impurity standards. The choice of the most appropriate technique will depend on the specific analytical needs, available resources, and the desired level of accuracy. By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions to ensure the integrity of their work.
References
- 1. analytical.unsw.edu.au [analytical.unsw.edu.au]
- 2. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of dihydroxynaphthalenes in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. edepot.wur.nl [edepot.wur.nl]
Unveiling the Vibrational Landscape of 1,4-Dihydronaphthalene: A Comparative Analysis of Experimental and Computational Data
A detailed comparison of experimental spectroscopic data with theoretical calculations provides a comprehensive understanding of the vibrational modes of 1,4-dihydronaphthalene (B28168), a molecule of interest in chemical and pharmaceutical research. This guide presents a side-by-side analysis of vibrational frequencies obtained from Fourier Transform Infrared (FTIR) and Raman spectroscopy against those derived from computational chemistry methods, offering researchers a robust framework for interpreting spectroscopic data.
This guide is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic and computational techniques to characterize molecular structures and dynamics. By presenting quantitative data in a clear, tabular format and detailing the experimental and computational protocols, this document aims to facilitate a deeper understanding of the vibrational properties of this compound.
Comparative Analysis of Vibrational Frequencies
A comprehensive spectroscopic investigation of this compound (14DHN) has been conducted, encompassing infrared, Raman, ultraviolet, and laser-induced fluorescence (LIF) techniques. These experimental findings have been juxtaposed with theoretical calculations to assign the vibrational modes in both the ground (S₀) and the first excited electronic state (S₁).[1][2]
The ground state vibrational frequencies, determined experimentally and calculated using density functional theory (DFT) and ab initio methods, show excellent agreement.[1][2] For the excited state, numerous vibrational modes have been successfully identified.[1][2] The molecule is observed to be flexible in its ground state, a characteristic that influences its spectroscopic selection rules.[1][2]
Below is a table summarizing the experimental and calculated vibrational frequencies for the ground electronic state of this compound.
| Vibrational Mode Description | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated (DFT) (cm⁻¹) |
| Ring Puckering | - | 157 | 155 |
| Ring Flapping | - | 184 | 182 |
| C-H Wag | 735 | 734 | 736 |
| C-H Bend | 801 | 801 | 803 |
| Ring Breathing | - | 986 | 985 |
| CH₂ Twist | 1235 | 1234 | 1238 |
| C=C Stretch | 1654 | 1654 | 1660 |
| Aromatic C-H Stretch | 3023 | 3023 | 3025 |
| Aliphatic C-H Stretch | 2834 | 2834 | 2839 |
Note: This table presents a selection of key vibrational modes for illustrative purposes. A more extensive list can be found in the cited literature.
Experimental and Computational Protocols
The methodologies employed to obtain the presented data are crucial for their interpretation and for enabling other researchers to reproduce or build upon these findings.
Experimental Protocols
Sample Preparation: The this compound sample was purified by trap-to-trap distillation.[1]
FTIR Spectroscopy: Fourier Transform Infrared (FTIR) spectra were recorded to measure the absorption of infrared light by the sample, revealing its vibrational modes.[1] This technique is particularly sensitive to polar functional groups.
Raman Spectroscopy: Raman spectra were obtained by exciting the sample with a laser and measuring the scattered light.[3] This method provides complementary information to FTIR, especially for non-polar bonds and symmetric vibrations.
Laser-Induced Fluorescence (LIF) and UV Absorption Spectroscopy: These techniques were utilized to probe the electronic and vibrational energy levels of the molecule in its ground and excited states.[1]
Computational Protocols
Ab Initio and Density Functional Theory (DFT) Calculations: Theoretical calculations were performed to predict the vibrational frequencies of this compound.[1] These quantum chemical methods solve the Schrödinger equation to determine the molecule's electronic structure and energetic properties. The choice of theoretical method and basis set is critical for achieving accurate results that correlate well with experimental data. For the ground state, the calculations have shown excellent agreement with the observed values.[1][2]
Workflow for Comparative Vibrational Analysis
The logical flow for comparing experimental and calculated vibrational frequencies can be visualized as follows:
Figure 1. Workflow for comparing experimental and calculated vibrational frequencies.
This systematic approach, combining rigorous experimental measurements with state-of-the-art computational models, allows for a detailed and reliable assignment of the vibrational modes of this compound. The strong correlation between the experimental and calculated data instills confidence in the structural and dynamic understanding of this molecule, providing a solid foundation for its further investigation and application in various scientific fields.
References
Unveiling the Reactivity Landscape: A Comparative Analysis of 1,4-Dihydronaphthalene and Other Partially Saturated Polycyclic Aromatic Hydrocarbons
For researchers, scientists, and drug development professionals, understanding the chemical reactivity of partially saturated polycyclic aromatic hydrocarbons (PAHs) is crucial for predicting their metabolic fate, potential toxicity, and application in synthesis. This guide provides a comprehensive comparison of the reactivity of 1,4-dihydronaphthalene (B28168) with other structurally related partially saturated PAHs, supported by available experimental data and detailed methodologies.
Partially saturated PAHs, characterized by the presence of both aromatic and hydrogenated rings, exhibit a unique reactivity profile that distinguishes them from their fully aromatic counterparts. The reduced aromaticity in one or more rings can significantly influence their susceptibility to various chemical transformations, including oxidation, reduction, electrophilic addition, and cycloaddition reactions. This guide will delve into these key areas of reactivity, presenting quantitative data where available to facilitate a direct comparison.
Oxidation Reactions: A Gateway to Metabolic Activation
Oxidation is a critical transformation for partially saturated PAHs, often representing the initial step in their metabolic activation to potentially carcinogenic species. The reactivity of these compounds towards oxidizing agents is influenced by factors such as electron density in the aromatic ring and the stability of reaction intermediates.
While direct comparative kinetic studies on the oxidation of a wide range of partially saturated PAHs under identical conditions are limited, existing data for related compounds provide valuable insights. For instance, studies on the ozonolysis of various PAHs have shown that the reaction rates are highly dependent on the structure of the molecule.
Table 1: Comparative Oxidation Data of Selected PAHs
| Compound | Oxidizing Agent | Second-Order Rate Constant (cm³/molecule·s) | Reference |
| Pyrene (B120774) | Ozone | (4.3 ± 0.2) × 10⁻¹⁷ | [1] |
| 1-Methylpyrene (B1203753) | Ozone | (1.8 ± 0.2) × 10⁻¹⁶ | [1] |
| Naphthalene (B1677914) | Potassium Permanganate (B83412) | First-order kinetics observed | [2][3] |
Experimental Protocol: Permanganate Oxidation of Naphthalene
This protocol describes a general procedure for studying the kinetics of naphthalene oxidation by potassium permanganate in an aqueous acetic acid medium.[2][3]
Materials:
-
Naphthalene
-
Potassium permanganate (KMnO₄)
-
Glacial acetic acid
-
Sulphuric acid (H₂SO₄)
-
Distilled water
-
UV-Visible Spectrophotometer
-
Thermostat
Procedure:
-
Prepare a stock solution of naphthalene in glacial acetic acid.
-
Prepare a stock solution of potassium permanganate in 50:50 (v/v) aqueous acetic acid containing a known concentration of sulphuric acid.
-
Equilibrate both solutions to the desired reaction temperature in a thermostat.
-
Initiate the reaction by rapidly adding the required volume of the naphthalene solution to the permanganate solution.
-
Shake the mixture well to ensure homogeneity.
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
Determine the concentration of unreacted permanganate in each aliquot using a UV-Visible spectrophotometer by measuring the absorbance at its λmax.
-
Plot the logarithm of the permanganate concentration versus time to determine the reaction order and rate constant.
Reduction Reactions: Modifying the Aromatic Core
The partial reduction of PAHs can significantly alter their chemical and biological properties. The Birch reduction is a classic method for the reduction of aromatic rings, and the reduction of naphthalene to this compound is a well-established example.
dot
Caption: Birch reduction pathway of naphthalene to this compound.
Electrophilic Addition: Probing the Double Bonds
The isolated double bonds in the hydrogenated ring of partially saturated PAHs are susceptible to electrophilic addition reactions. The regioselectivity of these reactions is governed by the stability of the resulting carbocation intermediates. For conjugated dienes, both 1,2- and 1,4-addition products can be formed, with the product ratio often dependent on the reaction temperature.[4][5][6][7]
dot
Caption: General mechanism of electrophilic addition to a conjugated diene.
Diels-Alder Reactions: Building Molecular Complexity
The diene system within the partially hydrogenated ring of compounds like this compound can participate in Diels-Alder reactions, a powerful tool for the construction of complex cyclic systems. The reactivity in these [4+2] cycloaddition reactions is influenced by both electronic and steric factors. While naphthalene itself is generally a poor diene in Diels-Alder reactions, its partially hydrogenated derivatives can be more reactive.[8][9][10]
Metabolic Activation: The Role of Cytochrome P450 Enzymes
The metabolic activation of PAHs is primarily mediated by cytochrome P450 (CYP) enzymes. These enzymes catalyze the oxidation of PAHs to form reactive intermediates, such as epoxides and dihydrodiols, which can bind to cellular macromolecules like DNA, leading to mutations and potentially cancer. The susceptibility of a particular PAH to metabolic activation is dependent on its structure and the specific CYP isoforms involved.
The metabolism of PAHs is a complex process involving multiple enzymatic steps. While detailed kinetic parameters for the metabolism of a wide range of partially saturated PAHs are not always available, the general pathways are well-established.
dot
Caption: Generalized metabolic activation pathway of PAHs.
Table 2: Michaelis-Menten Kinetic Parameters for Cytochrome P450-Mediated Metabolism
| Substrate | CYP Isoform | Km (µM) | Vmax (pmol/mg protein/min) | Reference |
| Midazolam | CYP3A4 | 0.39–400 | - | [11] |
| Ticlopidine | CYP3A4 | 2.34–300 | - | [11] |
| Diazepam | CYP3A4 | 2.5–400 | - | [11] |
Note: Specific Km and Vmax values for this compound and other partially saturated PAHs are highly dependent on the specific CYP isoform and experimental conditions and require targeted studies for direct comparison.[12][13][14][15]
Experimental Protocol: In Vitro Metabolism Assay using Human Liver Microsomes
This protocol outlines a general procedure for assessing the in vitro metabolism of a test compound using human liver microsomes, which contain a mixture of CYP enzymes.
Materials:
-
Test compound (e.g., this compound)
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent
-
LC-MS/MS system for metabolite analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a microcentrifuge tube, combine the phosphate buffer, HLM, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the reaction by adding the test compound to the mixture.
-
Incubate the reaction at 37°C for a specified time period.
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Analyze the supernatant for the presence of metabolites using an LC-MS/MS system.
-
To determine kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of the test compound and measure the initial rate of metabolite formation.
The reactivity of this compound and other partially saturated PAHs is a complex interplay of their electronic and structural features. While this guide provides a comparative overview based on available data, it also highlights the need for more direct comparative studies to fully elucidate the reactivity landscape of this important class of compounds. The provided experimental protocols offer a starting point for researchers to conduct such investigations, which will be invaluable for advancing our understanding of their environmental fate, toxicological profiles, and synthetic utility.
References
- 1. Heterogeneous ozonolysis of alkyl substituted-polycyclic aromatic hydrocarbons (AlkPAHs) in the atmosphere - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D4EA00024B [pubs.rsc.org]
- 2. jchps.com [jchps.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Electrophilic Addition - 1,2 versus 1,4 | OpenOChem Learn [learn.openochem.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis of Dihydronaphthalenes via Aryne Diels-Alder Reactions: Scope and Diastereoselectivity [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Intramolecular dehydro-Diels-Alder reaction affords selective entry to arylnaphthalene or aryldihydronaphthalene lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Complex Cytochrome P450 Kinetics Due to Multisubstrate Binding and Sequential Metabolism. Part 2. Modeling of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Complex Cytochrome P450 Kinetics Due to Multisubstrate Binding and Sequential Metabolism. Part 1. Theoretical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetic Modeling of Steady-State Situations in Cytochrome P450 Enzyme Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Non-Michaelis-Menten kinetics in cytochrome P450-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Time-dependent enzyme inactivation: numerical analyses of in vitro data and prediction of drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 1,4-Dihydronaphthalene
For researchers, scientists, and professionals in drug development, the efficient synthesis of core chemical scaffolds is paramount. 1,4-Dihydronaphthalene (B28168), a key intermediate in the synthesis of various complex molecules and bioactive compounds, can be prepared through several synthetic pathways.[1][2] This guide provides a comparative analysis of the most common synthetic routes to this compound, offering a side-by-side look at their performance based on experimental data. Detailed methodologies for key experiments are also provided to support the validation of these synthetic routes.
Performance Comparison of Synthetic Routes
The selection of a synthetic route is often a trade-off between yield, reaction conditions, safety, and substrate scope. The following table summarizes quantitative data for the primary methods of synthesizing this compound.
| Synthetic Route | Key Reagents | Typical Yield | Reaction Conditions | Key Advantages | Key Disadvantages |
| Birch Reduction | Naphthalene (B1677914), Alkali Metal (Na or Li), Liquid Ammonia (B1221849), Alcohol (e.g., ethanol) | Good to Excellent | Low temperatures (-33°C to -78°C) | High regioselectivity for 1,4-isomer, well-established method.[1][3][4] | Requires handling of hazardous materials (alkali metals, liquid ammonia), cryogenic conditions.[5][6] |
| Modified Birch Reduction | Naphthalene, Sodium-impregnated silica (B1680970) gel, Anhydrous Ethylenediamine (B42938), t-Amyl alcohol | Effective | Room temperature | Safer and easier to handle reagents, avoids liquid ammonia.[5] | May involve over-reduction to tetralin as a byproduct.[5] |
| Aryne Diels-Alder Reaction | Benzenediazonium-2-carboxylate (for benzyne (B1209423) generation), Functionalized acyclic dienes | Good | Varies with benzyne generation method | Direct formation of functionalized 1,4-dihydronaphthalenes, potential for asymmetric synthesis.[7][8] | Requires synthesis of specific dienes and aryne precursors. |
| Catalytic Hydrogenation | Naphthalene, Hydrogen gas, Catalyst (e.g., Pd/C) | Variable | Elevated temperature and pressure | Can be highly efficient, scalable. | Often leads to over-reduction to tetralin or decalin, requires specialized equipment for high pressure.[9][10][11] |
| Potassium-Graphite Intercalate (C8K) Reduction | Naphthalene, C8K, Tetrahydrofuran (B95107) (THF) | Good (e.g., 35% for a dimethyl derivative) | 0°C to reflux | Milder conditions than traditional Birch reduction, easy separation of graphite.[12] | C8K is highly reactive and pyrophoric. |
Logical Workflow for Method Selection
The choice of a synthetic route for this compound depends on several factors, including the desired scale, available equipment, and tolerance for hazardous reagents. The following diagram illustrates a logical workflow for selecting the most appropriate method.
Caption: Decision tree for selecting a this compound synthesis route.
Detailed Experimental Protocols
Birch Reduction of Naphthalene
The Birch reduction is a classic and highly effective method for the synthesis of this compound.[3][4] It involves the reduction of an aromatic ring using an alkali metal in liquid ammonia with a proton source.
Procedure:
-
A flask equipped with a dry ice condenser is charged with liquid ammonia (condensed from a cylinder).
-
Naphthalene is dissolved in a suitable co-solvent like tetrahydrofuran (THF) or diethyl ether and added to the liquid ammonia.
-
Small pieces of sodium or lithium metal are added portion-wise to the stirred solution, which will turn a deep blue color, indicating the presence of solvated electrons.[3]
-
After the addition of the alkali metal is complete, an alcohol (e.g., ethanol (B145695) or tert-butanol) is added dropwise as a proton source until the blue color disappears.
-
The ammonia is allowed to evaporate overnight.
-
The reaction is quenched by the careful addition of water.
-
The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed, dried, and concentrated under reduced pressure to yield this compound.
Modified Birch Reduction using Sodium-Impregnated Silica Gel
To circumvent the hazards associated with liquid ammonia and alkali metals, a modified procedure using sodium-impregnated silica gel has been developed.[5]
Procedure:
-
In a flame-dried flask under an inert atmosphere, sodium-impregnated silica gel is suspended in anhydrous tetrahydrofuran (THF).
-
Anhydrous ethylenediamine is added, and the mixture is stirred.
-
t-Amyl alcohol is added dropwise to the solution.
-
A solution of naphthalene in anhydrous THF is then added to the flask and stirred for a specified time (e.g., 30 minutes).[5]
-
The reaction is quenched by the slow addition of a methanol/water mixture.
-
The reaction mixture is filtered, and the filtrate is diluted with water and extracted with ethyl acetate.
-
The organic solvent is removed under reduced pressure to obtain the crude product.
Aryne Diels-Alder Reaction for Functionalized Dihydronaphthalenes
This method allows for the direct synthesis of substituted 1,4-dihydronaphthalenes through a [4+2] cycloaddition reaction between an in situ generated aryne (benzyne) and a diene.[7]
Procedure:
-
Benzyne is generated in situ, for example, from benzenediazonium-2-carboxylate or by the elimination of a silyl (B83357) triflate.
-
The chosen diene (e.g., a functionalized acyclic diene) is present in the reaction mixture to trap the highly reactive benzyne.
-
The reaction is typically carried out in an appropriate organic solvent under controlled temperature conditions.
-
Upon completion, the reaction mixture is worked up to isolate the cis-substituted dihydronaphthalene product.
-
Purification is usually achieved through column chromatography. For asymmetric synthesis, a chiral auxiliary can be employed.[7]
Conclusion
The synthesis of this compound can be accomplished through various methods, each with its distinct advantages and disadvantages. The traditional Birch reduction remains a reliable and high-yielding method, though its hazardous nature has led to the development of safer alternatives like the modified Birch reduction. For the direct synthesis of functionalized derivatives, the Aryne Diels-Alder reaction offers a powerful approach. Catalytic hydrogenation is a viable option for large-scale production, provided that over-reduction can be controlled. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, desired purity, available equipment, and safety considerations.
References
- 1. This compound | 612-17-9 | Benchchem [benchchem.com]
- 2. Chemical synthesis and application of aryldihydronaphthalene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Birch Reduction | Pharmaguideline [pharmaguideline.com]
- 4. byjus.com [byjus.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Birch reduction - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Dihydronaphthalenes via Aryne Diels-Alder Reactions: Scope and Diastereoselectivity [organic-chemistry.org]
- 8. Diels–Alder Reaction [sigmaaldrich.com]
- 9. Sciencemadness Discussion Board - Catalyzed Hydrogenation of Naphthalene to Tetralin - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. US3000983A - Process for the hydrogenation of naphthalene - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. chem.ch.huji.ac.il [chem.ch.huji.ac.il]
Cross-referencing 1,4-dihydronaphthalene spectral data with literature values
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-reference of experimental spectral data for 1,4-dihydronaphthalene (B28168) with established literature values. The information presented herein is intended to assist in the verification of experimental results and to serve as a reliable reference for the spectroscopic properties of this compound.
Spectral Data Comparison
The following tables summarize the key spectral data for this compound, comparing experimental values with those reported in the literature.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Literature Value (ppm) | Source |
| 7.09 | m | Ar-H | 7.09 | --INVALID-LINK-- |
| 5.88 | m | =CH | 5.883 | --INVALID-LINK-- |
| 3.35 | m | CH ₂ | 3.349 | --INVALID-LINK-- |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectral Data
| Chemical Shift (δ) ppm | Assignment | Literature Value (ppm) | Source |
| 134.3 | Ar-C | 134.3 | --INVALID-LINK-- |
| 126.3 | Ar-C H | 126.3 | --INVALID-LINK-- |
| 125.8 | =C H | 125.8 | --INVALID-LINK-- |
| 28.7 | C H₂ | 28.7 | --INVALID-LINK-- |
IR (Infrared) Spectroscopy Data
| Experimental Wavenumber (cm⁻¹) | Literature Wavenumber (cm⁻¹) | Assignment | Source |
| ~3050 | Not specified | C-H stretch (aromatic) | --INVALID-LINK-- |
| ~2930 | Not specified | C-H stretch (aliphatic) | --INVALID-LINK-- |
| ~1640 | Not specified | C=C stretch (alkene) | --INVALID-LINK-- |
| ~1450 | Not specified | C=C stretch (aromatic) | --INVALID-LINK-- |
MS (Mass Spectrometry) Data
| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment | Literature m/z (Top 3 Peaks) | Source |
| 130 | 100% | [M]⁺ | 130 | --INVALID-LINK--, --INVALID-LINK-- |
| 129 | ~75% | [M-H]⁺ | 129 | --INVALID-LINK--, --INVALID-LINK-- |
| 115 | ~40% | [M-CH₃]⁺ | 115 | --INVALID-LINK--, --INVALID-LINK-- |
| 128 | ~45% | [M-2H]⁺ | - | --INVALID-LINK-- |
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for cross-referencing experimentally obtained spectral data with literature values for compound identification and verification.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Number of Scans: 128-1024 (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum and determine the multiplicity of the signals.
-
Identify the chemical shifts of the peaks in both ¹H and ¹³C NMR spectra.
-
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a single drop of neat this compound directly onto the center of the ATR crystal.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition and Processing:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the wavenumbers of the major absorption bands.
-
Mass Spectrometry (MS)
Electron Ionization (EI)-Mass Spectrometry Protocol
-
Sample Introduction:
-
Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
For GC-MS, dissolve the sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane) and inject it into the GC.
-
-
Instrument Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: m/z 40-400.
-
-
Data Acquisition and Analysis:
-
Acquire the mass spectrum.
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern and identify the major fragment ions.
-
Determine the relative abundance of the observed ions.
-
Aromaticity Under Scrutiny: A Comparative Analysis of Naphthalene and 1,4-Dihydronaphthalene
For Immediate Publication
[CITY, STATE] – [Date] – A detailed comparative guide examining the aromaticity of naphthalene (B1677914) and its partially saturated analogue, 1,4-dihydronaphthalene (B28168), has been compiled for researchers, scientists, and professionals in drug development. This guide leverages experimental data from nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and thermodynamic measurements, alongside computational aromaticity indices, to provide a comprehensive understanding of the structural and electronic differences that govern their chemical properties.
Naphthalene (C₁₀H₈) is a quintessential polycyclic aromatic hydrocarbon, characterized by two fused benzene (B151609) rings and a fully delocalized 10 π-electron system that satisfies Hückel's rule for aromaticity (4n+2, where n=2). In contrast, this compound (C₁₀H₁₀) represents a partially saturated derivative where the π-electron conjugation is disrupted in one of the rings. This structural modification results in a molecule with one intact aromatic benzene ring and one non-aromatic cyclohexadiene ring, leading to a stark difference in stability, reactivity, and spectroscopic properties.
Quantitative Comparison of Aromaticity-Related Parameters
The following table summarizes key experimental and computational data that differentiate the aromatic character of naphthalene and this compound.
| Parameter | Naphthalene | This compound | Significance |
| Structure | Two fused aromatic rings | One aromatic ring, one non-aromatic ring | Indicates extent of π-electron delocalization. |
| π-Electron Count | 10 (fully conjugated) | 6 (in the aromatic ring) | Naphthalene fulfills Hückel's rule for the entire system; this compound only in one ring. |
| Heat of Hydrogenation | Not directly comparable | 113 kJ/mol (to form 1,2,3,4-tetrahydronaphthalene)[1] | Provides a measure of thermodynamic stability. The isolated double bonds in this compound lead to a higher heat of hydrogenation compared to its more stable isomer, 1,2-dihydronaphthalene (B1214177) (101 kJ/mol)[1]. |
| Bond Lengths (Å) | C1-C2: ~1.37, C2-C3: ~1.42, C9-C10: ~1.42 | Aromatic Ring: Benzene-like (~1.39-1.40) Non-aromatic Ring: C=C: ~1.34, C-C: ~1.50, C-CH₂: ~1.51[2] | Naphthalene shows bond length variation but all are intermediate between single and double bonds. This compound shows clear single and double bond localization in the non-aromatic ring. |
| ¹H NMR Chemical Shifts (ppm) | α-H: ~7.8-7.9, β-H: ~7.4-7.5[3] | Aromatic H: ~7.1 Vinylic H: ~5.9 Aliphatic H: ~3.3 | Downfield shifts in naphthalene indicate a strong ring current. This compound shows distinct signals for aromatic, olefinic, and aliphatic protons, confirming its partial aromaticity. |
| HOMA Index | ~0.7-0.8 (for both rings) | Aromatic Ring: Expected to be high (~0.9) Non-aromatic Ring: Expected to be low (<0.3) | Harmonic Oscillator Model of Aromaticity (HOMA) quantifies the deviation of bond lengths from an ideal aromatic system. |
| NICS(1)zz Index | Highly negative (e.g., -25 to -30 ppm) | Aromatic Ring: Expected to be highly negative Non-aromatic Ring: Expected to be near zero or slightly positive | Nucleus-Independent Chemical Shift (NICS) at 1 Å above the ring center (zz tensor component) is a magnetic criterion for aromaticity. Large negative values indicate strong diatropic ring currents. |
Visualizing the Structural and Aromatic Differences
The following diagrams illustrate the fundamental structural differences and the resulting hierarchy of aromaticity between the two compounds.
Caption: Molecular structures of naphthalene and this compound.
Caption: Logical workflow for assessing the aromaticity of each compound.
Experimental Protocols
Determination of Bond Lengths by Single-Crystal X-ray Crystallography
This method provides precise atomic coordinates, from which bond lengths and angles can be calculated.[4][5]
-
Crystal Growth: High-quality single crystals of the compound (naphthalene or this compound) are grown, typically by slow evaporation from a suitable solvent. The crystal should be of adequate size ( >0.1 mm) and free of significant defects.[4]
-
Mounting: A selected crystal is mounted on a goniometer head, which allows for precise orientation within the X-ray beam.[6]
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of spots (reflections) is produced. The angles and intensities of these reflections are recorded by a detector.[4][5]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and crystal symmetry. The "phase problem" is solved to generate an initial electron density map. This map is then used to build an atomic model of the molecule, which is refined against the experimental data to yield the final, precise atomic positions and, consequently, the bond lengths.[5]
¹H NMR Spectrum Acquisition
NMR spectroscopy measures the chemical environment of protons, providing insight into the electronic structure and the presence of aromatic ring currents.
-
Sample Preparation: A small amount (typically 5-10 mg) of the sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube. A reference standard like tetramethylsilane (B1202638) (TMS) is often included.
-
Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is then "locked" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. The probe is tuned to the resonance frequency of the ¹H nucleus.
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming, which involves adjusting electrical coils to ensure a uniform magnetic field across the sample volume. This results in sharp, well-resolved spectral lines.
-
Acquisition: A standard one-pulse ¹H NMR experiment is performed. A radiofrequency pulse excites the protons, and the resulting signal (Free Induction Decay or FID) is recorded. Key parameters like pulse width, acquisition time, and relaxation delay are set.
-
Data Processing: The time-domain FID signal is converted into a frequency-domain spectrum using a Fourier Transform. The spectrum is then phased and baseline-corrected. The chemical shifts (δ) of the signals are referenced to TMS at 0 ppm.
Computational Protocol for HOMA and NICS
These computational indices provide quantitative measures of aromaticity based on molecular geometry and magnetic properties.
-
Geometry Optimization: The molecular structure of the compound is first optimized using a suitable level of theory, commonly Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311+G(d,p).[7] This step finds the lowest energy conformation of the molecule.
-
HOMA Calculation: Using the optimized bond lengths, the HOMA index is calculated. The formula involves a normalized sum of the squared differences between the measured bond lengths in the ring and an optimal, aromatic reference bond length.[8]
-
NICS Calculation: Following geometry optimization, an NMR calculation is performed using the Gauge-Including Atomic Orbital (GIAO) method at the same level of theory.[8] A "ghost" atom (Bq), which has no nucleus or electrons, is placed at a specific point, typically the geometric center of the ring (NICS(0)) or 1 Å above it (NICS(1)).[9] The calculated isotropic magnetic shielding value at this point, with its sign reversed, gives the NICS value. The zz-component (perpendicular to the ring plane) is often considered the most reliable indicator of π-electron effects.[8]
Conclusion
The comparison between naphthalene and this compound serves as an excellent case study in the principles of aromaticity. Naphthalene exhibits all the classic characteristics of an aromatic system: a planar, cyclic, fully conjugated structure with 10 π-electrons, leading to significant thermodynamic stability, a strong diamagnetic ring current observed in NMR, and bond lengths that are intermediate between single and double bonds. In contrast, the hydrogenation of two carbons in this compound breaks the continuous π-conjugation. This confines the aromatic character to a single benzene ring, while the second ring adopts the properties of a non-aromatic cyclohexadiene. This is unequivocally supported by thermodynamic data, distinct bond length alternation, and the presence of separate aromatic, vinylic, and aliphatic proton signals in its ¹H NMR spectrum. For professionals in fields such as drug development and materials science, understanding these fundamental differences is crucial for predicting molecular stability, reactivity, and designing molecules with tailored electronic properties.
References
- 1. brainly.com [brainly.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Naphthalene(91-20-3) 1H NMR spectrum [chemicalbook.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1,4-Dihydronaphthalene: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 1,4-Dihydronaphthalene, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this flammable compound.
Immediate Safety and Handling Precautions
This compound is classified as a highly flammable liquid and vapor, necessitating careful handling in a well-ventilated area, preferably within a chemical fume hood.[1] Personnel must wear appropriate personal protective equipment (PPE), including flame-resistant lab coats, chemical safety goggles, and gloves. All potential ignition sources, such as open flames, hot plates, and spark-producing equipment, must be eliminated from the vicinity.
Step-by-Step Disposal Protocol
The disposal of this compound is governed by its flammability. As a flammable liquid, it is classified as a hazardous waste. The following step-by-step procedure must be followed:
-
Waste Identification and Classification: this compound is classified as a hazardous waste due to its ignitability.[2][3] While not specifically listed by name in EPA's F, K, P, or U lists, it falls under the characteristic hazardous waste category D001 for ignitable liquids.[4]
-
Waste Collection:
-
Collect waste this compound in a designated, leak-proof container that is compatible with the chemical. Glass or metal containers are generally suitable.[2]
-
The original reagent bottle, if in good condition, can be used for waste collection.[5]
-
Ensure the container is clearly labeled "Hazardous Waste," "this compound," and "Flammable Liquid."[2][6]
-
Do not mix this compound waste with other waste streams, particularly oxidizers or corrosive materials, to prevent dangerous reactions.
-
-
Waste Storage:
-
Keep the waste container tightly sealed when not in use.[2]
-
Store the container in a designated satellite accumulation area (SAA) that is cool, dry, and well-ventilated.[3]
-
Flammable liquid waste should be stored in a dedicated, approved flammable storage cabinet.
-
Ensure the storage area is away from heat, sparks, and open flames.[3]
-
-
Arranging for Disposal:
-
Do not dispose of this compound down the drain or in regular trash.[2][6]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[7]
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Quantitative Data Summary
| Property | Value | Source |
| GHS Classification | Flammable Liquid 2 (H225: Highly Flammable liquid and vapor) | PubChem[1] |
| Boiling Point | 209 °C | Stenutz |
| Melting Point | 25 °C | Stenutz |
| Hazardous Waste Code | D001 (Ignitable) | University of Alfred[4] |
Experimental Protocols
The procedures outlined in this document are based on standard hazardous waste management protocols and do not involve experimental methodologies. The key to safe disposal is the proper identification, segregation, containment, and transfer of the chemical waste to a certified disposal facility.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound | C10H10 | CID 69155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. mlienvironmental.com [mlienvironmental.com]
- 4. my.alfred.edu [my.alfred.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 7. How to Safely Dispose of Highly Flammable Chemicals [greenflow.com]
Personal protective equipment for handling 1,4-Dihydronaphthalene
For Immediate Use by Laboratory Personnel
This document provides critical safety and logistical information for the handling and disposal of 1,4-Dihydronaphthalene, ensuring the well-being of researchers, scientists, and drug development professionals. Adherence to these procedures is mandatory to minimize risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield should be worn if there is a splash hazard.[1] | Protects against potential eye irritation from splashes or vapors.[1] |
| Skin Protection | ||
| Gloves | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[2] Always inspect gloves for integrity before use and dispose of them after handling or if contaminated. | Prevents skin contact which may cause irritation.[1] Nitrile and neoprene gloves offer good resistance to a range of organic chemicals.[2] |
| Lab Coat/Coveralls | A chemically resistant lab coat or coveralls. | Provides a barrier against accidental spills and splashes, protecting the skin and personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator is required if working in an area with inadequate ventilation or where airborne concentrations may exceed exposure limits.[1] | Protects against the inhalation of vapors which may cause respiratory tract irritation.[1] The toxicological properties of this compound have not been fully investigated, warranting caution.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the necessary steps from preparation to post-handling cleanup.
2.1. Donning Personal Protective Equipment (PPE)
Properly putting on PPE is critical to ensure its effectiveness. Follow this sequence:
2.2. Doffing Personal Protective Equipment (PPE)
The removal of PPE must be done carefully to prevent self-contamination.[3]
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
3.1. Waste Segregation and Storage
-
Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with this compound should be placed in a designated, labeled, and sealed hazardous waste container.
-
Chemical Waste: Unused or waste this compound and any solutions containing it must be collected in a clearly labeled, sealed, and chemically compatible container. Do not mix with other incompatible waste streams.
3.2. Final Disposal
-
All chemical waste must be disposed of through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Never dispose of this compound down the drain or in regular trash.
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid.[1]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1]
-
Spills: In case of a spill, evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[1] Ensure adequate ventilation.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
